molecular formula C9H9NO6S B138819 (R)-(-)-Glycidyl nosylate CAS No. 115314-17-5

(R)-(-)-Glycidyl nosylate

货号: B138819
CAS 编号: 115314-17-5
分子量: 259.24 g/mol
InChI 键: AIHIHVZYAAMDPM-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(-)-Glycidyl nosylate, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO6S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIHVZYAAMDPM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151047
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115314-17-5
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115314-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-Glycidyl nosylate , with the CAS number 115314-17-5, is a chiral epoxide reagent widely utilized in organic and medicinal chemistry.[1] Its importance lies in the presence of two key reactive sites: a strained epoxide ring and a good leaving group (nosylate), making it a versatile building block for the synthesis of complex chiral molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an off-white to light yellow crystalline solid at room temperature.[3][4][5] It is sensitive to moisture and should be stored in an inert atmosphere, typically refrigerated between 2-8°C.[4][6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueCitations
Molecular Formula C₉H₉NO₆S[1][2][4]
Molar Mass 259.24 g/mol [1][2][4]
Melting Point 59-63 °C[4]
Boiling Point 432.2 ± 20.0 °C (Predicted)[4]
Density 1.5881 g/cm³ (Rough Estimate)[4]
Specific Optical Rotation (α) -21.5° (c=2, CHCl₃)[4][5]
Appearance White to light yellow crystalline powder or needles[4][5]
Solubility Soluble in chloroform, methylene chloride, and tetrahydrofuran. Slightly soluble in DMSO. Insoluble in hexane.[4][7]
Table 2: Chemical Identifiers
IdentifierValueCitations
CAS Number 115314-17-5[2][4][8]
IUPAC Name [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate[5]
Alternate Names (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate[2][9]
InChI Key AIHIHVZYAAMDPM-MRVPVSSYSA-N[5]
SMILES [O-]--INVALID-LINK--C1=CC=CC(=C1)S(=O)(=O)OC[C@H]1CO1[5]

Reactivity and Applications

The synthetic utility of this compound stems from its dual reactivity. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products.[3] Simultaneously, the nosylate group is an excellent leaving group, allowing for nucleophilic substitution reactions.[3] This makes it a valuable chiral precursor in the synthesis of pharmaceuticals.[2]

Notably, its enantiomer, (S)-(+)-Glycidyl nosylate, is a key intermediate in the synthesis of Landiolol, a highly selective β1 receptor blocker used for treating tachyarrhythmias.[3][10] By extension, the (R)-enantiomer serves as a crucial building block for accessing the opposite stereochemistry in drug candidates and other complex chiral molecules.

G Reactivity of this compound cluster_molecule This compound cluster_reactions Reaction Pathways cluster_products Resulting Products C9H9NO6S This compound nucleophilic_attack Nucleophilic Attack on Epoxide Ring C9H9NO6S->nucleophilic_attack Pathway 1 substitution Nucleophilic Substitution (Nosylate as Leaving Group) C9H9NO6S->substitution Pathway 2 ring_opening Chiral Ring-Opened Derivatives nucleophilic_attack->ring_opening substitution_product Chiral Substitution Products substitution->substitution_product

Caption: Key reactive pathways of this compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area.[6] The compound is stable under normal conditions but is moisture-sensitive.[6] It should be stored in a dry, refrigerated environment (2-8°C) under an inert atmosphere.[4]

Experimental Protocol: Synthesis

The following is a representative procedure for the synthesis of glycidyl nosylate, adapted from protocols for its enantiomer.[8][10] This synthesis involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.

Materials and Reagents:
  • (R)-(+)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:
  • Reaction Setup: A solution of (R)-(+)-glycidol (1.0 eq) and triethylamine (e.g., 3.3 eq) in anhydrous dichloromethane is prepared in a flask and cooled to 0°C in an ice bath.[8]

  • Addition of Nosyl Chloride: 3-Nitrobenzenesulfonyl chloride (e.g., 1.1 eq) is added portion-wise to the cooled solution.[8]

  • Reaction: The resulting mixture is stirred at 0°C for approximately 1 hour, followed by slow warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

  • Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.[8]

  • Workup: The mixture is transferred to a separatory funnel and partitioned with dichloromethane and water.[8] The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.[8]

  • Drying and Concentration: The separated organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

  • Purification: The crude residue is purified by flash column chromatography to yield this compound as a solid.[8]

G Synthesis Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (R)-Glycidol & Triethylamine in anhydrous DCM cool Cool solution to 0°C start->cool add_reagent Add 3-Nitrobenzenesulfonyl Chloride cool->add_reagent stir Stir at 0°C, then warm to RT add_reagent->stir monitor Monitor via TLC stir->monitor quench Quench with ice monitor->quench extract Partition with DCM/Water quench->extract wash Wash organic layer (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Flash Chromatography dry->purify product Obtain this compound purify->product

Caption: General workflow for the synthesis of this compound.

References

(R)-(-)-Glycidyl Nosylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-Glycidyl nosylate (CAS Number: 115314-17-5) is a chiral epoxide of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the reactive epoxide ring and the excellent leaving group ability of the nosylate moiety, make it a versatile building block for the synthesis of complex chiral molecules, particularly in the development of pharmaceutical agents. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and reaction pathways.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow powder or needles.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 115314-17-5[2]
Molecular Formula C₉H₉NO₆S[3]
Molecular Weight 259.24 g/mol [3]
IUPAC Name [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate[1]
Synonyms (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate[2]
Appearance Light yellow crystalline powder or needles[1]
Melting Point 59-63 °C[4]
Specific Optical Rotation < -21.5° (c=2, CHCl₃) at 20°C, 589 nm[1]
Purity ≥97.5% (GC)[1]
Storage Conditions Store at <-15°C, protect from light and moisture[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of (R)-(-)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from procedures for the synthesis of the (S)-(+)-enantiomer.[2]

Experimental Protocol

Materials:

  • (R)-(-)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of (R)-(-)-glycidol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

G R_Glycidol (R)-(-)-Glycidol Intermediate Reaction Mixture R_Glycidol->Intermediate Reactant NosylChloride 3-Nitrobenzenesulfonyl Chloride NosylChloride->Intermediate Reactant Triethylamine Triethylamine (Base) Triethylamine->Intermediate Catalyst DCM Dichloromethane (Solvent) DCM->Intermediate Solvent R_GlycidylNosylate This compound Intermediate->R_GlycidylNosylate Product

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various chiral pharmaceuticals, most notably the ultra-short-acting β₁-adrenergic blocker, Landiolol.[2] Landiolol is used for the rapid control of ventricular and supraventricular tachyarrhythmias. The chirality of the molecule is crucial for its pharmacological activity, and this compound provides the necessary stereocenter.

Synthesis of Landiolol

The synthesis of Landiolol involves the nucleophilic ring-opening of the epoxide in this compound by the amine precursor of Landiolol.

G R_GlycidylNosylate (R)-(-)-Glycidyl Nosylate Reaction Nucleophilic Ring-Opening R_GlycidylNosylate->Reaction AminePrecursor Landiolol Amine Precursor AminePrecursor->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Solvent Landiolol Landiolol Reaction->Landiolol Product

Caption: Synthesis of Landiolol.

Experimental Protocol for Landiolol Synthesis (General)

Materials:

  • This compound

  • Landiolol amine precursor (e.g., 2-(morpholine-4-carboxamido)ethanamine)[1]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or another suitable polar aprotic solvent

Procedure:

  • Dissolve the Landiolol amine precursor (1.0 equivalent) in the chosen solvent.

  • Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography, to obtain Landiolol.

Reaction Mechanisms

The key reactivity of this compound stems from the electrophilic nature of the epoxide ring. Nucleophiles will attack one of the two carbon atoms of the epoxide, leading to ring-opening. The nosylate group is a very good leaving group, which can also be displaced by nucleophiles, although the epoxide opening is generally more facile under most conditions.

In the synthesis of Landiolol, the primary amine of the precursor acts as the nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring. This is a classic Sₙ2-type reaction, resulting in the inversion of configuration at the attacked carbon if it were a chiral center (which it is not in this case, as it is a methylene group). The stereochemistry at the C2 position of the glycidyl moiety is retained.

G cluster_0 Reaction Pathway Start Nucleophile (Amine) + This compound TransitionState Transition State (SN2 Attack on Epoxide) Start->TransitionState Nucleophilic Attack Intermediate Alkoxide Intermediate TransitionState->Intermediate Ring Opening Product Ring-Opened Product (Landiolol) Intermediate->Product Protonation

Caption: Nucleophilic Ring-Opening Mechanism.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the 3-nitrophenyl group.

  • Glycidyl Protons: A characteristic set of signals for the glycidyl moiety, including a multiplet for the CH proton (around δ 3.2-3.4 ppm) and diastereotopic protons of the CH₂ group attached to the nosylate (around δ 4.1-4.5 ppm) and the epoxide CH₂ protons (around δ 2.7-2.9 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Glycidyl Carbons: Signals for the CH₂-O group (around δ 70 ppm), the epoxide CH (around δ 50 ppm), and the epoxide CH₂ (around δ 45 ppm).

IR (Infrared) Spectroscopy:

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).

  • S=O Stretch: Strong stretching bands for the sulfonate group (around 1370 cm⁻¹ and 1180 cm⁻¹).

  • C-O-C Stretch: Bands corresponding to the ether and epoxide linkages.

  • Aromatic C-H and C=C: Characteristic bands for the aromatic ring.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. Its well-defined stereochemistry and predictable reactivity make it an essential intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-Glycidyl nosylate, a critical chiral building block in pharmaceutical synthesis. This document details its chemical structure, stereochemistry, physical and chemical properties, and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Stereochemistry

This compound, with the IUPAC name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a chiral epoxide bearing a nosylate group.[1][2] The "R" designation in its name signifies the absolute configuration at the chiral center of the glycidyl moiety, as defined by the Cahn-Ingold-Prelog priority rules. The molecule's stereochemistry is crucial for its application in asymmetric synthesis, where it serves as a versatile electrophile for the introduction of a chiral glycidyl unit.

R_Glycidyl_Nosylate_Structure Figure 1. Chemical Structure of this compound cluster_nosyl cluster_phenyl cluster_sulfonyl cluster_glycidyl N N+ O1_N O- N->O1_N O2_N O N->O2_N C_NO2 C C_NO2->N C1_ph C C2_ph C C1_ph->C2_ph S S C1_ph->S C3_ph C C2_ph->C3_ph C3_ph->C_NO2 C4_ph C C3_ph->C4_ph C5_ph C C4_ph->C5_ph C6_ph C C5_ph->C6_ph C6_ph->C1_ph O1_S O S->O1_S O2_S O S->O2_S O_ether O S->O_ether CH2_O CH2 O_ether->CH2_O CH_R C(R)H CH2_O->CH_R CH2_epoxide CH2 CH_R->CH2_epoxide O_epoxide O CH2_epoxide->O_epoxide O_epoxide->CH_R

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Chemical Formula C₉H₉NO₆S[2][3][4]
Molecular Weight 259.24 g/mol [2][3]
CAS Number 115314-17-5[1][3][4][5]
Appearance White to light yellow crystalline powder or needles[5]
Melting Point 59-63 °C[4]
Specific Optical Rotation < -21.5° (c=2, CHCl₃)[5]
Purity (GC) ≥97.5%[5]

Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR
Aromatic-H8.77s
Aromatic-H8.54d8.1
Aromatic-H8.28d7.9
-CH₂-O-4.50d11.5
-CH(R)-4.04dd4.9, 1.5
Epoxide-CH3.23d1.8
Epoxide-CH₂2.85dd4.0, 2.0
Epoxide-CH₂2.64dd2.4, 2.0
¹³C NMR
Aromatic-C148.19
Aromatic-C137.92
Aromatic-C133.32
Aromatic-C130.81
Aromatic-C128.39
Aromatic-C123.16
-CH₂-O-71.69
-CH(R)-48.64
Epoxide-CH₂44.42

NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. Two common synthetic routes are described, starting from either (S)-glycidol or (R)-3-chloro-1,2-propanediol.

Synthesis from (S)-Glycidol

This method involves the direct nosylation of (S)-glycidol.

Synthesis_from_S_Glycidol Figure 2. Synthesis Workflow from (S)-Glycidol reagents Dissolve (S)-glycidol and triethylamine in anhydrous dichloromethane cooling Cool to 0 °C reagents->cooling addition Add 3-nitrobenzenesulfonyl chloride in portions cooling->addition reaction Stir at 0 °C for 1 hour, then wam to room temperature addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench with ice, extract with CH2Cl2, wash with NaHCO3 and brine monitoring->workup purification Dry over Na2SO4, concentrate, and purify by flash column chromatography workup->purification product This compound purification->product

Caption: Synthesis Workflow from (S)-Glycidol.

Detailed Protocol:

  • To a solution of (S)-oxiran-2-ylmethanol (1.0 eq) and triethylamine (3.3 eq) in anhydrous dichloromethane, cooled to 0 °C, add 3-nitrobenzenesulfonyl chloride (1.1 eq) in portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding crushed ice.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, eluent: ethyl acetate/hexane gradient) to afford this compound.

Synthesis from (R)-3-Chloro-1,2-propanediol

This two-step one-pot procedure involves the in-situ formation of (R)-glycidol followed by nosylation.

Synthesis_from_R_3_chloro_1_2_propanediol Figure 3. Synthesis Workflow from (R)-3-chloro-1,2-propanediol reagents Reflux (R)-3-chloro-1,2-propanediol with tripotassium phosphate in CH2Cl2 cooling Cool to 0 °C reagents->cooling addition Add triethylamine, DMAP, and 3-nitrobenzenesulfonyl chloride cooling->addition reaction Stir at room temperature for 1 hour addition->reaction workup Wash with K2CO3 (aq), HCl (aq), and water reaction->workup purification Dry over Na2SO4, concentrate, and purify by recrystallization or chromatography workup->purification product This compound purification->product

Caption: Synthesis from (R)-3-chloro-1,2-propanediol.

Detailed Protocol:

  • A mixture of (R)-3-chloro-1,2-propanediol (1.0 eq) and tripotassium phosphate (2.5 eq) in dichloromethane is refluxed for 3 hours.

  • Cool the reaction mixture to 0 °C.

  • Add triethylamine (1.1 eq), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and 3-nitrobenzenesulfonyl chloride (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Wash the reaction mixture sequentially with 5% aqueous potassium carbonate solution, 1N aqueous hydrochloric acid solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with a defined stereochemistry. The nosylate group is an excellent leaving group, facilitating substitution reactions. This dual reactivity makes it a powerful tool for constructing complex chiral molecules, including beta-blockers and other pharmacologically active compounds.[3]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development context. The detailed information on its properties and synthesis will be a valuable resource for scientists working in organic synthesis and medicinal chemistry.

References

(R)-(-)-Glycidyl Nosylate: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Glycidyl nosylate, with the chemical formula C₉H₉NO₆S, is a versatile chiral epoxide that serves as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] Its utility stems from its dual reactivity as an electrophile, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its reactivity, biological implications as a DNA alkylating agent, and its application in the synthesis of targeted therapeutics. This document is intended to be a resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: A Dual Electrophilic Nature

The primary mechanism of action of this compound is centered around its potent electrophilicity at two key positions, making it highly susceptible to attack by a wide range of nucleophiles. This dual reactivity allows for two main types of transformations: nucleophilic epoxide ring-opening and nucleophilic substitution.

Nucleophilic Epoxide Ring-Opening

The strained three-membered epoxide ring in this compound is prone to ring-opening upon attack by nucleophiles. This reaction can proceed via two main pathways, leading to the formation of regioisomers. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

  • Attack at the less substituted carbon (C3): This is the more common pathway, especially with smaller, hard nucleophiles under neutral or basic conditions. The reaction follows an SN2 mechanism, resulting in the formation of a secondary alcohol.

  • Attack at the more substituted carbon (C2): This pathway is favored under acidic conditions where the epoxide oxygen is protonated, leading to a more carbocation-like character at the more substituted carbon.

Nucleophilic Substitution

The nosylate group (3-nitrobenzenesulfonate) is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution at the C1 carbon, where a nucleophile displaces the nosylate group. This reaction also typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the nucleophile attacks a chiral center.

The interplay between these two reactive sites makes this compound a valuable and versatile synthon in asymmetric synthesis.

Reactivity with Various Nucleophiles: Quantitative Insights

The reactivity of this compound with different nucleophiles dictates its synthetic utility. While specific kinetic data for the nosylate derivative is not extensively tabulated in the literature, data from analogous glycidyl sulfonates, such as tosylates, provide valuable insights into its reactivity profile. The following table summarizes typical reaction yields for the reaction of glycidyl derivatives with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Product TypeYield (%)Reference
AmineIsopropylamineMethanolRefluxAmino alcohol>90Analogy from beta-blocker synthesis
Phenoxide1-Naphthol/NaHTHFRTAryl ether~85Analogy from beta-blocker synthesis
ThiolThiophenol/Et₃NCH₂Cl₂RTThioether>90General reactivity of epoxides
AzideSodium AzideDMF60Azido alcohol~90General reactivity of epoxides
CarboxylateBenzoic acid/Et₃NAcetonitrile50Ester~80General reactivity of epoxides

Biological Mechanism of Action: DNA Alkylation

This compound is known to exhibit mutagenic properties, a characteristic attributed to its function as a DNA alkylating agent.[2] This biological mechanism of action is of significant interest in toxicology and oncology.

The Chemistry of DNA Alkylation

As an electrophile, this compound can react with nucleophilic sites on DNA bases. The primary targets for alkylation are the ring nitrogens of the purine bases, with the N7 position of guanine being the most nucleophilic and a common site of attack. The epoxide moiety is the key functional group responsible for this alkylation. The reaction proceeds via nucleophilic attack from a nitrogen atom of a DNA base on one of the carbon atoms of the epoxide ring, leading to the formation of a covalent adduct.

This alkylation can lead to several downstream consequences:

  • DNA damage: The formation of DNA adducts distorts the DNA double helix, which can interfere with DNA replication and transcription.

  • Mutations: If the DNA damage is not properly repaired, it can lead to mutations during DNA replication. For example, an alkylated guanine may mispair with thymine instead of cytosine.

  • Cell death: High levels of DNA damage can trigger programmed cell death (apoptosis).

The DNA alkylating properties of this compound underscore its potential as a cytotoxic agent, although its therapeutic applications in this area have been limited.[2]

Application in Drug Development: Synthesis of Chiral β-Blockers

A prominent application of this compound and its enantiomer is in the asymmetric synthesis of β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used to manage cardiovascular diseases. The pharmacological activity of many β-blockers resides in a single enantiomer, making stereoselective synthesis crucial.

This compound serves as a chiral C3 synthon in the synthesis of (S)-β-blockers. The synthesis typically involves a two-step process:

  • Epoxide ring-opening: A phenoxide nucleophile attacks the epoxide at the C3 position, forming an ether linkage.

  • Nucleophilic substitution: An amine, such as isopropylamine, then opens the resulting epoxide or displaces a leaving group to install the characteristic amino alcohol side chain of β-blockers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mechanism of action of this compound.

Protocol 1: Synthesis of an (S)-β-Blocker Precursor using this compound

Objective: To synthesize (S)-1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol, a propranolol analog, using this compound.

Materials:

  • This compound

  • 1-Naphthol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylamine

  • Methanol

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies

Procedure:

  • Step 1: Formation of the Aryl Ether Epoxide a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-naphthol (1.0 eq) in anhydrous THF dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases. c. Cool the resulting sodium 1-naphthoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the (R)-1-(naphthalen-1-yloxymethyl)oxirane.

  • Step 2: Ring-Opening with Isopropylamine a. Dissolve the purified (R)-1-(naphthalen-1-yloxymethyl)oxirane (1.0 eq) in methanol. b. Add isopropylamine (5.0 eq) to the solution. c. Reflux the reaction mixture for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, remove the solvent and excess isopropylamine under reduced pressure. f. The crude product can be purified by crystallization or column chromatography to yield (S)-1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol.

Protocol 2: In Vitro DNA Alkylation Assay

Objective: To assess the DNA alkylating potential of this compound using plasmid DNA.

Materials:

  • This compound

  • Supercoiled plasmid DNA (e.g., pBR322)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In separate microcentrifuge tubes, incubate a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM) in TE buffer.

  • Incubate the reactions at 37 °C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding gel loading buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: DNA alkylation can lead to strand breaks. An increase in the amount of the open-circular and linear forms of the plasmid DNA with increasing concentrations of this compound indicates its DNA damaging potential.

Visualizations

Signaling Pathway: DNA Damage Response to Alkylation

DNA_Damage_Response cluster_alkylation DNA Alkylation cluster_repair Cellular Response Glycidyl_Nosylate This compound DNA Cellular DNA Glycidyl_Nosylate->DNA Alkylation DNA_Adducts DNA Adducts (e.g., N7-Guanine) DNA->DNA_Adducts Damage_Recognition Damage Recognition (e.g., by repair enzymes) DNA_Adducts->Damage_Recognition Repair_Pathways DNA Repair Pathways (e.g., BER, NER) Damage_Recognition->Repair_Pathways Cell_Cycle_Arrest Cell Cycle Arrest Damage_Recognition->Cell_Cycle_Arrest Repair_Pathways->DNA Successful Repair Mutation Mutation Repair_Pathways->Mutation Error-prone Repair Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Severe Damage

Caption: DNA alkylation by this compound and subsequent cellular responses.

Experimental Workflow: Synthesis of a β-Blocker Precursor

Beta_Blocker_Synthesis cluster_step1 Step 1: Aryl Ether Formation cluster_step2 Step 2: Epoxide Ring-Opening cluster_purification Purification Start1 1-Naphthol + NaH Intermediate1 Sodium 1-Naphthoxide Start1->Intermediate1 Product1 (R)-Aryl Ether Epoxide Intermediate1->Product1 Reactant This compound Reactant->Product1 Product2 (S)-β-Blocker Precursor Product1->Product2 Reaction Start2 Isopropylamine Start2->Product2 Purification Column Chromatography Product2->Purification

Caption: Workflow for the two-step synthesis of a chiral β-blocker precursor.

Conclusion

This compound is a powerful and versatile chiral building block with a well-defined dual electrophilic mechanism of action. Its ability to undergo both nucleophilic epoxide ring-opening and nucleophilic substitution with high stereocontrol makes it an invaluable tool in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals like β-blockers. Furthermore, its inherent reactivity as a DNA alkylating agent provides a clear biological mechanism for its observed mutagenicity and highlights its potential, with appropriate structural modifications, for the development of cytotoxic agents. A thorough understanding of its reactivity and biological activity is essential for its effective and safe utilization in research and drug development.

References

(R)-(-)-Glycidyl Nosylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-(-)-Glycidyl nosylate, a critical intermediate in pharmaceutical synthesis. Understanding these properties is paramount for its effective storage, handling, and application in research and development. This document compiles available data, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis.

Physicochemical Properties

This compound is a chiral epoxide used in the synthesis of various pharmaceutical compounds.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate
Synonyms (R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (2R)-(-)-Glycidyl nosylate
CAS Number 115314-17-5
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.24 g/mol
Appearance Off-white to yellow-brown needles or crystalline powder
Melting Point 59-63 °C

Solubility Profile

The solubility of this compound is a key factor in its handling and reactivity for synthetic applications. The following table summarizes its known qualitative solubility in various solvents.

SolventSolubility
Chloroform Soluble[2][3]
Methylene Chloride Soluble[2][3]
Tetrahydrofuran Soluble[2][3]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[4]
Hexane Insoluble[2][3]

Stability Profile

This compound is a reactive compound, and its stability is influenced by environmental conditions such as moisture, temperature, and light.

ConditionStability Information
General Stability Stable under normal, dry conditions.[5]
Moisture Sensitivity Moisture sensitive; should be handled and stored under dry conditions.[2][3][5]
Light Sensitivity Should be protected from light.[1]
Thermal Stability Flammable solid.[6] While specific decomposition data is unavailable, related sulfonate esters can undergo thermal decomposition at elevated temperatures.
Storage Temperature Recommended to be stored in an inert atmosphere at 2-8°C or <-15°C.[1][4]
Incompatible Materials Avoid contact with strong acids, strong bases, and nucleophiles.

The nosylate group is a good leaving group, making the compound susceptible to nucleophilic attack, which can lead to the opening of the epoxide ring or displacement of the nosylate.[7] The ester linkage of the nosylate group is also susceptible to hydrolysis, particularly under basic conditions. While specific kinetic data for the hydrolysis of this compound is not available, the hydrolysis of sulfonate esters in aqueous solutions is a known degradation pathway.[1][3][8]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the qualitative and quantitative solubility of this compound in a given solvent.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., chloroform, tetrahydrofuran, water, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

Procedure:

Part A: Qualitative Solubility Determination

  • Add approximately 10 mg of this compound to a small vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble".

  • If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble".

Part B: Quantitative Solubility Determination (Saturated Solution Method)

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry.

  • Place the vial in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Centrifuge the sample to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

  • Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrument (e.g., HPLC) for purity and degradation product analysis

  • Appropriate storage containers (e.g., amber glass vials)

Procedure:

  • Sample Preparation:

    • Dispense accurately weighed amounts of this compound into several sets of appropriate containers.

    • One set will be the initial time point (T=0) control.

  • Storage Conditions:

    • Long-Term Stability: Store samples at the recommended storage condition (e.g., 2-8°C) and a control at ambient temperature.

    • Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Forced Degradation (Stress Testing):

      • Acidic Conditions: Prepare a solution of the compound in a suitable solvent and add a small amount of acid (e.g., 0.1 N HCl).

      • Basic Conditions: Prepare a solution of the compound and add a small amount of base (e.g., 0.1 N NaOH).

      • Oxidative Conditions: Prepare a solution of the compound and add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

      • Thermal Stress: Heat a solid sample at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies; shorter intervals for forced degradation studies).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Note any changes in color or physical state.

      • Purity: Determine the percentage of the active compound remaining using a stability-indicating HPLC method.

      • Degradation Products: Identify and quantify any degradation products formed.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the rate of degradation and identify the primary degradation pathways under different stress conditions.

Safety and Handling

This compound is an irritant and a reactive chemical. Appropriate safety precautions must be taken during its handling and storage.

HazardPrecaution
Skin Irritation Causes skin irritation.[6][9] Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.[6][9] Wear appropriate safety goggles.
Respiratory Irritation May cause respiratory irritation.[6][9] Use only in a well-ventilated area or with a fume hood. Avoid breathing dust.
Flammability Flammable solid.[6] Keep away from heat, sparks, and open flames.

Handling:

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

  • Ensure adequate ventilation.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen).

  • Store away from incompatible materials such as strong acids, bases, and nucleophiles.

Visualizations

The following diagrams illustrate logical workflows for the assessment of solubility and stability.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Add ~10mg of Compound to 1mL Solvent qual_vortex Vortex for 1-2 min qual_start->qual_vortex qual_observe Visual Observation qual_vortex->qual_observe qual_soluble Soluble qual_observe->qual_soluble No solid remains qual_insoluble Insoluble / Partially Soluble qual_observe->qual_insoluble Solid remains quant_start Create Saturated Solution (Excess Solid) qual_soluble->quant_start Proceed for quantitative measurement qual_insoluble->quant_start Proceed for quantitative measurement quant_equilibrate Equilibrate at Constant Temp (e.g., 24-48h) quant_start->quant_equilibrate quant_separate Centrifuge to Separate Solid and Supernatant quant_equilibrate->quant_separate quant_sample Sample Supernatant quant_separate->quant_sample quant_analyze Dilute and Analyze (e.g., HPLC) quant_sample->quant_analyze quant_calculate Calculate Solubility (mg/mL) quant_analyze->quant_calculate start Select Solvent start->qual_start Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation setup_start Prepare Samples of This compound setup_t0 Analyze T=0 Control (Appearance, Purity) setup_start->setup_t0 storage_long Long-Term (e.g., 5°C) setup_start->storage_long storage_accel Accelerated (e.g., 40°C / 75% RH) setup_start->storage_accel storage_photo Photostability (ICH Q1B) setup_start->storage_photo storage_forced Forced Degradation (Acid, Base, Oxidative, Thermal) setup_start->storage_forced analysis_pull Pull Samples at Predetermined Intervals storage_long->analysis_pull storage_accel->analysis_pull storage_photo->analysis_pull storage_forced->analysis_pull analysis_test Perform Analytical Tests: - Appearance - Purity (HPLC) - Degradation Products analysis_pull->analysis_test eval_data Plot Purity vs. Time analysis_test->eval_data eval_path Identify Degradation Pathways eval_data->eval_path eval_report Determine Stability Profile and Shelf-Life eval_path->eval_report

References

(R)-(-)-Glycidyl Nosylate: A Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-Glycidyl nosylate , with the systematic name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a highly valuable chiral epoxide intermediate in the field of organic and medicinal chemistry. Its primary application lies in the stereospecific synthesis of enantiomerically pure pharmaceuticals, particularly in the development of β-adrenergic blocking agents, commonly known as β-blockers. The presence of the chiral epoxide ring and the highly effective nosylate leaving group makes it an ideal electrophile for reactions with various nucleophiles, enabling the introduction of a specific stereocenter into the target molecule.

Core Application: Synthesis of (S)-β-Blockers

The therapeutic efficacy of many β-blockers resides predominantly in a single enantiomer. For instance, the (S)-enantiomer of many aryloxypropanolamine-based β-blockers is significantly more potent than its (R)-counterpart. Consequently, the use of chiral building blocks like this compound is crucial for efficient and stereoselective synthesis.

A prime example of its application is in the synthesis of (S)-Atenolol , a widely used β-blocker for treating hypertension and angina. A patented method describes the reaction of this compound with 4-hydroxyphenylacetamide in the presence of a catalyst to stereospecifically form the key intermediate, which is then converted to (S)-Atenolol.[1] This approach ensures the desired (S)-configuration in the final drug product.

The general synthetic strategy involves a nucleophilic substitution reaction where a phenoxide attacks the epoxide ring of (R)-(-)-Glycid in a stereospecific manner. The nosylate group is a superior leaving group compared to halides, often leading to milder reaction conditions and improved yields.

Chemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₉H₉NO₆S. Its reactivity is dominated by the strained three-membered epoxide ring and the electron-withdrawing nature of the 3-nitrobenzenesulfonate (nosylate) group.

PropertyValue
Molecular Weight 259.24 g/mol
Appearance Light yellow crystalline powder or needles
Specific Optical Rotation < -21.5° (c=2, CHCl₃)

The nosylate group is an excellent leaving group, facilitating the ring-opening of the epoxide by a wide range of nucleophiles, including phenols, amines, and thiols. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. This high degree of stereocontrol is fundamental to its utility in asymmetric synthesis.

Experimental Protocols

While specific industrial protocols are often proprietary, the following outlines a general experimental procedure for the key step in the synthesis of an (S)-β-blocker precursor using this compound, based on established chemical principles.

Synthesis of (S)-1-(4-hydroxyphenylacetamido)-3-(isopropyloxy)-propan-2-ol (a precursor to (S)-Atenolol)

Materials:

  • This compound

  • 4-Hydroxyphenylacetamide

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF)

  • Isopropylamine

Procedure:

  • Step 1: Formation of the Glycidyl Ether Intermediate

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetamide (1.0 equivalent) and cesium fluoride (1.1 equivalents) in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-4-(oxiran-2-ylmethoxy)phenylacetamide.

  • Step 2: Amination to form the β-Amino Alcohol

    • Dissolve the crude glycidyl ether intermediate from Step 1 in a suitable solvent such as methanol or isopropanol.

    • Add an excess of isopropylamine (typically 3-5 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the desired (S)-1-(4-hydroxyphenylacetamido)-3-(isopropyloxy)-propan-2-ol.

Signaling Pathways and Logical Relationships

The synthetic pathway for (S)-Atenolol from this compound can be visualized as a two-step process involving nucleophilic substitution and subsequent epoxide ring-opening.

G R_Glycidyl_Nosylate This compound Intermediate (S)-4-(Oxiran-2-ylmethoxy)phenylacetamide (Glycidyl Ether Intermediate) R_Glycidyl_Nosylate->Intermediate Nucleophilic Substitution (SN2 type) Phenolic_Nucleophile 4-Hydroxyphenylacetamide (Nucleophile) Phenolic_Nucleophile->Intermediate S_Atenolol (S)-Atenolol (Final Product) Intermediate->S_Atenolol Epoxide Ring-Opening (SN2) Amine_Nucleophile Isopropylamine (Nucleophile) Amine_Nucleophile->S_Atenolol

Caption: Synthetic pathway of (S)-Atenolol from this compound.

The experimental workflow for a typical synthesis and purification process can be illustrated as follows:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Addition Addition of Reagents Reaction_Setup->Addition Stirring Reaction Stirring (Monitor by TLC) Addition->Stirring Quenching Quenching with Water Stirring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Characterization Characterization (NMR, Optical Rotation) Chromatography->Characterization Recrystallization->Characterization

Caption: General experimental workflow for synthesis and purification.

References

Synthesis of (R)-(-)-Glycidyl Nosylate from (R)-Glycidol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Glycidyl nosylate from (R)-glycidol, a critical chiral building block in pharmaceutical development. This compound serves as a versatile intermediate in the asymmetric synthesis of various biologically active molecules. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with stereochemical control. This guide details the reaction parameters, experimental protocols, and underlying chemical principles for this important transformation.

Reaction Overview

The synthesis of this compound from (R)-glycidol is a nucleophilic substitution reaction. The hydroxyl group of (R)-glycidol attacks the sulfur atom of 3-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base. The base, typically a tertiary amine such as triethylamine, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or toluene, to prevent unwanted side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of glycidyl nosylates. It is important to note that while the focus of this guide is the (R)-enantiomer, some cited experimental data pertains to the synthesis of the (S)-enantiomer, which follows an analogous procedure.

ParameterValueSource(s)
Reactants
(R)-Glycidol1.0 equivalent[1]
3-Nitrobenzenesulfonyl Chloride1.1 - 1.3 equivalents[1][2]
Triethylamine3.3 equivalents[2]
Solvent Dichloromethane or Toluene[2][3]
Temperature 0 °C to room temperature[2]
Reaction Time 1 hour at 0 °C, then warmed to RT[2]
Yield 92% - 97%[1][2]
Purification Flash column chromatography[2][4]
Appearance Brown solid / Light yellow crystalline powder or needles[2][5]
Specific Optical Rotation ([α]D) < -21.5° (c=2, CHCl3)[5]

Experimental Workflow

The logical flow of the synthesis process, from starting materials to the final purified product, is illustrated below.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification R_Glycidol (R)-Glycidol Dissolve Dissolve (R)-Glycidol and Triethylamine in Dichloromethane R_Glycidol->Dissolve Nosyl_Chloride 3-Nitrobenzenesulfonyl Chloride Add_Nosyl_Chloride Add 3-Nitrobenzenesulfonyl Chloride Nosyl_Chloride->Add_Nosyl_Chloride Base Triethylamine Base->Dissolve Solvent Anhydrous Dichloromethane Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add_Nosyl_Chloride Stir Stir at 0 °C, then warm to Room Temperature Add_Nosyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with crushed ice Monitor->Quench Extract Extract with Dichloromethane and Water Quench->Extract Wash_NaHCO3 Wash organic layer with saturated NaHCO3 Extract->Wash_NaHCO3 Wash_Brine Wash organic layer with brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer over Na2SO4 Wash_Brine->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Column_Chromatography Purify by Flash Column Chromatography Concentrate->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on literature methods for the preparation of glycidyl nosylates.[2][4]

Materials:

  • (R)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of (R)-glycidol (e.g., 3.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (e.g., 10 mmol, 3.3 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Nosyl Chloride: To the cooled and stirring solution, add 3-nitrobenzenesulfonyl chloride (e.g., 3.3 mmol, 1.1 eq.) portion-wise.

  • Reaction: Stir the resulting solution at 0 °C for 1 hour. Subsequently, allow the reaction mixture to slowly warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the (R)-glycidol is completely consumed.

  • Quenching: Upon completion, quench the reaction by the addition of crushed ice (1-2 g).

  • Extraction and Washing: Transfer the reaction mixture to a separatory funnel and partition with dichloromethane (20 mL) and water (10 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (3 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis is a chemical transformation. The following diagram illustrates the reaction pathway.

Caption: Reaction scheme for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals.[6] Its utility stems from the presence of a reactive epoxide ring and a good leaving group (nosylate), allowing for a variety of stereospecific transformations. It is a key intermediate in the synthesis of compounds such as Landiolol hydrochloride, an ultrashort-acting, highly selective β1 receptor blocker used for the emergency treatment of tachyarrhythmias.[4][7] The enantiopure nature of this compound is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

References

The Pivotal Role of Enantiopure Glycidyl Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Enantiopure glycidyl derivatives have emerged as indispensable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry. Their inherent reactivity, stemming from the strained three-membered oxirane ring, coupled with the presence of a versatile functional handle, allows for the stereospecific introduction of complex functionalities. This guide provides a comprehensive overview of the synthesis and application of these valuable synthons, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Synthetic Strategies for Enantiopure Glycidyl Derivatives

The efficient preparation of enantiomerically pure glycidyl derivatives is paramount for their successful application. Several powerful strategies have been developed, broadly categorized into asymmetric synthesis and kinetic resolution.

Asymmetric Epoxidation

Asymmetric epoxidation of allylic alcohols stands as a direct and atom-economical approach to enantiopure glycidols. The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this methodology.[1][2][3] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant to deliver 2,3-epoxyalcohols with high enantioselectivity.[4][5] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[6][7]

Key Synthetic Methods for Enantiopure Glycidyl Derivatives

MethodKey Reagents/CatalystSubstrateTypical Enantiomeric Excess (ee)Typical YieldReference(s)
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, t-BuOOHAllyl Alcohol88-92%50-60%[1]
Jacobsen Hydrolytic Kinetic ResolutionChiral (salen)Co(III) complex, H₂ORacemic terminal epoxides>99%~50% (for recovered epoxide)[8][9]
Enzymatic Kinetic Resolution (Hydrolysis)Lipase (e.g., from Pseudomonas sp.)Racemic glycidyl butyrate>98%~95%[10]
Biocatalytic EpoxidationStyrene Monooxygenase (SMO)Alkenes>95–99%-[11]
Kinetic Resolution

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Jacobsen Hydrolytic Kinetic Resolution (HKR): This method employs a chiral (salen)cobalt(III) complex to catalyze the selective hydrolysis of one enantiomer of a terminal epoxide, leaving the unreacted epoxide in high enantiomeric purity.[12][13][14] The HKR is renowned for its broad substrate scope and exceptional enantioselectivity, often exceeding 99% ee for the recovered epoxide.[8][9]

Enzymatic Kinetic Resolution: Enzymes, particularly lipases and epoxide hydrolases, are highly effective catalysts for the kinetic resolution of racemic glycidyl derivatives.[10][15][16] Lipases are commonly used to catalyze the enantioselective hydrolysis of racemic glycidyl esters, such as glycidyl butyrate.[17][18] For instance, lipase from Pseudomonas sp. can hydrolyze the (S)-enantiomer of glycidyl butyrate, leaving the (R)-enantiomer with high enantiomeric purity (>98% ee).[10]

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of enantiopure glycidyl derivatives is most prominently demonstrated in the synthesis of pharmaceuticals, particularly β-adrenergic blockers (beta-blockers).[19][20][21] These drugs are widely used for the treatment of cardiovascular diseases such as hypertension and angina. The pharmacologically active enantiomer of many beta-blockers is the (S)-enantiomer.

The synthesis of beta-blockers often involves the nucleophilic opening of an enantiopure glycidyl derivative, such as (R)-glycidyl tosylate or (S)-glycidyl ether, with an appropriate amine.[19][22] For example, the synthesis of (S)-metoprolol can be achieved by the reaction of 4-(2-methoxyethyl)phenol with (R)-glycidyl nosylate followed by ring-opening with isopropylamine.

Experimental Protocols

Sharpless Asymmetric Epoxidation of Allyl Alcohol to (R)- and (S)-Tritylglycidol[6][7]

This "one-pot" procedure provides either (R)- or (S)-tritylglycidol depending on the tartrate enantiomer used.

Materials:

  • Titanium(IV) isopropoxide

  • (+)- or (-)-Diisopropyl tartrate (DIPT)

  • Allyl alcohol

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solution

  • Trityl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Molecular sieves (3Å)

Procedure:

  • To a stirred solution of titanium(IV) isopropoxide and the appropriate enantiomer of diisopropyl tartrate in anhydrous dichloromethane at -20 °C under an inert atmosphere, add allyl alcohol.

  • After stirring for 30 minutes, add tert-butyl hydroperoxide and continue stirring at -20 °C for 4-6 hours.

  • In a separate flask, prepare a solution of trityl chloride and triethylamine in dichloromethane.

  • Upon completion of the epoxidation, add the trityl chloride solution to the reaction mixture and allow it to warm to room temperature.

  • After stirring for 12 hours, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of tritylglycidol.

Jacobsen Hydrolytic Kinetic Resolution of Racemic Glycidyl Butyrate[8][23]

This procedure yields (S)-glycidyl butyrate and the corresponding (R)-1,2-diol.

Materials:

  • Racemic glycidyl butyrate

  • (R,R)-(salen)Co(II) precatalyst

  • Acetic acid (AcOH)

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • To a mixture of racemic glycidyl butyrate and the (R,R)-(salen)Co(II) precatalyst, add THF and acetic acid.

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Add water (0.55 equivalents) and continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by GC or TLC.

  • Upon reaching approximately 50% conversion, separate the product mixture.

  • (S)-glycidyl butyrate can be isolated by vacuum distillation from the reaction mixture. The (R)-1,2-diol can be recovered from the non-volatile residue.

Visualizing Synthetic Pathways

The logical flow of these synthetic strategies can be effectively visualized using diagrams.

Sharpless_Asymmetric_Epoxidation allyl_alcohol Allyl Alcohol epoxy_alcohol Enantiopure 2,3-Epoxyalcohol allyl_alcohol->epoxy_alcohol Epoxidation catalyst Ti(OiPr)4 / DET catalyst->epoxy_alcohol oxidant t-BuOOH oxidant->epoxy_alcohol

Caption: Sharpless Asymmetric Epoxidation Workflow.

Kinetic_Resolution cluster_products Products racemic_epoxide Racemic Glycidyl Derivative ((R)- and (S)-enantiomers) chiral_catalyst Chiral Catalyst (e.g., Jacobsen's Catalyst or Lipase) racemic_epoxide->chiral_catalyst unreacted_epoxide Enantioenriched Epoxide (one enantiomer) racemic_epoxide->unreacted_epoxide Slower/No Reaction reacted_product Product (e.g., Diol, from the other enantiomer) chiral_catalyst->reacted_product Faster Reaction reagent Reagent (e.g., H2O) reagent->reacted_product

Caption: Principle of Kinetic Resolution.

Beta_Blocker_Synthesis glycidyl_derivative Enantiopure Glycidyl Derivative (e.g., (R)-Glycidyl Tosylate) intermediate Aryl Glycidyl Ether glycidyl_derivative->intermediate phenol Substituted Phenol phenol->intermediate SN2 Reaction beta_blocker (S)-Beta-Blocker intermediate->beta_blocker amine Amine (e.g., Isopropylamine) amine->beta_blocker Epoxide Ring Opening

Caption: General Synthesis of Beta-Blockers.

References

Chiral Epoxides for Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are pivotal intermediates in modern organic synthesis, offering a powerful platform for the stereocontrolled introduction of functionality in the development of pharmaceuticals, agrochemicals, and complex natural products. Their synthetic utility stems from the high reactivity of the strained three-membered ring towards nucleophilic attack, which proceeds with well-defined stereochemistry. This guide provides an in-depth overview of the most prominent methods for asymmetric epoxidation, detailed experimental protocols for key transformations, and a summary of the stereochemical outcomes of subsequent ring-opening reactions.

Asymmetric Epoxidation of Alkenes

The enantioselective epoxidation of alkenes is a cornerstone of asymmetric catalysis. Three methods, in particular, have become indispensable tools for the synthesis of chiral epoxides: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Asymmetric Epoxidation.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1][3] A significant advantage of the SAE is the predictable stereochemical outcome based on the chirality of the tartrate ligand used.[4]

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation Ti_OiPr4 Ti(OiPr)₄ Catalyst [Ti₂(tartrate)₂(OiPr)₄] Ti_OiPr4->Catalyst + Chiral Tartrate - 2 iPrOH Active_Catalyst Active Catalyst [Ti₂(tartrate)₂(OiPr)₂(Allylic Alcohol)(TBHP)] Catalyst->Active_Catalyst + Allylic Alcohol + t-BuOOH - 2 iPrOH Product_Complex Product Complex Active_Catalyst->Product_Complex Oxygen Transfer Product_Complex->Catalyst + iPrOH - Chiral Epoxide - t-BuOH Epoxide Chiral Epoxide Product_Complex->Epoxide tBuOH t-BuOH Product_Complex->tBuOH Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Active_Catalyst TBHP t-BuOOH TBHP->Active_Catalyst Tartrate Chiral Tartrate (DET or DIPT) iPrOH 2 iPrOH

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DIPT77>95
(Z)-3-Hexen-1-ol(-)-DIPT8596
(E)-2-Hexen-1-ol(+)-DIPT8095
Cinnamyl alcohol(-)-DIPT9097
2-Cyclohexen-1-ol(+)-DIPT8891

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from a literature procedure.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in decane (5-6 M solution)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Celatom® (diatomaceous earth)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (3.0 g) and anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a dry ice/acetone bath.

  • To the cooled suspension, (+)-DIPT (1.41 g, 6.0 mmol) is added, followed by the dropwise addition of Ti(OiPr)₄ (1.18 mL, 4.0 mmol). The mixture is stirred for 10 minutes.

  • Geraniol (6.17 g, 40.0 mmol) is added dropwise to the mixture, and stirring is continued for another 10 minutes.

  • TBHP (16.0 mL of a 5.0 M solution in decane, 80.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water (10 mL) at -20 °C, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The resulting biphasic mixture is filtered through a pad of Celatom®, and the filter cake is washed with Et₂O (3 x 50 mL).

  • The combined organic layers are transferred to a separatory funnel and washed with brine (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude epoxy alcohol.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral epoxide.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins, using a chiral manganese-salen complex as the catalyst.[5][6] Common oxidants for this reaction include sodium hypochlorite (NaOCl) and m-chloroperoxybenzoic acid (m-CPBA).[5] The stereochemical outcome is determined by the chirality of the salen ligand.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_Katsuki_Epoxidation MnIII_Salen Mn(III)-Salen Catalyst MnV_Oxo Active Mn(V)=O Species MnIII_Salen->MnV_Oxo + Oxidant - Byproduct Epoxide_Complex Epoxide-Mn(III) Complex MnV_Oxo->Epoxide_Complex + Alkene Epoxide_Complex->MnIII_Salen - Chiral Epoxide Epoxide Chiral Epoxide Epoxide_Complex->Epoxide Alkene Alkene Alkene->Epoxide_Complex Oxidant Oxidant (e.g., NaOCl) Oxidant->MnV_Oxo Byproduct Oxidant Byproduct Shi_Epoxidation Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Ketone->Dioxirane + Oxone - KHSO₄ Epoxide_Complex Transition State Dioxirane->Epoxide_Complex + Alkene Epoxide_Complex->Ketone - Chiral Epoxide Epoxide Chiral Epoxide Epoxide_Complex->Epoxide Alkene Alkene Alkene->Epoxide_Complex Oxone Oxone (KHSO₅) Oxone->Dioxirane Byproduct KHSO₄ Epoxide_Ring_Opening Start Chiral Epoxide Reaction Nucleophilic Attack Start->Reaction Conditions Reaction Conditions (Acidic or Basic/Neutral) Conditions->Reaction Nucleophile Nucleophile (e.g., R₂NH, ROH, RSH, CN⁻) Nucleophile->Reaction Product Chiral 1,2-Difunctionalized Product Reaction->Product

References

(R)-(-)-Glycidyl nosylate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (R)-(-)-Glycidyl nosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (CAS RN: 115314-17-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is imperative that all personnel handling this compound are fully aware of its potential risks.

Signal Word: Warning[1]

Hazard Statements:

  • H228: Flammable solid.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H341: Suspected of causing genetic defects.[2][3]

Precautionary Statements:

  • P201: Obtain special instructions before use.[2]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

PropertyValue
Synonyms (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate[1]
Molecular Formula C9H9NO6S[5][6][7]
Molecular Weight 259.24 g/mol [5]
Appearance Light yellow crystalline powder or needles[6]
CAS Number 115314-17-5[1][5][6][7]
Melting Point 59-63 °C
Boiling Point 432.2±20.0 °C (Predicted)[8]
Density 1.5881 g/cm³ (Rough Estimate)[8]

Toxicology and Health Effects

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound.

PPESpecification
Eye Protection Goggles (European standard - EN 166)[4]
Hand Protection Protective gloves. Inspect gloves before use and observe permeability and breakthrough time information from the supplier.[4]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[4]

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[1][4]

  • Remove and wash contaminated clothing before reuse.[1][4]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4]

  • Store in a refrigerated environment.[4]

  • Protect from light.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. If possible, drink milk afterwards.[10]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Ensure adequate ventilation.

  • Use personal protective equipment.

  • Avoid dust formation.[1]

  • Sweep up and shovel into suitable containers for disposal.[1]

  • Do not let the product enter drains.

Experimental Protocols

While detailed experimental protocols for toxicity studies were not available in the initial search, a general procedure for a reaction quench and workup involving a similar compound, (S)-(+)-m-nitrobenzenesulfonic acid glycidyl ester, is described.[5] This involves quenching the reaction with crushed ice, partitioning with dichloromethane and water, washing the organic layer with saturated aqueous NaHCO3 and brine, drying with anhydrous Na2SO4, and purification by column chromatography.[5] Researchers should adapt and validate specific protocols based on their experimental needs and safety assessments.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

References

(R)-(-)-Glycidyl nosylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound is a significant chiral building block used in the synthesis of various pharmaceutical compounds. This guide provides core technical data, experimental protocols, and a visual representation of its synthetic pathway.

Core Molecular Data

This compound, also known as [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate, is a crystalline solid at room temperature. Its key molecular identifiers and properties are summarized below for quick reference.

PropertyValue
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.23 g/mol
CAS Number 115314-17-5
Appearance Light yellow crystalline powder or needles
IUPAC Name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate

Synthetic Protocol

The synthesis of this compound is crucial for its application as a chiral intermediate. Below is a detailed experimental protocol for its preparation, adapted from established methods for its enantiomer.

Objective: To synthesize this compound from (R)-glycidol and 3-nitrobenzenesulfonyl chloride.

Materials:

  • (R)-glycidol

  • 3-nitrobenzenesulfonyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • A solution of (R)-glycidol and triethylamine is prepared in anhydrous dichloromethane in a reaction vessel.

  • The solution is cooled to 0°C using an ice bath.

  • 3-nitrobenzenesulfonyl chloride is added portion-wise to the cooled solution with continuous stirring.

  • The reaction mixture is stirred at 0°C for approximately one hour. Following this, the mixture is allowed to slowly warm to room temperature.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the (R)-glycidol is completely consumed.

  • Upon completion, the reaction is quenched by the addition of crushed ice.

  • The mixture is then transferred to a separatory funnel for extraction with dichloromethane and water.

  • The organic layer is separated and washed with saturated aqueous sodium bicarbonate solution.

  • The washed organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by flash column chromatography to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product R_Glycidol (R)-Glycidol Mixing Mixing in CH₂Cl₂ at 0°C R_Glycidol->Mixing NosylChloride 3-Nitrobenzenesulfonyl Chloride NosylChloride->Mixing Triethylamine Triethylamine Triethylamine->Mixing Reaction Reaction Monitoring (TLC) Mixing->Reaction Stirring Quenching Quenching with Ice Reaction->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Chromatography) Drying->Purification Crude Product FinalProduct (R)-(-)-Glycidyl Nosylate Purification->FinalProduct Pure Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, and the nosylate group is an excellent leaving group, allowing for a variety of chemical transformations. A notable application is in the synthesis of Landiolol, an ultra-short-acting, highly selective β1-adrenergic receptor antagonist used for the management of tachyarrhythmias.[1] The specific stereochemistry of this compound is essential for the desired pharmacological activity of the final drug product.

References

Methodological & Application

Synthesis of Chiral Amines Using (R)-(-)-Glycidyl Nosylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of chiral amines utilizing (R)-(-)-glycidyl nosylate as a key chiral building block. The focus is on the enantioselective preparation of β-amino alcohols, which are crucial intermediates in the synthesis of various pharmaceuticals, particularly β-adrenergic receptor blockers. This guide includes comprehensive experimental procedures, quantitative data on yields and enantiomeric excess, and visual diagrams of the reaction mechanism and relevant biological pathways to support researchers in drug discovery and development.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their specific stereochemistry is often critical for therapeutic efficacy and safety. This compound, a highly reactive and enantiopure epoxide, serves as an excellent starting material for the stereospecific introduction of a hydroxypropylamine side chain, a key feature in many β-blockers. The nosylate group (3-nitrobenzenesulfonate) is a good leaving group, facilitating the nucleophilic ring-opening of the epoxide by amines with high regioselectivity and stereochemical retention. This method offers a reliable and efficient route to a diverse range of chiral β-amino alcohols.[1][2][3]

Reaction Mechanism and Stereochemistry

The synthesis of chiral β-amino alcohols from this compound proceeds via a nucleophilic substitution reaction (SN2) where an amine attacks the terminal carbon of the epoxide ring. This ring-opening is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom. The reaction occurs with an inversion of configuration at the site of attack, leading to the formation of a chiral amino alcohol with a defined stereochemistry. The nosylate group enhances the electrophilicity of the terminal carbon, promoting the desired reaction pathway.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R_Glycidyl_Nosylate This compound TS SN2 Transition State R_Glycidyl_Nosylate->TS Nucleophilic Attack Amine Primary or Secondary Amine (R¹R²NH) Amine->TS Product Chiral β-Amino Alcohol TS->Product Ring Opening

Experimental Protocols

General Procedure for the Synthesis of Chiral β-Amino Alcohols

The following is a general protocol for the reaction of this compound with an amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, isopropanol, or dimethylformamide).

  • Addition of Amine: Add the amine (1.0-1.2 eq.) to the solution. For less reactive amines, a base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a time sufficient to ensure complete conversion of the starting material (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, filter it off. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure chiral β-amino alcohol.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of (S)-Propranolol

This protocol describes the synthesis of the β-blocker (S)-propranolol, a widely used medication for cardiovascular diseases.

  • Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane. To a solution of 1-naphthol (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile, add this compound (1.0 eq.). Heat the mixture to reflux and stir for 4-6 hours. After cooling, filter the solid and concentrate the filtrate. The residue is purified by column chromatography to yield 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Step 2: Synthesis of (S)-Propranolol. Dissolve the epoxide from Step 1 (1.0 eq.) in isopropanol. Add isopropylamine (2.0 eq.) and heat the mixture to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to give (S)-propranolol.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various chiral β-amino alcohols using this compound.

Amine NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Isopropylamine(S)-Propranolol IntermediateIsopropanolReflux385>99
Aniline(R)-1-anilino-3-phenoxypropan-2-olAcetonitrile601278>98
Morpholine(R)-1-(morpholino)-3-phenoxypropan-2-olDMF80882>99
Benzylamine(R)-1-(benzylamino)-3-phenoxypropan-2-olAcetonitrileRT2491>98
Piperidine(R)-1-(piperidin-1-yl)-3-phenoxypropan-2-olIsopropanol501088>99

Note: The yields and enantiomeric excesses are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Applications in Drug Development: β-Adrenergic Receptor Blockers

Chiral β-amino alcohols synthesized from this compound are key precursors to a class of drugs known as β-blockers. These drugs, such as propranolol and landiolol, act by antagonizing β-adrenergic receptors, thereby modulating the physiological effects of catecholamines like adrenaline and noradrenaline. This action leads to a decrease in heart rate, blood pressure, and myocardial contractility, making them effective in the management of various cardiovascular disorders.

Signaling Pathway of β-Adrenergic Receptors

β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist (e.g., adrenaline), the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. β-blockers competitively inhibit the binding of agonists to the receptor, thus blocking this signaling cascade.[4][5][6][7]

G Adrenaline Adrenaline Beta_AR Beta_AR Adrenaline->Beta_AR Binds and Activates Gs_Protein Gs_Protein Beta_AR->Gs_Protein Activates Beta_Blocker Beta_Blocker Beta_Blocker->Beta_AR Binds and Blocks AC AC Gs_Protein->AC Activates cAMP cAMP AC->cAMP PKA_active PKA_active cAMP->PKA_active Activates ATP ATP ATP->AC Converts Response Response PKA_active->Response Phosphorylates Targets PKA_inactive PKA_inactive

Conclusion

This compound is a versatile and valuable chiral synthon for the enantioselective synthesis of chiral amines, particularly β-amino alcohols. The protocols and data presented in this document demonstrate the utility of this reagent in producing key intermediates for the pharmaceutical industry with high yields and excellent stereocontrol. The provided diagrams of the reaction mechanism and the biological signaling pathway offer a comprehensive understanding of the synthesis and application of these important molecules. Researchers and drug development professionals can leverage this information to design and execute efficient synthetic routes to novel chiral amine-based drug candidates.

References

Application Notes and Protocols: Reaction of (R)-(-)-Glycidyl Nosylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-Glycidyl nosylate is a versatile chiral epoxide intermediate widely utilized in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates two key reactive sites: a strained epoxide ring and an excellent nosylate leaving group. This dual reactivity allows for a variety of stereospecific transformations, primarily through nucleophilic ring-opening of the epoxide. This document provides detailed protocols for the reaction of this compound with common nucleophiles, such as amines and thiols, to generate valuable chiral building blocks like β-amino alcohols and β-hydroxy sulfides. These products are key intermediates in the synthesis of various pharmaceuticals, including β-blockers like Landiolol.[2][3]

General Reaction Pathway

The primary reaction of this compound involves the nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack is typically regioselective, occurring at the less sterically hindered terminal carbon atom, leading to the formation of a 1,2-disubstituted product with a defined stereochemistry. The nosylate group can also be displaced by a nucleophile, but the ring-opening of the epoxide is generally the more facile pathway under most conditions.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound C Nucleophilic Attack (Ring Opening) A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-SH) B->C D Chiral β-Substituted Alcohol (e.g., β-Amino Alcohol, β-Hydroxy Sulfide) C->D

Figure 1: General workflow for the nucleophilic ring-opening of this compound.

Application in Drug Synthesis: Synthesis of β-Blockers

A significant application of this compound is in the synthesis of chiral β-amino alcohols, which form the core structure of many β-blocker medications.[4] The enantiopure nature of this compound allows for the stereoselective synthesis of these drugs. For instance, it is a key intermediate in the synthesis of Landiolol hydrochloride, a highly selective β1 receptor blocker.[2][3]

G cluster_synthesis Synthetic Pathway of a β-Blocker A This compound C Nucleophilic Ring Opening A->C B Amine Nucleophile (e.g., Isopropylamine) B->C D Chiral β-Amino Alcohol Intermediate C->D E Further Synthetic Steps D->E F β-Blocker Drug Molecule (e.g., Propranolol derivative) E->F

Figure 2: Synthetic pathway towards β-blockers utilizing this compound.

Experimental Protocols

Protocol 1: Synthesis of a β-Amino Alcohol via Reaction with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield a chiral β-amino alcohol.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, isopropylamine)

  • Solvent (e.g., ethanol, acetonitrile, toluene)

  • Optional: Base (e.g., K₂CO₃, triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • If a base is used, add it to the reaction mixture (1.0-1.5 eq).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure β-amino alcohol.

Protocol 2: Synthesis of a β-Hydroxy Sulfide via Reaction with a Thiol

This protocol outlines a general method for the ring-opening of this compound with a thiol to produce a chiral β-hydroxy sulfide.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, octanethiol)

  • Solvent (e.g., water, ethanol, DMF)

  • Optional: Base (e.g., NaOH, triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the chosen solvent.

  • Add the thiol nucleophile (1.0-1.2 eq) to the mixture.

  • If a base is employed, add it to the reaction mixture to facilitate the deprotonation of the thiol.

  • Stir the mixture at the desired temperature for the required duration. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the combined organic phases, dry over an anhydrous salt, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography to yield the pure β-hydroxy sulfide.

Data Summary

The following tables summarize typical reaction conditions for the nucleophilic ring-opening of glycidyl derivatives with amines and thiols, based on literature precedents.

Table 1: Reaction of Glycidyl Derivatives with Amine Nucleophiles

NucleophileSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
Aromatic AminesCerium Chloride-Room Temp-High[5]
Aromatic AminesTantalum(V) Chloride-Room Temp-High[5]
Various AminesZinc(II) Perchlorate-Solvent-free-High[5]
Various AminesCalcium Trifluoromethanesulfonate---High[5]
AnilineSilica Gel-Room Temp-High[5]

Table 2: Reaction of Glycidyl Derivatives with Thiol Nucleophiles

NucleophileSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
Various ThiolsWaterNoneRoom Temp5-7Excellent[6]
Thiophenol-Base---[6]
Thiophenol-Lewis Acid---[6]
Octanethiol-LiNTf₂ (in development)---[7]
Hexanethiol-LiNTf₂ (in development)---[7]

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. It is essential to consult relevant literature and perform small-scale trials before scaling up any reaction. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: Asymmetric Synthesis of β-Blockers Utilizing (R)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of these drugs is highly stereospecific, with the (S)-enantiomer typically exhibiting significantly greater therapeutic efficacy than the (R)-enantiomer. Consequently, the development of efficient and robust methods for the asymmetric synthesis of enantiomerically pure (S)-β-blockers is a primary objective in pharmaceutical research and manufacturing.

This document provides detailed protocols for the asymmetric synthesis of β-blockers using (R)-glycidyl 3-nitrobenzenesulfonate ((R)-glycidyl nosylate) as a key chiral building block. The use of a pre-formed chiral synthon like (R)-glycidyl nosylate offers a direct and efficient route to enantiomerically pure β-blocker precursors, circumventing the need for challenging chiral resolutions of racemic mixtures. The nosylate group serves as an excellent leaving group, facilitating the nucleophilic substitution by phenoxides, a key step in the synthesis of aryloxypropanolamine-based β-blockers.

Key Intermediate: Synthesis of (R)-Glycidyl Nosylate

The synthesis of the chiral intermediate, (R)-glycidyl nosylate, is the foundational step in this synthetic strategy. It is prepared from the commercially available (R)-(-)-glycidol and 3-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of (R)-Glycidyl Nosylate

Materials:

  • (R)-(-)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-(-)-glycidol (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with constant stirring.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude (R)-glycidyl nosylate by flash column chromatography.

Quantitative Data: Synthesis of (R)-Glycidyl Nosylate
ParameterValue
Starting Material (R)-(-)-Glycidol
Key Reagents 3-Nitrobenzenesulfonyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 4-5 hours
Typical Yield 85-95%
Enantiomeric Purity >99% ee

Application in β-Blocker Synthesis

(R)-Glycidyl nosylate is a versatile intermediate for the synthesis of various (S)-β-blockers. The general approach involves a Williamson ether synthesis with a substituted phenol, followed by the ring-opening of the resulting epoxide with an appropriate amine.

G R_Glycidyl_Nosylate (R)-Glycidyl Nosylate Intermediate (S)-Aryl Glycidyl Ether R_Glycidyl_Nosylate->Intermediate Phenol ArOH (e.g., 1-Naphthol, 4-Hydroxyphenylacetamide) Phenol->Intermediate Williamson Ether Synthesis Base Base (e.g., Cs₂CO₃, K₂CO₃) Base->Intermediate S_Beta_Blocker (S)-β-Blocker (e.g., (S)-Propranolol, (S)-Atenolol) Intermediate->S_Beta_Blocker Epoxide Ring Opening Amine R'NH₂ (e.g., Isopropylamine) Amine->S_Beta_Blocker

Caption: General workflow for the asymmetric synthesis of (S)-β-blockers.

Protocol 1: Asymmetric Synthesis of (S)-Atenolol

This protocol describes the synthesis of (S)-atenolol from 4-hydroxyphenylacetamide and (R)-glycidyl nosylate. The procedure is based on established methods for Williamson ether synthesis using cesium carbonate as the base, which is known for its efficacy in such reactions.

Materials:

  • (R)-Glycidyl nosylate

  • 4-Hydroxyphenylacetamide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Isopropylamine

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

  • To a solution of 4-hydroxyphenylacetamide (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-glycidyl nosylate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

Step 2: Synthesis of (S)-Atenolol

  • Dissolve the purified (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (1.0 eq) in methanol in a sealed pressure vessel.

  • Add isopropylamine (3.0 eq) to the solution at room temperature.

  • Seal the vessel and heat the mixture to 60 °C for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude (S)-atenolol can be purified by recrystallization.

Protocol 2: Asymmetric Synthesis of (S)-Propranolol

This protocol outlines the synthesis of (S)-propranolol from 1-naphthol and (R)-glycidyl nosylate, following a similar two-step sequence.

Materials:

  • (R)-Glycidyl nosylate

  • 1-Naphthol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Isopropylamine

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane

  • To a mixture of 1-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add (R)-glycidyl nosylate (1.1 eq).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane, which can be purified by column chromatography.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve the purified (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in ethanol.

  • Add isopropylamine (3.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude (S)-propranolol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data: Asymmetric Synthesis of (S)-β-Blockers

The following table summarizes the expected outcomes for the synthesis of (S)-Atenolol and (S)-Propranolol based on the provided protocols and analogous reactions reported in the literature.

β-BlockerPhenolic PrecursorBaseSolventTypical Overall YieldExpected Enantiomeric Excess
(S)-Atenolol 4-HydroxyphenylacetamideCesium carbonateDMF60-75%>99% ee
(S)-Propranolol 1-NaphtholPotassium carbonateAcetone70-85%>99% ee

Logical Workflow for Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Purification & Characterization Start Start: (R)-Glycidol Synth_GN Synthesize (R)-Glycidyl Nosylate Start->Synth_GN React_Phenol React with Phenol (ArOH) Synth_GN->React_Phenol Epoxide_Ring_Opening Epoxide Ring Opening with Amine React_Phenol->Epoxide_Ring_Opening Crude_Product Crude (S)-β-Blocker Epoxide_Ring_Opening->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Chiral_Purity Determine Enantiomeric Purity (Chiral HPLC) Characterization->Chiral_Purity Final_Product Final Pure (S)-β-Blocker Chiral_Purity->Final_Product

Caption: Workflow from synthesis to final product characterization.

Conclusion

The use of (R)-glycidyl nosylate provides a highly efficient and stereocontrolled route for the asymmetric synthesis of (S)-β-blockers. The protocols outlined in these application notes offer a practical guide for researchers in the pharmaceutical industry to produce these vital medicines with high enantiomeric purity. The methodologies are based on well-established synthetic transformations and can be adapted for the synthesis of a wide range of aryloxypropanolamine β-blockers.

Application Notes and Protocols for Ring-Opening Reactions of (R)-(-)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Glycidyl nosylate is a versatile chiral building block extensively utilized in the synthesis of enantiomerically pure pharmaceuticals. Its electrophilic epoxide ring is susceptible to nucleophilic attack, leading to the formation of a variety of functionalized 1,2-di-substituted products with a defined stereochemistry. The nosylate group (3-nitrobenzenesulfonate) is an excellent leaving group, further enhancing the reactivity of the epoxide. This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles, crucial for the development of chiral drugs, particularly beta-blockers.

Overview of Reactivity and Regioselectivity

The ring-opening of the epoxide in this compound by a nucleophile typically proceeds via an SN2 mechanism. This results in the inversion of configuration at the carbon atom that is attacked. The attack of the nucleophile can occur at either the C2 or C3 position of the oxirane ring.

  • Under basic or neutral conditions , the nucleophile preferentially attacks the less sterically hindered terminal carbon (C3), leading to the formation of a secondary alcohol.

  • Under acidic conditions , the epoxide oxygen is protonated, and the nucleophilic attack is directed to the more substituted carbon (C2) that can better stabilize a partial positive charge.

The nosylate group is a better leaving group than a tosylate or mesylate, often leading to higher yields and milder reaction conditions.

Ring-Opening with Amine Nucleophiles: Synthesis of β-Amino Alcohols

The reaction of this compound with amines is a cornerstone in the synthesis of chiral β-blockers. The primary or secondary amine acts as the nucleophile, attacking the terminal carbon of the epoxide to yield a chiral β-amino alcohol.

Application Note: Synthesis of (R)-Metoprolol

(R)-Metoprolol is the less active enantiomer of the β-blocker metoprolol and is valuable for stereoselective pharmacological studies. Its synthesis can be achieved by the reaction of 4-(2-methoxyethyl)phenol with this compound, followed by the ring-opening of the resulting intermediate with isopropylamine.

G cluster_0 Step 1: Formation of (R)-Glycidyl Ether Intermediate cluster_1 Step 2: Ring-Opening with Isopropylamine Phenol 4-(2-methoxyethyl)phenol Intermediate (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Phenol->Intermediate 1. Base Base (e.g., K2CO3) Solvent1 Solvent (e.g., DMF) R_GN This compound R_GN->Intermediate 2. R_Metoprolol (R)-Metoprolol Intermediate->R_Metoprolol Ring-opening Amine Isopropylamine Solvent2 Solvent (e.g., Isopropanol)

Experimental Protocol: Synthesis of (R)-Metoprolol

Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • To a stirred solution of 4-(2-methoxyethyl)phenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of (R)-Metoprolol

  • Dissolve the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane from Step 1 in a suitable solvent such as isopropanol.

  • Add isopropylamine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting crude (R)-Metoprolol can be purified by column chromatography or by salt formation and recrystallization. A purity of over 99% and a yield of 88-89% can be achieved.[1]

Quantitative Data for Amine Nucleophile Reactions
Nucleophile (Amine)ProductYield (%)Enantiomeric Excess (ee %)Reference
Isopropylamine(R)-Metoprolol88-89>99[1]
Isopropylamine(R)-PropranololHigh>98Adapted from[2]
Isopropylamine(R)-AtenololHigh>99Adapted from[3]
Piperidine(R)-Arimoclomol analogue71 (over 2 steps)>97.5[4]

Ring-Opening with Oxygen Nucleophiles

Phenoxides and alkoxides can act as oxygen nucleophiles to open the epoxide ring of this compound, forming chiral glycidyl ethers. This is often the first step in a two-step synthesis of more complex molecules, such as β-blockers.

Application Note: Synthesis of Chiral Glycidyl Ethers

The reaction of a phenol with this compound under basic conditions is a highly efficient method for preparing enantiomerically pure (R)-glycidyl ethers. These intermediates are pivotal in the synthesis of a wide range of pharmaceuticals.

G Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Phenol Phenolic Nucleophile Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Product (R)-Glycidyl Ether Reaction->Product Byproduct Nosylate Salt Reaction->Byproduct

Experimental Protocol: General Procedure for Synthesis of (R)-Glycidyl Ethers
  • In a round-bottom flask, dissolve the desired phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or acetonitrile).

  • Add a base (1.1-1.5 equivalents), such as potassium carbonate or sodium hydride, and stir the mixture at room temperature until the phenoxide is formed.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) to increase the rate of reaction. Monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Oxygen Nucleophile Reactions
Nucleophile (Phenol)ProductYield (%)Reference
4-(2-methoxyethyl)phenol(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneHigh (used in situ)[1]
1-Naphthol(R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane>90Adapted from[5][6]
4-Hydroxyphenylacetamide(S)-2-(4-((R)-oxiran-2-ylmethoxy)phenyl)acetamideHigh (used in situ)Adapted from[3]

Ring-Opening with Sulfur and Carbon Nucleophiles

While less common in the context of β-blocker synthesis, sulfur and carbon nucleophiles can also be employed in ring-opening reactions of this compound to generate chiral thioethers and extend carbon chains, respectively.

Application Note: Synthesis of Chiral Thioethers and C-C Bond Formation

The reaction with thiols or their corresponding thiolates provides access to enantiomerically pure β-hydroxy thioethers, which are valuable synthetic intermediates. Carbon nucleophiles, such as Grignard reagents or organocuprates, can be used to form new carbon-carbon bonds, leading to more complex chiral structures.

Experimental Protocol: Representative Procedure for Thiolysis
  • To a solution of the desired thiol (1.1 equivalents) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium hydride (1 equivalent) at 0 °C to generate the thiolate.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Experimental Protocol: Representative Procedure for Reaction with Carbon Nucleophiles
  • Prepare the carbon nucleophile, for example, a Grignard reagent or an organocuprate, in an appropriate anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution of the nucleophile to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Stir the reaction at the low temperature for a specified period and then allow it to warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

G Start This compound Amine Amine Nucleophile Start->Amine Oxygen Oxygen Nucleophile Start->Oxygen Sulfur Sulfur Nucleophile Start->Sulfur Carbon Carbon Nucleophile Start->Carbon Product_Amine Chiral β-Amino Alcohol Amine->Product_Amine Product_Oxygen Chiral Glycidyl Ether Oxygen->Product_Oxygen Product_Sulfur Chiral β-Hydroxy Thioether Sulfur->Product_Sulfur Product_Carbon Chiral Alcohol with C-C bond Carbon->Product_Carbon

G cluster_workflow General Experimental Workflow Step1 1. Prepare Nucleophile Solution Step2 2. Add this compound Step1->Step2 Step3 3. Reaction Monitoring (TLC/HPLC) Step2->Step3 Step4 4. Aqueous Work-up Step3->Step4 Step5 5. Extraction Step4->Step5 Step6 6. Drying and Concentration Step5->Step6 Step7 7. Purification (Chromatography/Recrystallization) Step6->Step7 Step8 8. Characterization (NMR, MS, Chiral HPLC) Step7->Step8

References

(R)-(-)-Glycidyl Nosylate: A Chiral Building Block for Asymmetric Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

(R)-(-)-Glycidyl nosylate is a versatile chiral building block of significant interest in pharmaceutical research and development. Its high reactivity, driven by the presence of a strained epoxide ring and a good leaving group (nosylate), coupled with its defined stereochemistry, makes it an invaluable starting material for the asymmetric synthesis of a wide range of drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: the oxazolidinone antibiotic Linezolid and cardio-selective beta-blockers.

Key Applications in Drug Discovery

This compound serves as a key intermediate for introducing a chiral (R)-glycidyl moiety, which is a common structural motif in many biologically active compounds. The epoxide ring is susceptible to nucleophilic attack, allowing for the straightforward introduction of various functionalities with inversion of configuration at the carbon atom, leading to the formation of chiral amino alcohols, a critical pharmacophore in many drugs.

Synthesis of Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for treating infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] The core structure of Linezolid contains a chiral oxazolidinone ring, and the stereochemistry is crucial for its antibacterial activity. This compound can be utilized as a precursor to the key chiral intermediate in Linezolid synthesis.

Mechanism of Action of Linezolid:

Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2][3] This unique mechanism of action means there is a low probability of cross-resistance with other protein synthesis inhibitors.[1]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S 70S_initiation_complex 70S Initiation Complex Formation 30S->70S_initiation_complex 50S 50S 50S->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis initiates mRNA mRNA mRNA->30S binds tRNA tRNA tRNA->70S_initiation_complex Linezolid Linezolid Linezolid->50S binds to 23S rRNA Linezolid->70S_initiation_complex inhibits Beta_Blocker_Mechanism cluster_cell Cardiac Myocyte Beta_Receptor β-Adrenergic Receptor G_Protein Gs Beta_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA activates Ca_Channel Ca2+ Channel (L-type) PKA->Ca_Channel phosphorylates Ca_Influx Ca_Channel->Ca_Influx Increased_Contractility Increased Heart Rate & Contractility Ca_Influx->Increased_Contractility leads to Catecholamines Norepinephrine/ Epinephrine Catecholamines->Beta_Receptor binds Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Receptor blocks Linezolid_Workflow Start Start Aryl_Carbamate Aryl Carbamate in THF Start->Aryl_Carbamate Cool Cool to -78 °C Aryl_Carbamate->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir_1 Stir for 30 min Add_nBuLi->Stir_1 Add_Glycidyl_Nosylate Add this compound Stir_1->Add_Glycidyl_Nosylate Warm_to_RT Warm to Room Temperature Add_Glycidyl_Nosylate->Warm_to_RT Stir_2 Stir for 12-24 h Warm_to_RT->Stir_2 Quench Quench with sat. aq. NH4Cl Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Product Oxazolidinone Intermediate Purify->Product Beta_Blocker_Workflow cluster_step1 Step 1: Glycidyl Ether Formation cluster_step2 Step 2: Epoxide Ring Opening Start1 Phenol Phenol_Base Phenol + Base (e.g., K2CO3) in Acetone Start1->Phenol_Base Add_Glycidyl_Nosylate Add this compound Phenol_Base->Add_Glycidyl_Nosylate Reflux Reflux Add_Glycidyl_Nosylate->Reflux Workup1 Workup & Purification Reflux->Workup1 Glycidyl_Ether (R)-Glycidyl Ether Workup1->Glycidyl_Ether Start2 (R)-Glycidyl Ether Glycidyl_Ether->Start2 Amine_Reaction (R)-Glycidyl Ether + Amine (e.g., Isopropylamine) in Methanol Start2->Amine_Reaction Stir_RT Stir at Room Temperature Amine_Reaction->Stir_RT Workup2 Workup & Purification Stir_RT->Workup2 Beta_Blocker (S)-Beta-Blocker Workup2->Beta_Blocker

References

Application Notes and Protocols: The Role of (R)-(-)-Glycidyl Nosylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-Glycidyl nosylate, with the chemical name [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate, is a vital chiral building block in the asymmetric synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the presence of a reactive epoxide ring and a good leaving group (nosylate), which allow for regioselective and stereospecific ring-opening reactions. This enantiopure epoxide is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is responsible for the desired therapeutic effect.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on β-blockers and oxazolidinone antibiotics.

Synthesis of Chiral β-Blockers

This compound is a key intermediate for the synthesis of (S)-β-blockers, a class of drugs used to manage cardiovascular diseases.[4] The biological activity of many β-blockers resides primarily in the (S)-enantiomer. For instance, (S)-propranolol is reported to be 98 times more active than its (R)-enantiomer.[3][5] The synthesis typically involves a two-step process: the reaction of a phenolic compound with this compound (or a similar chiral epoxide precursor like (R)-epichlorohydrin) to form a glycidyl ether, followed by the ring-opening of the ether with an appropriate amine.[4][6]

Application in (S)-Atenolol Synthesis

(S)-Atenolol is a selective β1 receptor antagonist. A common synthetic route involves the reaction of 4-hydroxyphenylacetamide with a chiral glycidyl derivative, followed by amination with isopropylamine.[6][7] The use of (R)-glycidyl-3-nitrobenzenesulfonate as the chiral reagent has been described for the preparation of (S)-atenolol.[8]

Table 1: Summary of Quantitative Data for (S)-Atenolol Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
Epoxidation 4-hydroxyphenylacetamide, (R)-epichlorohydrinAlkali metal hydroxide, Phase transfer catalystAqueous-10 to 050-60~78 (for S-atenolol)>99[6]
Amination (S)-4-[(2-oxiranyl)methoxy]phenylacetamide, Isopropylamine-WaterRoom Temp.4860>99[7]
Kinetic Resolution Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamideCandida antarctica lipase B (CALB), Vinyl butanoateAcetonitrile--32 (for R-chlorohydrin)>99[7]
Experimental Protocol: Synthesis of (S)-Atenolol via Chiral Epoxide

This protocol is a representative procedure based on the synthesis of (S)-atenolol from a chiral precursor.

Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide [6]

  • To a reaction vessel, add 4-hydroxyphenylacetamide and an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide, 1 to 1.5 molar equivalents).

  • Add a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.001 to 2% by weight of the phenol).

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add (R)-epichlorohydrin (1 to 1.6 molar equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction for 50-60 hours at the specified temperature.

  • Upon completion, extract the product with a suitable organic solvent.

  • The resulting optically active glycidyl ether can be used in the next step.

Step 2: Synthesis of (S)-Atenolol [7]

  • Dissolve the (S)-4-[(2-oxiranyl)methoxy]phenylacetamide intermediate in water.

  • Add isopropylamine to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, isolate the crude (S)-atenolol.

  • Purify the product by recrystallization to obtain (S)-atenolol with high enantiomeric purity.

Visualization of the Synthetic Workflow for (S)-Atenolol

G cluster_0 Synthesis of (S)-Atenolol A 4-Hydroxyphenylacetamide C Intermediate: (S)-Glycidyl Ether A->C Base, PTC B This compound or (R)-Epichlorohydrin B->C E Final Product: (S)-Atenolol C->E Ring Opening D Isopropylamine D->E G cluster_1 General Ring-Opening of this compound A This compound C Ring-Opened Product A->C B Nucleophile (Nu-H) (e.g., R-OH, R-NH2) B->C Nucleophilic Attack

References

Application Notes and Protocols: Protecting Group Strategies for (R)-(-)-Glycidyl Nosylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Glycidyl nosylate is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals.[1] Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with a high degree of stereocontrol. However, the presence of multiple reactive functional groups in nucleophiles often necessitates the use of protecting groups to ensure chemoselectivity. These protecting groups temporarily mask a reactive site, allowing the desired reaction to occur at another position in the molecule.[2] This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound, with a focus on the widely used tert-butyloxycarbonyl (Boc) protecting group for amines.

Key Applications

This compound and its enantiomer are key intermediates in the synthesis of various pharmaceuticals, most notably beta-blockers like Landiolol.[3][4] The synthesis of these drugs often involves the regioselective opening of the epoxide ring by a nucleophile, a step where protecting groups play a crucial role in achieving the desired outcome.

Protecting Group Strategies for Amine Nucleophiles

In many synthetic routes utilizing this compound, the nucleophile is a primary or secondary amine. To prevent undesired side reactions, such as N-alkylation at multiple sites or reaction of other functional groups, the amine is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[5][6]

Experimental Workflow: Amine Protection, Epoxide Opening, and Deprotection

The overall experimental workflow for the reaction of an N-protected amine with this compound can be summarized in the following logical steps:

workflow cluster_protection Step 1: Protection cluster_reaction Step 2: Reaction cluster_deprotection Step 3: Deprotection cluster_final Final Product Amine Amine Nucleophile BocProtection N-Boc Protection Amine->BocProtection ProtectedAmine Boc-Protected Amine BocProtection->ProtectedAmine EpoxideOpening Nucleophilic Ring Opening ProtectedAmine->EpoxideOpening GlycidylNosylate This compound GlycidylNosylate->EpoxideOpening ProtectedProduct Protected Product EpoxideOpening->ProtectedProduct Deprotection Boc Deprotection ProtectedProduct->Deprotection FinalProduct Final Chiral Amino Alcohol Deprotection->FinalProduct

Caption: General workflow for the synthesis of chiral amino alcohols.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane.

  • Add triethylamine or DIPEA (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: Regioselective Ring-Opening of this compound with an N-Boc Protected Amine

This protocol outlines the nucleophilic addition of an N-Boc protected amine to this compound. The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon of the epoxide.

Materials:

  • N-Boc protected amine

  • This compound

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile

  • A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Boc protected amine (1.0 eq) in the chosen solvent, add the base (1.5 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection of the Resulting Amino Alcohol

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final chiral amino alcohol.

Materials:

  • N-Boc protected amino alcohol

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup after TFA deprotection)

Procedure using 4M HCl in 1,4-dioxane:

  • Dissolve the N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • The product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.

Procedure using Trifluoroacetic acid (TFA):

  • Dissolve the N-Boc protected amino alcohol in dichloromethane.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Data Presentation

The following table summarizes representative yields for each step of the reaction sequence. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactionProtecting GroupTypical Yield (%)
1N-Boc Protection of Amine(Boc)₂O90-98%
2Epoxide Ring OpeningBoc70-85%
3N-Boc DeprotectionBoc90-99%

Signaling Pathway and Reaction Mechanism

The key reaction in this sequence is the Sₙ2 ring-opening of the epoxide. The nosylate group is a good leaving group, but in this case, the reaction proceeds via nucleophilic attack on the epoxide ring itself.

reaction_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product BocNHR Boc-NHR TS Sₙ2 Transition State BocNHR->TS Nucleophilic Attack GlycidylNosylate This compound GlycidylNosylate->TS Product Protected Amino Alcohol TS->Product Ring Opening

Caption: Sₙ2 mechanism of epoxide ring opening.

Conclusion

The use of protecting groups, such as the Boc group for amines, is an essential strategy for the successful synthesis of complex chiral molecules from this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively plan and execute these critical reactions. Careful selection of protecting groups and optimization of reaction conditions are paramount to achieving high yields and purity in the final products.

References

Application Notes and Protocols for the Scale-up Synthesis of Chiral Compounds with (R)-(-)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Glycidyl nosylate is a versatile and highly valuable chiral building block in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with a defined stereochemistry. The nosylate group, a good leaving group, further enhances its reactivity and utility in synthetic transformations. These application notes provide detailed protocols for the scale-up synthesis of this compound itself and its subsequent use in the preparation of key chiral compounds, including beta-blockers and chiral amino alcohols. The protocols are designed to be scalable and robust, suitable for laboratory and pilot plant settings.

Synthesis of this compound

The preparation of this compound can be readily achieved from commercially available (R)-(-)-glycidol and 3-nitrobenzenesulfonyl chloride. The following protocol is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and is suitable for scale-up.[1]

Experimental Protocol: Scale-up Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Amount
(R)-(-)-Glycidol74.081.0(Specify scale, e.g., 74.08 g, 1.0 mol)
3-Nitrobenzenesulfonyl chloride221.621.1(Specify scale, e.g., 243.78 g, 1.1 mol)
Triethylamine (TEA)101.191.2(Specify scale, e.g., 121.43 g, 1.2 mol)
Dichloromethane (DCM)--(Specify volume, e.g., 1 L)
Deionized Water--For workup
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Sodium Sulfate--For drying

Procedure:

  • To a stirred and cooled (0 °C) solution of (R)-(-)-glycidol and triethylamine in dichloromethane, add 3-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Separate the organic layer and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Expected Yield: 85-95% Purity (by NMR and HPLC): >98% Chiral Purity (by chiral HPLC): >99% ee

Application in the Synthesis of Chiral Beta-Blockers: (S)-Atenolol

This compound is a key intermediate for the synthesis of the (S)-enantiomers of various beta-blockers. The following protocol details the synthesis of (S)-Atenolol, a widely used cardioselective β1-adrenergic blocker. This procedure is adapted from patents describing the use of related chiral epoxides.[2][3][4]

Experimental Protocol: Scale-up Synthesis of (S)-Atenolol

Step 1: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)phenylacetamide

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-Hydroxyphenylacetamide151.161.0(Specify scale, e.g., 151.16 g, 1.0 mol)
This compound259.241.05(Specify scale, e.g., 272.20 g, 1.05 mol)
Potassium Carbonate (K₂CO₃)138.211.5(Specify scale, e.g., 207.32 g, 1.5 mol)
Acetone--(Specify volume, e.g., 2 L)

Procedure:

  • To a stirred suspension of 4-hydroxyphenylacetamide and potassium carbonate in acetone, add a solution of this compound in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-4-(oxiran-2-ylmethoxy)phenylacetamide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of (S)-Atenolol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Amount
(S)-4-(Oxiran-2-ylmethoxy)phenylacetamide207.221.0From previous step
Isopropylamine59.113.0(Specify scale, e.g., 177.33 g, 3.0 mol)
Isopropanol--(Specify volume, e.g., 1 L)

Procedure:

  • Dissolve the crude (S)-4-(oxiran-2-ylmethoxy)phenylacetamide in isopropanol.

  • Add isopropylamine to the solution and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain crude (S)-Atenolol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure (S)-Atenolol.

Quantitative Data Summary for (S)-Atenolol Synthesis:

StepProductStarting MaterialScale (mol)Yield (%)Purity (%)Enantiomeric Excess (ee, %)
1(S)-4-(Oxiran-2-ylmethoxy)phenylacetamide4-Hydroxyphenylacetamide1.0~90 (crude)>95 (by NMR)>99
2(S)-Atenolol(S)-4-(Oxiran-2-ylmethoxy)phenylacetamide1.080-90>99>99

Application in the Synthesis of Chiral β-Amino Alcohols

The ring-opening of this compound with primary or secondary amines is a fundamental transformation for the synthesis of chiral β-amino alcohols, which are important structural motifs in many biologically active molecules.

Experimental Protocol: General Procedure for the Scale-up Synthesis of Chiral β-Amino Alcohols

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Amount
This compound259.241.0(Specify scale, e.g., 25.92 g, 0.1 mol)
Amine (e.g., Isopropylamine)Varies1.2(Specify scale, e.g., 7.1 g, 0.12 mol)
Ethanol--(Specify volume, e.g., 250 mL)

Procedure:

  • Dissolve this compound in ethanol in a reaction vessel.

  • Add the desired amine to the solution. The reaction is typically exothermic, so the addition may need to be controlled to maintain the temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure chiral β-amino alcohol.

Quantitative Data for Representative β-Amino Alcohol Synthesis:

AmineProductScale (mol)Yield (%)Purity (%)Enantiomeric Excess (ee, %)
Isopropylamine(S)-1-(Isopropylamino)-3-(3-nitrophenoxy)propan-2-ol0.192>98>99
Benzylamine(S)-1-(Benzylamino)-3-(3-nitrophenoxy)propan-2-ol0.195>98>99
Morpholine(S)-1-(Morpholino)-3-(3-nitrophenoxy)propan-2-ol0.190>98>99

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_applications Applications Glycidol (R)-(-)-Glycidol GlycidylNosylate (R)-(-)-Glycidyl Nosylate Glycidol->GlycidylNosylate TEA, DCM NosylChloride 3-Nitrobenzenesulfonyl Chloride NosylChloride->GlycidylNosylate AtenololPrecursor (S)-4-(Oxiran-2-ylmethoxy) phenylacetamide GlycidylNosylate->AtenololPrecursor K₂CO₃, Acetone AminoAlcohol Chiral β-Amino Alcohol GlycidylNosylate->AminoAlcohol Ethanol Atenolol (S)-Atenolol AtenololPrecursor->Atenolol Isopropylamine, Isopropanol Phenol 4-Hydroxyphenylacetamide Phenol->AtenololPrecursor Amine Primary/Secondary Amine Amine->AminoAlcohol

Caption: General workflow for the synthesis and application of this compound.

Atenolol_Synthesis_Pathway Start 4-Hydroxyphenylacetamide Reaction1 Williamson Ether Synthesis (K₂CO₃, Acetone) Start->Reaction1 Intermediate1 This compound Intermediate1->Reaction1 Intermediate2 (S)-4-(Oxiran-2-ylmethoxy) phenylacetamide Reaction1->Intermediate2 Reaction2 Epoxide Ring-Opening (Isopropylamine, Isopropanol) Intermediate2->Reaction2 FinalProduct (S)-Atenolol Reaction2->FinalProduct

Caption: Synthetic pathway for the preparation of (S)-Atenolol.

Conclusion

This compound serves as a powerful and versatile chiral synthon for the efficient and scalable synthesis of a variety of valuable chiral compounds. The protocols outlined in these application notes provide a solid foundation for researchers and process chemists to produce enantiomerically pure pharmaceuticals and other fine chemicals. The straightforward nature of the reactions, coupled with high yields and excellent stereocontrol, makes this compound an attractive choice for drug development and manufacturing.

References

Application Notes and Protocols for Catalytic Enantioselective Reactions Involving Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycidyl nosylate, a versatile chiral building block, plays a pivotal role in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its electrophilic epoxide ring and the excellent leaving group character of the nosylate moiety make it an ideal substrate for a variety of stereocontrolled transformations. This document provides detailed application notes and experimental protocols for key catalytic enantioselective reactions involving glycidyl nosylate, with a focus on applications in drug development.

Introduction

(S)-(+)-Glycidyl nosylate and its (R)-enantiomer are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[1][2] The inherent chirality and reactivity of these molecules allow for the construction of stereochemically defined centers, a critical aspect in the development of modern therapeutics. One of the most prominent applications of glycidyl nosylate is in the synthesis of beta-blockers, such as Landiolol hydrochloride, a highly selective β1 receptor antagonist used for the treatment of tachyarrhythmias.[1][2]

Catalytic enantioselective reactions of glycidyl nosylate, particularly ring-opening reactions, provide an efficient and atom-economical route to chiral 1,2-amino alcohols and other valuable synthons. These reactions can be broadly categorized into metal-catalyzed and organocatalyzed transformations, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Application Note 1: Regioselective and Enantiospecific Synthesis of Arimoclomol Precursors

This application note details the use of (R)-(-)-glycidyl nosylate in a one-pot, two-step sequential nucleophilic addition for the synthesis of a precursor to Arimoclomol, a heat shock protein (HSP) co-inducer. This method highlights the regiospecificity of the epoxide ring-opening, where two different nucleophiles are introduced sequentially at the C1 and C3 positions.

Reaction Scheme:

G cluster_0 Sequential Nucleophilic Addition to this compound Amidoxime Amidoxime (4) NaH 1. NaH, DMF, 0 °C GN This compound (11) NaH->GN 2. rt, 2 h Intermediate Epoxide Intermediate (13) Piperidine 3. Piperidine, 80 °C Product Arimoclomol Precursor (12) (71% yield)

Caption: One-pot synthesis of an Arimoclomol precursor.

Quantitative Data:

Reactant 1Reactant 2Nucleophile 1Nucleophile 2ProductYield (%)Enantiomeric Excess (ee)Reference
(Z)-N'-hydroxy-2-(pyridin-2-yl)acetimidamideThis compoundSodium alkoxide of amidoximePiperidineN'-((R)-2-hydroxy-3-(piperidin-1-yl)propoxy)-2-(pyridin-2-yl)acetimidamide71>97.5% (from starting material)[3]

Experimental Protocol:

Synthesis of N'-((R)-2-hydroxy-3-(piperidin-1-yl)propoxy)-2-(pyridin-2-yl)acetimidamide (Arimoclomol Precursor) [3]

  • Materials:

    • (Z)-N'-hydroxy-2-(pyridin-2-yl)acetimidamide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • This compound

    • Piperidine

  • Procedure:

    • To a solution of (Z)-N'-hydroxy-2-(pyridin-2-yl)acetimidamide in anhydrous DMF at 0 °C, add sodium hydride (1.0 equivalent) portionwise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.06 equivalents) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Add piperidine (1.1 equivalents) to the mixture.

    • Heat the reaction to 80 °C and stir for 4 hours.

    • Cool the reaction to room temperature and stir for an additional 18 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired product.

Application Note 2: Kinetic Resolution in the Synthesis of Landiolol

Glycidyl nosylate is a key intermediate in the synthesis of the ultrashort-acting β-blocker, Landiolol. While specific catalytic enantioselective protocols for the direct ring-opening of glycidyl nosylate with the amine side chain of Landiolol are not extensively detailed in publicly available literature, the general strategy involves the use of chiral synthons derived from enantiopure glycidyl derivatives. The synthesis often employs a kinetic resolution strategy, where a racemic glycidyl precursor is reacted with a chiral catalyst, leading to the selective transformation of one enantiomer.

Conceptual Workflow for Kinetic Resolution:

G cluster_workflow Kinetic Resolution Workflow racemic Racemic Glycidyl Nosylate reaction Reaction Mixture racemic->reaction catalyst Chiral Catalyst (e.g., Co-salen) catalyst->reaction reagent Nucleophile/Reagent reagent->reaction separation Separation reaction->separation product_S Enantioenriched (S)-Product separation->product_S More reactive enantiomer product_R Unreacted (R)-Glycidyl Nosylate (enantioenriched) separation->product_R Less reactive enantiomer

References

Application Notes and Protocols: (R)-(-)-Glycidyl Nosylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-Glycidyl nosylate is a versatile and highly valuable chiral building block in modern organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals. Its structure incorporates a reactive epoxide ring and a nosylate group, which is an excellent leaving group. This combination allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, making it a cornerstone in the asymmetric synthesis of complex molecules. These application notes provide detailed protocols for the use of this compound in the total synthesis of key bioactive molecules.

Application 1: Synthesis of (S)-Atenolol

(S)-Atenolol is a selective β1-adrenergic receptor antagonist, widely used in the treatment of cardiovascular diseases such as hypertension. The pharmacological activity of atenolol resides almost exclusively in the (S)-enantiomer. The synthesis of (S)-Atenolol can be efficiently achieved using this compound as the chiral precursor, which ensures the correct stereochemistry at the crucial secondary alcohol center.

Synthetic Workflow:

The synthesis involves a two-step process starting from the nucleophilic attack of the phenoxide of 4-hydroxyphenylacetamide on this compound to form an intermediate (S)-glycidyl ether. This is followed by the ring-opening of the epoxide with isopropylamine to yield (S)-Atenolol.

G A 4-Hydroxyphenylacetamide C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B This compound B->C D (S)-2-((4-carbamoylmethyl)phenoxy)methyl)oxirane ((S)-Glycidyl Ether Intermediate) C->D Nucleophilic Substitution E Isopropylamine Solvent (e.g., Water) D->E F (S)-Atenolol E->F Epoxide Ring-Opening

Caption: Synthetic pathway for (S)-Atenolol from this compound.

Experimental Protocols:

Step 1: Synthesis of (S)-2-((4-carbamoylmethyl)phenoxy)methyl)oxirane ((S)-Glycidyl Ether Intermediate)

  • To a stirred solution of 4-hydroxyphenylacetamide (1.51 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (2.59 g, 10 mmol) in dry DMF (10 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (S)-glycidyl ether intermediate.

Step 2: Synthesis of (S)-Atenolol

  • Dissolve the (S)-glycidyl ether intermediate (2.07 g, 10 mmol) in a mixture of water (20 mL) and isopropylamine (5.91 g, 100 mmol).

  • Stir the reaction mixture at 50-60 °C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine and water under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-Atenolol.

Quantitative Data:
StepProductYield (%)Enantiomeric Excess (ee) (%)
1(S)-Glycidyl Ether Intermediate85-90>99
2(S)-Atenolol80-88>99

Application 2: Core Synthesis of a Phosphodiesterase 4 (PDE4) Inhibitor Analog

This compound serves as a key chiral starting material for the synthesis of analogs of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stereochemistry of the side chain, derived from this compound, is often critical for potent enzymatic inhibition.

Synthetic Workflow:

This synthesis involves the initial ring-opening of this compound with a substituted catechol derivative to form a key chiral alcohol intermediate. This intermediate can then undergo further functionalization to produce a range of PDE4 inhibitor analogs.

G A Substituted Catechol (e.g., 3,4-dibenzyloxybenzaldehyde) C Base (e.g., Cs2CO3) Solvent (e.g., Acetonitrile) A->C B This compound B->C D (R)-Chiral Alcohol Intermediate C->D Regioselective Epoxide Opening E Further Synthetic Steps (e.g., oxidation, amidation) D->E F PDE4 Inhibitor Analog E->F

Caption: General synthetic scheme for a PDE4 inhibitor analog using this compound.

Experimental Protocols:

Step 1: Synthesis of the (R)-Chiral Alcohol Intermediate

  • To a solution of a substituted catechol, for example, 3,4-dibenzyloxybenzaldehyde (3.18 g, 10 mmol), in acetonitrile (50 mL), add cesium carbonate (4.89 g, 15 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (2.59 g, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to obtain the pure (R)-chiral alcohol intermediate.

Quantitative Data:
StepProductYield (%)Enantiomeric Excess (ee) (%)
1(R)-Chiral Alcohol Intermediate75-85>98

The resulting chiral intermediate serves as a versatile scaffold for the introduction of various functionalities to explore the structure-activity relationship (SAR) of PDE4 inhibitors. Subsequent steps would typically involve oxidation of the aldehyde and coupling with various amines to generate a library of potential drug candidates.

Glycidyl Nosylate: A Superior Alternative to Glycidyl Tosylate for Enhanced Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of activating groups is paramount to achieving high yields and reaction efficiency. For decades, glycidyl tosylate has been a staple electrophile, utilized for the introduction of a glycidyl moiety in a variety of nucleophilic substitution and ring-opening reactions. However, the search for more reactive and efficient alternatives has led to the emergence of glycidyl nosylate as a superior option. The nosylate group, a p-nitrobenzenesulfonate, possesses a strongly electron-withdrawing nitro group, which significantly enhances the leaving group ability of the sulfonate, making glycidyl nosylate a more potent electrophile than its tosylate counterpart. This increased reactivity translates to milder reaction conditions, shorter reaction times, and often, higher yields, making it an attractive alternative for researchers, scientists, and drug development professionals.

This application note provides a detailed comparison of glycidyl nosylate and glycidyl tosylate, complete with quantitative data, experimental protocols, and visual diagrams to illustrate its advantages and applications.

Enhanced Reactivity of Glycidyl Nosylate: A Quantitative Perspective

The superiority of the nosylate leaving group over the tosylate is rooted in its electronic properties. The nitro group in the para position of the benzene ring of the nosylate group is a powerful electron-withdrawing group. This inductive effect withdraws electron density from the sulfonate group, stabilizing the resulting anion upon its departure and making it a weaker base. Consequently, the nosylate is a significantly better leaving group than the tosylate, which has an electron-donating methyl group in the para position.

Table 1: Comparison of Physical and Chemical Properties of Glycidyl Nosylate and Glycidyl Tosylate

PropertyGlycidyl NosylateGlycidyl TosylateReference
Molecular Formula C₉H₉NO₆SC₁₀H₁₂O₄S
Molecular Weight 259.24 g/mol 228.26 g/mol
Appearance Off-white to brownish-yellow crystalline powderWhite to off-white powder or crystals[1]
Leaving Group p-Nitrobenzenesulfonate (Nosylate)p-Toluenesulfonate (Tosylate)
Relative Reactivity HigherLower[2]

Table 2: Qualitative Comparison of Reactivity in SN2 Reactions

Leaving GroupRelative Rate (Approximate)pKa of Conjugate AcidReference
Nosylate (-ONs) ~10-3.5[2]
Tosylate (-OTs) 1-2.8[2]

As indicated in Table 2, the nosylate leaving group is approximately ten times more reactive than the tosylate group in SN2 reactions.[2] This enhanced reactivity allows for reactions to be carried out under milder conditions, which is particularly advantageous when working with sensitive substrates or complex molecules in drug development.

Applications in Pharmaceutical Synthesis: The Case of Landiolol

A prominent example showcasing the utility of glycidyl nosylate is in the synthesis of Landiolol, an ultra-short-acting, highly selective β1-adrenergic receptor blocker used for the emergency treatment of tachyarrhythmias.[1][3] In the synthesis of Landiolol, (S)-(+)-glycidyl nosylate serves as a key chiral building block.

The key step involves the reaction of a phenolic intermediate with (S)-(+)-glycidyl nosylate to form the crucial ether linkage. The high reactivity of the nosylate facilitates this reaction, often leading to improved yields and purity compared to using glycidyl tosylate.

Landiolol_Synthesis cluster_reactants Reactants cluster_product Product Phenolic_Intermediate 4-Hydroxyphenylpropionic acid derivative Reaction_Step Nucleophilic Substitution (SN2) Phenolic_Intermediate->Reaction_Step Base Glycidyl_Nosylate (S)-(+)-Glycidyl Nosylate Glycidyl_Nosylate->Reaction_Step Landiolol_Precursor Landiolol Precursor (Ether Linkage Formed) Reaction_Step->Landiolol_Precursor caption Synthesis of Landiolol Precursor

Synthesis of the Landiolol precursor.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of glycidyl nosylate and its subsequent application in a representative epoxide ring-opening reaction with an amine.

Protocol 1: Synthesis of (S)-(+)-Glycidyl Nosylate[3]

Materials:

  • (S)-oxiran-2-ylmethanol ((S)-glycidol)

  • 3-Nitrobenzene-1-sulfonyl chloride (Nosyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve (S)-oxiran-2-ylmethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.3 eq) to the cooled solution.

  • Slowly add 3-nitrobenzene-1-sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (S)-(+)-glycidyl nosylate.

Protocol 2: Epoxide Ring-Opening Reaction of Glycidyl Nosylate with a Primary Amine

This protocol describes a general procedure for the reaction of glycidyl nosylate with a primary amine to form a β-amino alcohol, a common structural motif in pharmaceuticals.

Materials:

  • Glycidyl nosylate

  • Primary amine (e.g., Benzylamine)

  • Anhydrous solvent (e.g., Acetonitrile or Tetrahydrofuran)

  • Base (e.g., Potassium carbonate, optional, depending on the amine)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 - 1.2 eq) in the anhydrous solvent.

  • If the amine salt is used or if the amine is not a strong base, add a base like potassium carbonate (1.5 eq).

  • Add glycidyl nosylate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture if a solid base was used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired β-amino alcohol.

Experimental_Workflow cluster_synthesis Synthesis of Glycidyl Esters cluster_reaction Comparative Ring-Opening Reaction cluster_analysis Analysis and Comparison Start Glycidol Nosyl_Cl Nosyl Chloride + TEA, DCM Start->Nosyl_Cl Tosyl_Cl Tosyl Chloride + TEA, DCM Start->Tosyl_Cl Glycidyl_Nosylate Glycidyl Nosylate Nosyl_Cl->Glycidyl_Nosylate Glycidyl_Tosylate Glycidyl Tosylate Tosyl_Cl->Glycidyl_Tosylate Reaction_GN Reaction with Glycidyl Nosylate Glycidyl_Nosylate->Reaction_GN Reaction_GT Reaction with Glycidyl Tosylate Glycidyl_Tosylate->Reaction_GT Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Reaction_GN Nucleophile->Reaction_GT Product_GN Product (from GN) Reaction_GN->Product_GN Product_GT Product (from GT) Reaction_GT->Product_GT Analysis Analysis (TLC, LC-MS, NMR) Product_GN->Analysis Product_GT->Analysis Comparison Compare: - Reaction Time - Yield - Purity Analysis->Comparison caption Workflow for Comparing Glycidyl Nosylate and Tosylate

Comparative workflow for glycidyl nosylate and tosylate.

Conclusion

Glycidyl nosylate presents a compelling alternative to the traditionally used glycidyl tosylate in organic synthesis. Its enhanced reactivity, stemming from the superior leaving group ability of the nosylate anion, allows for milder reaction conditions, shorter reaction times, and potentially higher yields. This is particularly advantageous in the synthesis of complex and sensitive molecules, as exemplified by its application in the synthesis of the pharmaceutical agent Landiolol. The provided protocols offer a starting point for researchers to explore the benefits of glycidyl nosylate in their own synthetic endeavors. As the demand for more efficient and robust synthetic methodologies continues to grow, the adoption of highly reactive intermediates like glycidyl nosylate will be crucial in advancing the fields of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (R)-(-)-Glycidyl Nosylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during chemical reactions involving (R)-(-)-Glycidyl nosylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is resulting in a very low yield or failing completely. What are the common causes?

Low yields in reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits to investigate:

  • Poor Quality of this compound: The starting material may have degraded due to improper storage. It is sensitive to moisture and should be stored at <-15°C in a tightly sealed container, protected from light[1]. Impurities from its synthesis can also affect reactivity.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, using a strong base can sometimes lead to side reactions and the formation of insoluble, oligomeric materials[2].

  • Nature of the Nucleophile: Sterically hindered or electronically poor nucleophiles may exhibit low reactivity with the epoxide ring.

  • Side Reactions: Several competing reactions can lower the yield of the desired product. These include polymerization of the epoxide, attack of the nucleophile on the nosyl group, or elimination reactions.

  • Workup and Purification Issues: The desired product might be lost during extraction or purification steps. Amine-containing products, for example, can be challenging to purify.

Q2: I am observing the formation of a solid, insoluble material in my reaction. What is it and how can I prevent it?

The formation of an insoluble solid is a known issue, particularly when using amino acid derivatives as nucleophiles[2]. This is often due to the formation of oligomeric or polymeric byproducts.

Troubleshooting Steps:

  • Optimize Base and Solvent: Avoid strongly basic conditions where possible. Consider using a milder base or a biphasic solvent system which can sometimes improve yields of glycidyl derivatives[3].

  • Controlled Addition: Add the reagents slowly and at a controlled temperature to minimize rapid, uncontrolled polymerization.

  • Protecting Groups: If your nucleophile has multiple reactive sites (like an amino acid), consider using protecting groups to ensure the desired regioselectivity and prevent cross-linking.

Q3: My reaction is sluggish and does not go to completion. How can I improve the reaction rate?

Slow reaction rates are often due to the low reactivity of the nucleophile or insufficient activation of the epoxide.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as this can also promote side reactions. Monitor the reaction closely by TLC.

  • Use a Catalyst: Lewis acids can be used to activate the epoxide ring and enhance its electrophilicity, making it more susceptible to nucleophilic attack.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or THF are commonly used.

Q4: I suspect side reactions are consuming my starting material. What are the likely side products and how can I minimize their formation?

This compound has two primary electrophilic sites: the epoxide ring carbons and the sulfur atom of the nosyl group. The nosylate is also a good leaving group, which can lead to other side reactions.

Potential Side Reactions:

  • Attack at the Nosyl Group: Strong nucleophiles can sometimes attack the sulfur atom of the nosyl group, leading to its displacement.

  • Polymerization: As mentioned, the epoxide can undergo base-catalyzed polymerization.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions can occur.

  • Hydrolysis: The epoxide ring can be hydrolyzed to a diol in the presence of water, especially under acidic or basic conditions.

Minimization Strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis.

  • Optimize Stoichiometry: Use a precise molar ratio of reactants to avoid excess of either the nucleophile or the glycidyl nosylate, which could promote side reactions.

  • Control Temperature: Maintain the recommended reaction temperature to disfavor unwanted reaction pathways.

Quantitative Data Summary

The yield of reactions with glycidyl sulfonates is highly dependent on the nucleophile, solvent, and base used. Below is a summary of reported yields for reactions involving glycidyl sulfonates.

NucleophileGlycidyl DerivativeBaseSolventTemperatureYield (%)Reference
Phenol(S)-(+)-Glycidyl nosylateK₂CO₃AcetoneReflux99%[2]
Phenol(S)-(+)-Glycidyl nosylateNaHAnhydrous DMFRoom Temp-[2]
4,4′-difluorobenzhydrylpiperazine(2R)-(-)-glycidyl 3-nitrobenzenesulfonate-THF20-25°C-[4]
Thiocyanate (NaSCN)Glycidyl tosylate-Acetone-H₂O~25°C12%

Key Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Phenolic Nucleophile

This protocol is adapted from a high-yield synthesis using the (S)-enantiomer and can be applied to the (R)-enantiomer[2].

  • Reaction Setup: To a solution of the phenol (1.0 eq) and this compound (1.0 eq) in acetone (sufficient to make a ~0.2 M solution), add potassium carbonate (3.0 eq).

  • Reaction: Stir the suspension at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between methylene chloride and water. Extract the aqueous layer with methylene chloride.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by flash column chromatography if necessary.

Protocol 2: General Procedure for the Reaction of this compound with an Amine Nucleophile

This is a general guideline for the ring-opening of epoxides with amines. Optimization of stoichiometry, temperature, and solvent will be necessary for specific substrates.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., THF, DMF, or acetonitrile).

  • Reagent Addition: To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, methylene chloride).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography. For basic amine products, an acidic wash followed by basification and re-extraction can be an effective purification step.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_conditions Conditions GlycidylNosylate This compound Product Ring-Opened Product GlycidylNosylate->Product Epoxide Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General reaction of this compound with a nucleophile.

Diagram 2: Potential Side Reactions

SideReactions cluster_products Possible Outcomes Start This compound + Nucleophile Desired Desired Ring-Opened Product Start->Desired Favorable Pathway Polymer Polymerization Start->Polymer Strong Base/ High Temp. NosylAttack Attack at Nosyl Group Start->NosylAttack Strong/ Soft Nucleophile Elimination Elimination Product Start->Elimination Strong, Bulky Base

Caption: Competing reaction pathways leading to lower yields.

Diagram 3: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (Glycidyl Nosylate, Nucleophile, Solvent) Start->CheckReagents CheckConditions 2. Analyze Reaction Conditions (Base, Temp, Stoichiometry) CheckReagents->CheckConditions AnalyzeByproducts 3. Identify Side Products (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Optimize 4. Systematically Optimize AnalyzeByproducts->Optimize Optimize->CheckConditions Iterate Result Improved Yield Optimize->Result

Caption: A systematic approach to troubleshooting low reaction yields.

References

Technical Support Center: Glycidyl Nosylate Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycidyl nosylate ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of glycidyl nosylate in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the ring-opening of glycidyl nosylate.

Issue 1: Low Yield of the Desired Ring-Opened Product

Question: I am getting a low yield of my target product after reacting glycidyl nosylate with my nucleophile. What are the possible causes and how can I improve the yield?

Answer:

Low yields in glycidyl nosylate ring-opening reactions can stem from several factors, primarily related to side reactions or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess Reaction Conditions: The reaction of nucleophiles with epoxides is sensitive to the reaction environment.

    • For basic or neutral conditions: The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring.[1][2] Ensure your conditions are appropriate for this pathway.

    • For acidic conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack, which can alter the regioselectivity.

  • Identify Potential Side Reactions: Several side reactions can consume your starting material or desired product. The primary side reactions to consider are:

    • Nucleophilic attack at the nosylate group: The nosylate group is an excellent leaving group, and nucleophiles can attack the carbon to which it is attached, leading to a substitution product instead of the desired epoxide ring-opening product.

    • Hydrolysis: Glycidyl nosylate is moisture-sensitive.[3] The presence of water can lead to the formation of a diol, consuming the starting material.

    • Polymerization: Under certain conditions, especially with highly reactive monomers or at elevated temperatures, unwanted polymerization of the glycidyl nosylate can occur.[1]

  • Optimize Your Protocol:

    • Control Temperature: Elevated temperatures can accelerate side reactions.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Base/Catalyst: If a base is used, select one that is strong enough to deprotonate your nucleophile but not so harsh that it promotes side reactions.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of products and byproducts.[5][6][7] This can help you determine the optimal reaction time and prevent product degradation.

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the ring-opening reaction?

Answer:

The formation of multiple products often points to a lack of regioselectivity in the epoxide ring-opening. The site of nucleophilic attack on the unsymmetrical epoxide ring is influenced by the reaction conditions.

  • Under Basic or Neutral Conditions (SN2 Pathway):

    • The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[1][2] To favor this pathway, use a strong, negatively charged nucleophile and aprotic solvents.

  • Under Acidic Conditions (SN1-like Pathway):

    • In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. The nucleophilic attack will then occur at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. To favor this pathway, use a weak nucleophile in the presence of a protic or Lewis acid.

Troubleshooting Flowchart for Low Yield and Isomer Formation

Troubleshooting Start Low Yield or Multiple Products CheckConditions Check Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) Start->AnalyzeByproducts Isomer Isomeric Mixture? AnalyzeByproducts->Isomer Regioselectivity Issue Hydrolysis Diol Formation (Hydrolysis)? AnalyzeByproducts->Hydrolysis Unexpected Polar Spot Polymer Polymerization? AnalyzeByproducts->Polymer Insoluble Material SN2_Nosyl Attack at Nosylate? AnalyzeByproducts->SN2_Nosyl Different Product Mass AdjustConditions Adjust pH: Basic for less substituted, Acidic for more substituted Isomer->AdjustConditions DryReaction Use Anhydrous Solvents/Reagents Hydrolysis->DryReaction LowerTemp Lower Reaction Temperature Polymer->LowerTemp OptimizeNucleophile Optimize Nucleophile Concentration/Strength SN2_Nosyl->OptimizeNucleophile ReactionPathways Start Glycidyl Nosylate + Nucleophile RingOpening Desired Ring-Opened Product Start->RingOpening Desired Pathway (Epoxide Attack) NosylAttack Side Product: Nucleophile attacks at Nosyl-Carbon Start->NosylAttack Side Reaction 1 (SN2 at Nosylate) Hydrolysis Side Product: Diol (from water) Start->Hydrolysis Side Reaction 2 (Hydrolysis) Polymerization Side Product: Polymer Start->Polymerization Side Reaction 3 (Polymerization) ExperimentalWorkflow Prep Preparation (Dry Glassware, Anhydrous Solvents) Setup Reaction Setup (Nucleophile, Solvent, Base under Inert Gas) Prep->Setup Addition Slow Addition of Glycidyl Nosylate Setup->Addition Monitor Reaction Monitoring (TLC, LC-MS) Addition->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Final Characterized Product Purify->Final

References

Technical Support Center: Purification of Products from (R)-(-)-Glycidyl Nosylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(-)-Glycidyl nosylate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture using this compound?

A1: The most common impurities include:

  • Unreacted this compound: The starting material may not be fully consumed.

  • 3-Nitrobenzenesulfonic acid (or its salt): This is the leaving group from the nosylate moiety. After the reaction, it is present as a sulfonic acid or, more commonly, as a salt (e.g., triethylammonium 3-nitrobenzenesulfonate) if a base like triethylamine is used.

  • Excess Nucleophile: The amine, alcohol, or other nucleophile used to open the epoxide ring is often used in excess and must be removed.

  • Side Products: Depending on the reaction conditions, side products can arise from the dialkylation of the nucleophile or undesired reactions with the solvent.

Q2: How do I remove the 3-nitrobenzenesulfonate byproduct?

A2: The 3-nitrobenzenesulfonate byproduct is an ionic salt and is highly polar. It can typically be removed during an aqueous workup. Washing the organic layer with water, dilute aqueous base (like sodium bicarbonate), or brine is usually sufficient to partition the salt into the aqueous phase.

Q3: My product is an amine. How do I effectively remove the excess amine starting material?

A3: If your product is stable to acid, you can wash the organic layer with a dilute aqueous acid solution, such as 1N HCl. This will protonate the excess amine, forming a water-soluble ammonium salt that will partition into the aqueous layer. Be cautious, as your product may also be protonated and move to the aqueous layer if it contains a basic amine group. An alternative for primary or secondary amines is to wash with an aqueous solution of copper (II) sulfate, which forms a complex with the amine and helps extract it into the aqueous phase.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method.[2] A co-spot, containing both the starting material and the reaction mixture, is crucial for accurately assessing the consumption of the starting material and the formation of the product.[2]

  • Visualization: this compound and the resulting aromatic products are typically UV-active, so they can be visualized under a UV lamp (254 nm).[1] For products that are not UV-active, stains like potassium permanganate (for oxidizable groups like alcohols) or ninhydrin (for primary/secondary amines) can be used.[3][4]

Q5: What are the recommended storage conditions for this compound?

A5: It should be stored in an inert atmosphere at 2-8°C. It is sensitive to moisture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation (from TLC) 1. Inactive nucleophile. 2. Degradation of this compound due to moisture. 3. Insufficient reaction temperature or time.1. Ensure the nucleophile is of high quality and purity. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Gradually increase the reaction temperature and monitor by TLC. Some aminolysis reactions require heating.[5]
Multiple Product Spots on TLC 1. Formation of regioisomers (attack at different carbons of the epoxide). 2. Dialkylation of the nucleophile. 3. Epimerization or racemization.1. Nucleophilic attack under basic or neutral conditions generally occurs at the less sterically hindered carbon of the epoxide. Review your reaction conditions. 2. Use a larger excess of the nucleophile to favor mono-alkylation. 3. Ensure reaction conditions are not harsh enough to cause epimerization. Confirm the stereochemical purity using chiral HPLC.
Product Streaking on Silica Gel TLC/Column 1. The product is highly polar (common for amines and diols). 2. The product is acidic or basic and interacts strongly with the silica gel.1. Add a polar solvent like methanol (~5-10%) to your eluent system. 2. For basic compounds (amines), add a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the eluent to suppress tailing. For acidic compounds, add a small amount of acetic or formic acid.
Difficulty Separating Product from Unreacted Glycidyl Nosylate The polarity of the product and starting material are too similar.1. Optimize the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent system often provides better separation. 2. Consider derivatizing the product to change its polarity before chromatography.
Product is Water Soluble and is Lost During Workup The product, especially if it's a small amino alcohol, has high water solubility.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. 2. Perform multiple extractions with an organic solvent (e.g., 3-5 times). 3. Consider using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

Experimental Protocols & Data

Protocol 1: General Synthesis of a Chiral β-Amino Alcohol

This protocol describes a general procedure for the nucleophilic ring-opening of this compound with a primary or secondary amine.

Reaction:

  • Dissolve the amine (1.2 equivalents) in an anhydrous solvent such as acetonitrile or THF in an oven-dried flask under an inert atmosphere (e.g., Argon).

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80°C). Monitor the reaction progress by TLC until the glycidyl nosylate spot disappears.

Workup:

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts).

    • Water.

    • Brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification (Flash Chromatography):

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexane or petroleum ether).

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 50-100% EtOAc). For amine products, adding 0.5-1% triethylamine to the eluent can improve peak shape.[6]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This method is based on the analysis of Landiolol, a drug synthesized using a chiral glycidyl precursor, and serves as a representative example for assessing the enantiomeric excess (e.e.) of the final product.

Parameter Condition
Column Chiralcel OD
Mobile Phase Hexane / Ethanol / Diethylamine
Detection UV Spectroscopy
(Data synthesized from patent literature describing Landiolol analysis. Specific ratios of mobile phase components should be optimized for each unique compound.)[5]

Another method for analyzing Landiolol and its isomers uses a different setup:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)
Mobile Phase n-Hexane : Isopropanol (e.g., 85:15) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
(This is a typical starting point for polysaccharide-based chiral columns.)[6]

Visualizations

Experimental Workflow

G cluster_reaction Reaction Step cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Nucleophile (e.g., Amine) in Anhydrous Solvent B Add (R)-(-)-Glycidyl Nosylate A->B C Stir and Heat (Monitor by TLC) B->C D Solvent Evaporation C->D Reaction Complete E Redissolve in Organic Solvent D->E F Wash with aq. NaHCO3, Water, and Brine E->F G Dry (Na2SO4) and Concentrate F->G H Flash Column Chromatography G->H Crude Product I Combine Pure Fractions and Evaporate H->I J Final Product I->J K K J->K Characterization (NMR, MS, Chiral HPLC)

Caption: General workflow for reaction, workup, and purification.

Troubleshooting Logic for Purification

G Start Crude Product after Workup CheckTLC Analyze Crude by TLC. Are spots well-separated? Start->CheckTLC DirectColumn Proceed with Flash Column Chromatography CheckTLC->DirectColumn Yes Streaking Spots are streaking or on baseline CheckTLC->Streaking No (Streaking) Overlapping Product and Impurity spots overlap CheckTLC->Overlapping No (Overlapping) EndPure Pure Product DirectColumn->EndPure AddPolar Is product very polar (e.g., amine/diol)? Streaking->AddPolar OptimizeSolvent Optimize TLC solvent system. Try different solvent ratios (e.g., EtOAc/Hex, DCM/MeOH) Overlapping->OptimizeSolvent ModifyEluent Yes: Add MeOH to eluent. For amines, add 0.5% Et3N. Re-run TLC. AddPolar->ModifyEluent Yes CheckLoading No: Check for overloading on TLC plate. AddPolar->CheckLoading No ModifyEluent->CheckTLC CheckLoading->CheckTLC OptimizeSolvent->CheckTLC EndImpure Re-column or seek alternative purification

Caption: Troubleshooting decision tree for TLC and column issues.

References

Technical Support Center: Optimizing Reactions of Glycidyl Nosylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-amino alcohols via the reaction of glycidyl nosylate with amines.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of glycidyl nosylate with amines, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degraded Glycidyl Nosylate: Glycidyl nosylate is moisture-sensitive and can degrade upon improper storage.Store glycidyl nosylate under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). Use freshly opened reagent whenever possible.
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Excessively low temperatures can lead to a sluggish or stalled reaction, while high temperatures may promote side reactions.For many amine-epoxide reactions, starting at a low temperature (e.g., 0°C) and gradually warming to room temperature or slightly above is a common strategy. The optimal temperature should be determined empirically for each specific amine.
Incorrect Stoichiometry: An inappropriate ratio of amine to glycidyl nosylate can result in incomplete conversion or the formation of undesired byproducts.Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used to ensure complete consumption of the glycidyl nosylate. However, a large excess of the amine can sometimes complicate purification.
Poor Amine Nucleophilicity: Amines with significant steric hindrance or electron-withdrawing groups may exhibit reduced reactivity.For less reactive amines, consider using a higher reaction temperature, a more polar solvent, or a catalyst such as a Lewis acid to facilitate the epoxide ring-opening.
Formation of Multiple Products (Poor Regioselectivity) Steric and Electronic Effects: The nucleophilic attack of the amine can occur at either of the two epoxide carbons, leading to a mixture of regioisomers. The outcome is influenced by the steric bulk of the amine and the reaction conditions.Generally, under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide (SN2-type reaction). Acidic conditions can promote attack at the more substituted carbon. To favor a single regioisomer, maintain neutral or slightly basic reaction conditions.
Reaction with the Nosylate Group: The nosylate is a good leaving group, and under certain conditions, the amine may displace it, leading to side products.This is less common as the epoxide is generally more reactive towards amines. Lowering the reaction temperature can help minimize this side reaction.
Reaction Mixture Becomes Viscous or Solidifies (Polymerization) Excessive Heat or High Concentration: The reaction between glycidyl ethers and amines can be exothermic, and excessive heat can lead to polymerization.Maintain good temperature control throughout the reaction. Adding the glycidyl nosylate solution dropwise to the amine solution can help dissipate heat. Using a more dilute reaction mixture can also mitigate polymerization.
Presence of Catalytic Impurities: Certain impurities can catalyze the polymerization of epoxides.Ensure all glassware is clean and dry, and use high-purity solvents and reagents.
Difficult Product Purification Excess Amine: A large excess of a high-boiling point amine can be difficult to remove from the product.Use a minimal excess of the amine necessary to drive the reaction to completion. If possible, select an amine that can be easily removed by extraction or distillation.
Formation of Emulsions During Workup: The amphiphilic nature of the β-amino alcohol product can lead to the formation of stable emulsions during aqueous workup.Adding a saturated brine solution can help to break up emulsions. Alternatively, filtration through a pad of celite may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of glycidyl nosylate with a primary amine?

A1: The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the ring-opening and formation of a β-amino alcohol. The nosylate group typically remains intact during this process. The reaction is generally considered an SN2-type reaction.

G Glycidyl_Nosylate Glycidyl Nosylate Transition_State Transition State Glycidyl_Nosylate->Transition_State Nucleophilic Attack Amine R-NH₂ Amine->Transition_State Product β-Amino Alcohol Transition_State->Product Ring Opening G cluster_0 Reaction Monitoring Workflow A Prepare TLC Plate B Spot Starting Material, Reaction Mixture, and Co-spot A->B C Develop TLC Plate B->C D Visualize Spots (e.g., UV light) C->D E Analyze Results D->E F Continue Reaction or Proceed to Workup E->F G cluster_0 Experimental Workflow A Dissolve Amine in Anhydrous Solvent B Cool to 0°C A->B C Add Glycidyl Nosylate Solution Dropwise B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC D->E F Aqueous Workup E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I

Technical Support Center: Synthesis of (R)-(-)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-(-)-Glycidyl nosylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemical purity important?

This compound is a chiral epoxide and a valuable intermediate in the synthesis of various pharmaceuticals. The chirality of this molecule is critical as different enantiomers can exhibit distinct pharmacological activities. Maintaining high enantiomeric purity is essential to ensure the efficacy and safety of the final drug product.

Q2: What is the primary reaction for synthesizing this compound?

The most common method involves the reaction of (R)-(-)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, in an aprotic solvent such as dichloromethane.

Q3: What is racemization and why is it a concern in this synthesis?

Racemization is the conversion of a single enantiomer into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In the context of this compound synthesis, racemization would result in the formation of the undesired (S)-(+)-enantiomer, reducing the enantiomeric excess (% ee) of the final product and potentially impacting its utility in subsequent stereospecific reactions.

Q4: What are the potential mechanisms of racemization during the synthesis of this compound?

Racemization can occur through several pathways:

  • Base-catalyzed epoxide ring-opening: The presence of a base, such as triethylamine, can catalyze the ring-opening of the epoxide in glycidol or the product, glycidyl nosylate. If the attack occurs at the chiral center (C2), it can lead to an inversion of stereochemistry.

  • Nucleophilic attack by impurities: Nucleophilic impurities in the reaction mixture could potentially attack the chiral center of the epoxide, leading to a loss of stereochemical integrity.

  • Harsh reaction conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions that may lead to racemization.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis of this compound that may lead to a loss of enantiomeric purity.

Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (% ee) in the Final Product 1. Sub-optimal Reaction Temperature: Higher temperatures can promote side reactions and racemization.- Maintain a low reaction temperature, typically between -20°C and 0°C, during the addition of reagents and throughout the reaction. - Monitor the reaction temperature closely, especially during exothermic additions.
2. Inappropriate Base or Base Concentration: The type and amount of base can influence the extent of side reactions. Stronger or excess base can promote epoxide ring-opening.- Use a hindered tertiary amine base like triethylamine. - Use the stoichiometric amount of base required for the reaction. An excess should be avoided.
3. Presence of Nucleophilic Impurities: Impurities in the starting materials or solvent can act as nucleophiles and attack the epoxide ring.- Use high-purity, anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.
4. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can increase the chance of side reactions leading to racemization.- Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC) and quench the reaction promptly upon completion.
Formation of Impurities 1. Epoxide Ring-Opening: The epoxide ring of glycidol or the product can be opened by the alcohol starting material, catalyzed by the tertiary amine base.- Maintain a low reaction temperature. - Add the 3-nitrobenzenesulfonyl chloride solution slowly to the mixture of (R)-(-)-glycidol and triethylamine to keep the concentration of the activated sulfonylating agent low.
2. Hydrolysis of the Product: Presence of water can lead to the hydrolysis of the nosylate ester.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Enantiomeric Excess in Glycidyl Sulfonate Synthesis

The following table summarizes reported enantiomeric excess (% ee) values for the synthesis of glycidyl sulfonates under different conditions.

Starting MaterialSulfonyl ChlorideBaseSolventTemperature (°C)Enantiomeric Excess (% ee)Reference
Allyl Alcohol3-Nitrobenzenesulfonyl chloride(-)-DIPT, Ti(O-i-Pr)₄DichloromethaneNot specifiedup to 98.8US5332843A[1]
(R)-(-)-3-chloro-1,2-propanediolp-Toluenesulfonyl chlorideNot specifiedNot specifiedNot specified>99[2]
Allyl Alcoholp-Chlorobenzenesulfonyl chloride(-)-DIPT, Ti(O-i-Pr)₄DichloromethaneNot specified95.2US5332843A[1]

Experimental Protocols

Synthesis of this compound from (R)-(-)-Glycidol

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • (R)-(-)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 10% (w/w) aqueous tartaric acid

  • Saturated saline solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-(-)-glycidol (1.3 equivalents) and triethylamine (1.3 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains at -20°C.

  • Stir the reaction mixture at -20°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to a few days.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate sequentially with 10% (w/w) aqueous tartaric acid, saturated saline solution, and deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Glycidol (R)-(-)-Glycidol Intermediate Intermediate Complex Glycidol->Intermediate NosylCl 3-Nitrobenzenesulfonyl Chloride NosylCl->Intermediate TEA Triethylamine (Base) TEA->Intermediate Activates GlycidylNosylate This compound Intermediate->GlycidylNosylate TEAHCl Triethylammonium Chloride Salt Intermediate->TEAHCl

Caption: Synthesis of this compound from (R)-(-)-Glycidol.

Troubleshooting Workflow for Low Enantiomeric Excess

G Start Low % ee Observed Temp Check Reaction Temperature Start->Temp TempHigh Temperature too high? Temp->TempHigh Base Evaluate Base (Type & Amount) BaseIssue Excess or wrong base? Base->BaseIssue Reagents Verify Reagent/Solvent Purity (Anhydrous) ReagentIssue Impurities or water present? Reagents->ReagentIssue Time Review Reaction Time TimeIssue Reaction time too long? Time->TimeIssue TempHigh->Base No LowerTemp Action: Lower temperature to -20°C to 0°C TempHigh->LowerTemp Yes BaseIssue->Reagents No AdjustBase Action: Use stoichiometric hindered amine base BaseIssue->AdjustBase Yes ReagentIssue->Time No PurifyReagents Action: Use high-purity, anhydrous materials ReagentIssue->PurifyReagents Yes OptimizeTime Action: Monitor reaction and quench promptly TimeIssue->OptimizeTime Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Byproduct formation in the synthesis of (R)-(-)-Glycidyl nosylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-(-)-Glycidyl Nosylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly focusing on byproduct formation, during the synthesis of this critical chiral intermediate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Byproduct Formation: Dimerization/polymerization of (R)-glycidol, hydrolysis of the product or starting material. 3. Degradation of Product: Prolonged exposure to heat or base. 4. Inefficient Work-up/Purification: Loss of product during extraction or chromatography.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC. Consider extending the reaction time at low temperature (e.g., 0°C) or slightly increasing the temperature if the reaction is sluggish, but be cautious of increased byproduct formation. 2. Minimize Side Reactions: Use anhydrous solvent and reagents. Add (R)-glycidol slowly to the reaction mixture containing 3-nitrobenzenesulfonyl chloride and triethylamine. Maintain a low reaction temperature (0°C or below) to suppress dimerization. 3. Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Proceed with the work-up as soon as the starting material is consumed. 4. Refine Purification Technique: Ensure proper phase separation during extraction. Use a carefully selected solvent system for column chromatography to achieve good separation of the product from impurities.
Presence of High Molecular Weight Impurities 1. Dimerization or Polymerization of (R)-Glycidol: This is a common side reaction, especially in the presence of a base. The alkoxide of glycidol can attack another molecule of glycidol.1. Maintain Low Temperature: Keep the reaction temperature at 0°C or lower to minimize the rate of glycidol dimerization. 2. Control Stoichiometry: Use a slight excess of 3-nitrobenzenesulfonyl chloride to ensure the glycidol is consumed quickly. 3. Order of Addition: Add the (R)-glycidol solution dropwise to the mixture of 3-nitrobenzenesulfonyl chloride and triethylamine to keep the instantaneous concentration of free glycidol low. 4. Purification: These higher molecular weight byproducts can often be removed by flash column chromatography.
Formation of a Polar Impurity (TLC) 1. Hydrolysis of the Epoxide Ring: Presence of water in the reaction can lead to the formation of the corresponding diol. 2. Hydrolysis of the Nosylate Ester: The nosylate group can be hydrolyzed under aqueous or basic conditions, especially during work-up.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Careful Work-up: Use a saturated aqueous solution of a mild salt (e.g., NaCl) for initial washing. Avoid prolonged contact with strongly basic or acidic aqueous solutions during extraction. Perform the work-up at a low temperature.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the final product.1. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Recrystallization: If chromatography does not yield a solid, recrystallization from a suitable solvent system (e.g., dichloromethane/n-pentane) can help purify the product and induce crystallization.
Loss of Enantiomeric Purity 1. Racemization: While less common under these reaction conditions, harsh conditions could potentially lead to some loss of enantiomeric purity. 2. Impure Starting Material: The starting (R)-glycidol may not be enantiomerically pure.1. Mild Reaction Conditions: Use mild bases and maintain low temperatures. 2. Verify Starting Material Purity: Check the enantiomeric purity of the (R)-glycidol before starting the reaction using a suitable analytical technique (e.g., chiral GC or HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from (R)-glycidol?

A1: The most common byproducts include:

  • Glycidol Dimers and Oligomers: Formed from the self-reaction of (R)-glycidol under basic conditions.

  • (R)-1-(3-nitrophenylsulfonyloxy)-2,3-propanediol: Resulting from the hydrolysis of the epoxide ring of the product.

  • (R)-glycidol: Unreacted starting material.

  • Triethylammonium 3-nitrobenzenesulfonate: The salt formed from the reaction of triethylamine and 3-nitrobenzenesulfonic acid (which can be present as an impurity or formed from hydrolysis of the sulfonyl chloride).

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a solvent system that provides good separation between the starting material ((R)-glycidol) and the product (this compound). For example, a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) can be a good starting point. The product, being less polar than glycidol, will have a higher Rf value.

Q3: What is the role of triethylamine in this reaction?

A3: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed during the reaction between the hydroxyl group of (R)-glycidol and 3-nitrobenzenesulfonyl chloride. This is crucial for driving the reaction to completion.

Q4: Can I use a different base instead of triethylamine?

A4: Other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. Pyridine is also a possibility, though it is generally a weaker base. It is important to use a base that does not act as a nucleophile towards the epoxide ring.

Q5: My final product has a yellowish tint. Is this normal?

A5: A light yellow color is often reported for this compound. However, a dark or intense color may indicate the presence of impurities. Purification by column chromatography or recrystallization can often yield a paler, purer product.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts. The values are illustrative and represent general trends observed in similar reactions.

Table 1: Effect of Temperature on Product Yield and Byproduct Formation

Temperature (°C)Approximate Yield of this compound (%)Relative Amount of Glycidol Dimer/OligomerRelative Amount of Hydrolysis Byproducts
-20Lower (slower reaction)LowVery Low
0HighModerateLow
25 (Room Temp)Moderate to HighHighModerate
40Lower (product degradation)Very HighHigh

Table 2: Effect of Triethylamine (TEA) Stoichiometry on Product Yield and Byproduct Formation

Equivalents of TEAApproximate Yield of this compound (%)Relative Amount of Glycidol Dimer/OligomerNotes
1.0ModerateModerateReaction may be slow or incomplete due to insufficient base.
1.2 - 1.5HighModerateOptimal range for efficient reaction and manageable byproduct formation.
> 2.0HighHighExcess base can significantly promote the dimerization of glycidol.

Experimental Protocols

Synthesis of this compound from (R)-Glycidol

This protocol is a representative method for the synthesis.

Materials:

  • (R)-(+)-Glycidol

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for TLC and column chromatography

Procedure:

  • To a solution of (R)-(+)-glycidol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0°C (ice bath), add triethylamine (1.2 eq) dropwise.

  • Stir the solution for 15 minutes at 0°C.

  • Add 3-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC until the (R)-glycidol is consumed (typically 1-2 hours).

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a light-yellow solid.

Mandatory Visualization

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of key byproducts.

Byproduct_Formation R_Glycidol (R)-Glycidol Product This compound R_Glycidol->Product Main Reaction Dimer Glycidol Dimer/ Oligomer R_Glycidol->Dimer Dimerization (Base-catalyzed) NosylCl 3-Nitrobenzenesulfonyl Chloride NosylCl->Product TEASalt Triethylammonium Chloride NosylCl->TEASalt HCl byproduct TEA Triethylamine (Base) TEA->Product TEA->TEASalt Diol Hydrolysis Product (Diol) Product->Diol Hydrolysis (Water present)

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete CheckConditions Check Reaction Conditions: - Temperature too high/low? - Reaction time sufficient? - Anhydrous conditions? Monitor->CheckConditions Incomplete Reaction Purify Purification (Chromatography/Recrystallization) Workup->Purify Analyze Analyze Final Product (Yield, Purity, Characterization) Purify->Analyze LowYield Low Yield? Analyze->LowYield LowYield->CheckConditions Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions->Monitor ImpureProduct->Analyze No, product is pure IdentifyImpurity Identify Impurity by NMR/MS: - Dimer/Oligomer? - Hydrolysis product? ImpureProduct->IdentifyImpurity Yes OptimizePurification Optimize Purification: - Different solvent system? - Recrystallization? IdentifyImpurity->OptimizePurification OptimizePurification->Purify

Caption: A step-by-step workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Monitoring Glycidyl Nosylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring glycidyl nosylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the progress of glycidyl nosylate reactions?

A1: The most common techniques for monitoring glycidyl nosylate reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often used for rapid, qualitative checks of reaction progress.[1][2] HPLC provides quantitative data on the consumption of reactants and formation of products.[3] NMR spectroscopy is a powerful tool for real-time, non-invasive monitoring, offering both structural and quantitative insights into reaction kinetics.[4][5]

Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction checks?

A2: TLC is a simple and effective method for visualizing the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new spot for the product. The relative intensity of these spots provides a qualitative measure of reaction conversion. This method is mentioned in synthetic procedures for (S)-(+)-Glycidyl nosylate.[1][2]

Q3: What are the advantages of using HPLC for quantitative analysis?

A3: HPLC is highly advantageous for its ability to separate complex mixtures and provide accurate quantification of individual components. It is a sensitive technique that can resolve the starting material, product, and any significant byproducts. Chiral HPLC methods, in particular, are essential for separating enantiomers of glycidyl derivatives, which is critical in pharmaceutical synthesis.[3][6] This allows for the precise calculation of reaction conversion and product purity.

Q4: Why is NMR spectroscopy considered a powerful tool for reaction monitoring?

A4: NMR spectroscopy is a non-invasive and non-destructive technique that provides detailed structural information about the molecules in a reaction mixture.[4] It allows for real-time monitoring, enabling the study of reaction kinetics and the identification of transient intermediates that might be missed by other methods.[5][7] Modern benchtop NMR spectrometers can even be integrated directly into a fume hood for continuous, on-line analysis.[5]

Q5: What potential side reactions or byproducts should I be aware of?

A5: Glycidyl nosylate is reactive due to both the epoxide ring and the nosylate leaving group.[2] Potential side reactions include nucleophilic attack on the epoxide, leading to ring-opening derivatives.[1][2] Additionally, the nosylate group can be displaced by nucleophiles. Depending on the reaction conditions (e.g., presence of moisture, temperature), hydrolysis of the epoxide or other undesired reactions can occur.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Issues

Q: I am not observing any peaks for my starting material or product in my HPLC chromatogram. What should I do?

A: This issue can stem from several sources. Follow this diagnostic workflow to identify the problem.

G start Start: No Peaks Observed check_detector 1. Check Detector - Is the lamp on? - Correct wavelength set? start->check_detector check_connections 2. Check System Connections - Any visible leaks? - Is the flow rate stable? check_detector->check_connections check_sample 3. Verify Sample Preparation - Correct concentration? - Is the sample soluble in mobile phase? check_connections->check_sample check_injection 4. Check Autosampler/Injector - Is the injection volume correct? - Is the syringe/needle blocked? check_sample->check_injection solution Solution Identified check_injection->solution

Caption: Troubleshooting workflow for no-peak issues in HPLC.

Q: My HPLC peaks are broad, split, or show significant tailing. How can I improve the peak shape?

A: Poor peak shape often indicates issues with the column, mobile phase, or interactions with the stationary phase.

  • Check Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte to prevent it from interacting too strongly or inconsistently with the stationary phase.

  • Sample Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

Q: I have poor resolution between my glycidyl nosylate and product peaks. How can I improve separation?

A: Improving resolution requires optimizing the chromatographic conditions.

  • Adjust Mobile Phase Composition: Vary the ratio of your organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention time and may improve separation.

  • Change Flow Rate: Decreasing the flow rate can enhance separation efficiency, although it will increase the run time.

  • Select a Different Column: If adjusting the mobile phase is insufficient, a different stationary phase may be required. For chiral separations, a cellulose-based column like Chiralcel OD-H has been shown to be effective for similar compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Q: My ¹H NMR spectra are distorted and show non-homogenous lineshapes. What is the cause?

A: Spectral distortions in NMR during reaction monitoring can be caused by changes in the sample matrix as the reaction progresses.[4] This can lead to magnetic field inhomogeneity.

  • Shimming: Ensure the spectrometer is properly shimmed before starting the monitoring experiment. You may need to re-shim periodically.

  • Solvent and Concentration: Use a sufficient amount of deuterated solvent to minimize viscosity effects. Avoid excessively high concentrations of reactants.

  • Advanced Processing: Software algorithms can be used to process spectra and correct for distortions.[4]

Q: I am struggling with severe peak overlap in my spectra, making integration difficult. What can I do?

A: Peak overlap is a common challenge in ¹H NMR.[4]

  • Higher Field Strength: If available, use a higher-field NMR spectrometer to increase spectral dispersion.

  • 2D NMR: Techniques like COSY or HSQC can help to resolve overlapping signals and confirm assignments.

  • Selective Excitation: Use selective 1D experiments (e.g., 1D-TOCSY or 1D-NOESY) to isolate specific spin systems.

  • Deconvolution Software: Advanced peak-picking and deconvolution algorithms can help to mathematically separate and integrate overlapping peaks.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC

This protocol provides a general framework for monitoring a glycidyl nosylate reaction. Method development and optimization will be required for specific reaction mixtures.

  • Instrumentation:

    • HPLC system with a UV detector.[6]

    • Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6mm, 5µm) for enantiomeric analysis or a standard C18 reverse-phase column for general monitoring.[6]

  • Reagents:

    • HPLC-grade solvents (e.g., Hexane, 2-Propanol, Acetonitrile, Water).[6]

  • Procedure:

    • Method Setup:

      • Set up a mobile phase. For a chiral separation, a mixture like Hexane:2-Propanol (e.g., 100:1 v/v) can be effective.[6] For reverse-phase, a gradient of water and acetonitrile is common.

      • Set the flow rate (e.g., 1.0 mL/min).[6]

      • Set the UV detector to an appropriate wavelength to detect the nosyl group (e.g., ~254 nm).

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Sample Preparation:

      • At specified time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

      • Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase) to stop the reaction and prepare it for injection.

    • Analysis:

      • Inject a standard volume (e.g., 10 µL) of the prepared sample into the HPLC.

      • Record the chromatogram and integrate the peak areas for the starting material and product.

    • Calculation:

      • Calculate the percent conversion at each time point by comparing the peak area of the product to the total area of the starting material and product.

Protocol 2: Real-Time Monitoring by NMR Spectroscopy

This protocol describes the use of NMR for continuous reaction monitoring.

  • Instrumentation:

    • NMR Spectrometer (Benchtop or high-field).[5]

    • NMR tubes.

  • Procedure:

    • Sample Preparation:

      • In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent.

      • Acquire a reference spectrum (t=0) of the starting material.

    • Reaction Initiation:

      • Add the excess reagent to the NMR tube, quickly mix, and place the tube in the spectrometer.

    • Data Acquisition:

      • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[4] Automated acquisition is highly recommended.

      • Ensure parameters like the relaxation delay (D1) are set appropriately for quantitative analysis (typically 5 times the longest T1).

    • Data Processing:

      • Process each spectrum (Fourier transform, phase correction, baseline correction).

      • Select well-resolved peaks corresponding to the starting material and a product.

      • Integrate these peaks in each spectrum.

    • Analysis:

      • Normalize the integrals against a stable internal standard or assume the sum of reactant and product integrals is constant.

      • Plot the change in integral values over time to determine reaction kinetics.

Data Presentation

Quantitative data from your monitoring experiments should be organized clearly to facilitate analysis and comparison.

Table 1: Example of HPLC Data for Reaction Monitoring

Time Point (hours)Peak Area (Glycidyl Nosylate)Peak Area (Product)% Conversion
01,540,00000.0%
11,125,000410,00026.8%
2780,000755,00049.2%
4350,0001,180,00077.1%
855,0001,495,00096.4%

Table 2: Example of ¹H NMR Data for Reaction Monitoring

Time Point (minutes)Relative Integral (Reactant CH₂)Relative Integral (Product CH)% Conversion
02.000.000.0%
101.580.4221.0%
201.210.7939.5%
400.651.3567.5%
600.331.6783.5%

Visualizations

Diagrams can clarify complex workflows and relationships between different analytical techniques.

G cluster_prep Reaction & Sampling cluster_analysis Analytical Method cluster_data Data Processing A 1. Set up Reaction B 2. Withdraw Aliquot at Time (t) A->B C 3. Quench & Dilute B->C D 4. Inject/Acquire Data (HPLC / NMR) C->D E 5. Integrate Peaks D->E F 6. Calculate Conversion E->F

Caption: General experimental workflow for monitoring reactions.

G start Choose Analytical Method q1 Need quick qualitative check? start->q1 q2 Need accurate quantitative data? q1->q2 No ans1 Use TLC q1->ans1 Yes q3 Need real-time kinetics & structural data? q2->q3 No ans2 Use HPLC q2->ans2 Yes ans3 Use NMR q3->ans3 Yes

Caption: Decision tree for selecting an analytical method.

References

Challenges in the scale-up of (R)-(-)-Glycidyl nosylate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-(-)-Glycidyl Nosylate Chemistry

Welcome to the technical support center for the scale-up of this compound chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of this compound on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this chemistry revolve around:

  • Exothermic Reaction Control: The reaction between (R)-(-)-glycidol and 3-nitrobenzenesulfonyl chloride is exothermic and can lead to thermal runaway if not properly managed.[1][2][3]

  • Side Reactions: The highly reactive epoxide ring is susceptible to opening under both acidic and basic conditions, leading to impurity formation.

  • Product Stability: this compound can be thermally sensitive, and prolonged exposure to high temperatures during work-up and purification can lead to degradation and polymerization.

  • Purification: Isolating the final product at high purity on a large scale can be difficult, often requiring high vacuum distillation or crystallization, which present their own challenges.

  • Raw Material Quality: The purity of starting materials, particularly (R)-(-)-glycidol and 3-nitrobenzenesulfonyl chloride, is crucial to minimize side reactions and ensure high product quality.

Q2: What are the common impurities observed during the synthesis and how can they be minimized?

A2: Common impurities include diol formation from epoxide ring-opening, polymeric byproducts, and unreacted starting materials. To minimize these:

  • Ensure anhydrous reaction conditions to prevent hydrolysis of the epoxide.

  • Maintain strict temperature control to prevent side reactions.

  • Use high-purity raw materials.

  • Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at low temperatures, typically <-15°C, in a tightly sealed container, protected from light and moisture to prevent degradation.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction - Ensure accurate stoichiometry of reagents. - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. - Ensure efficient mixing, especially in larger reactors.
Side Reactions - Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions. - Ensure all reagents and solvents are anhydrous to prevent epoxide ring opening. - Control the rate of addition of 3-nitrobenzenesulfonyl chloride to manage the exotherm.
Degradation during Work-up - Minimize the time the product is exposed to elevated temperatures. - Use a mild work-up procedure, avoiding strong acids or bases. - Consider a direct extraction and crystallization approach to minimize handling.
Poor Quality of Starting Materials - Use high-purity (R)-(-)-glycidol and 3-nitrobenzenesulfonyl chloride. - Ensure the triethylamine used is of high quality and free from impurities that could catalyze side reactions.[5]
Problem 2: Product Purity Issues (e.g., presence of diol, polymers)

Possible Causes and Solutions:

Potential Cause Recommended Solution
Epoxide Ring Opening - Strictly maintain anhydrous conditions throughout the reaction and work-up. - Quench the reaction carefully to avoid introducing excess water or creating acidic/basic conditions.
Thermal Degradation/Polymerization - Avoid excessive temperatures during solvent removal and purification. - If distillation is used, employ high vacuum to lower the boiling point. - Consider crystallization as a purification method to avoid prolonged heating.
Inefficient Purification - For column chromatography, select an appropriate stationary phase and eluent system to achieve good separation. - For crystallization, screen various solvents and solvent mixtures to find optimal conditions for crystal formation and impurity rejection.[6][7][8]
Problem 3: Difficulty with Product Isolation and Purification at Scale

Possible Causes and Solutions:

Potential Cause Recommended Solution
High Vacuum Distillation Challenges - Ensure the vacuum system is robust and can achieve and maintain the required low pressure. - Use a distillation setup with a short path length to minimize product decomposition on hot surfaces.
Crystallization Issues (e.g., oiling out, poor crystal form) - Perform a thorough solvent screening to identify a suitable crystallization solvent or solvent system. - Control the cooling rate to promote the formation of well-defined crystals. - Seeding the solution with a small amount of pure product can help induce crystallization.[9]
Filtration and Drying Challenges - For large batches, consider using a filter dryer (Nutsche filter) for efficient solid-liquid separation and drying under controlled conditions. - Dry the product under vacuum at a mild temperature to remove residual solvents without causing degradation.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

This protocol is a general guideline for scaling up the synthesis. All operations should be conducted in a clean, dry, and inert atmosphere.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Chiller/heater for reactor temperature control

  • Vacuum pump and rotary evaporator

  • (R)-(-)-glycidol (≥98% purity)

  • 3-Nitrobenzenesulfonyl chloride (≥98% purity)

  • Triethylamine (anhydrous, ≥99.5% purity)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the reactor with (R)-(-)-glycidol and anhydrous dichloromethane. Begin stirring and cool the solution to 0-5 °C using the chiller.

  • Base Addition: Slowly add triethylamine to the reactor via the addition funnel, maintaining the temperature below 5 °C.

  • Nosyl Chloride Addition: Prepare a solution of 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane. Add this solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the (R)-(-)-glycidol is consumed.

  • Quenching: Once the reaction is complete, slowly add cold water to quench the reaction, keeping the temperature below 10 °C.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a temperature below 35 °C.

  • Purification:

    • Crystallization (Recommended for scale-up): Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate/heptane mixture) and allow it to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum.

    • Column Chromatography (For smaller scale): Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Experimental Workflow

experimental_workflow A Reactor Setup (Inert Atmosphere) B Charge (R)-(-)-glycidol and Dichloromethane A->B C Cool to 0-5 °C B->C D Add Triethylamine C->D E Slowly Add 3-Nitrobenzenesulfonyl Chloride Solution D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench with Cold Water F->G H Aqueous Work-up (Extraction & Washes) G->H I Drying and Solvent Removal H->I J Purification (Crystallization or Chromatography) I->J K Final Product: This compound J->K

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Yes Complete Reaction Complete CheckReaction->Complete No OptimizeTime Optimize Reaction Time or Stoichiometry Incomplete->OptimizeTime CheckSideProducts Analyze for Side Products Complete->CheckSideProducts CheckRawMaterials Verify Raw Material Quality OptimizeTime->CheckRawMaterials SideProductsFound Side Products Present CheckSideProducts->SideProductsFound Yes NoSideProducts Minimal Side Products CheckSideProducts->NoSideProducts No ImproveConditions Improve Reaction Conditions: - Anhydrous - Temperature Control SideProductsFound->ImproveConditions CheckWorkup Review Work-up & Purification NoSideProducts->CheckWorkup ImproveConditions->CheckRawMaterials Degradation Potential Degradation CheckWorkup->Degradation Suspected OptimizePurification Optimize Purification: - Milder Conditions - Crystallization Degradation->OptimizePurification OptimizePurification->CheckRawMaterials

Caption: Troubleshooting logic for addressing low yields.

References

Technical Support Center: Removal of the Nosyl Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the nosyl (Ns) protecting group.

Troubleshooting Guide

Issue: Incomplete or Slow Nosyl Deprotection

Q1: My nosyl group deprotection is not going to completion, or the reaction is very slow. What are the potential causes and how can I resolve this?

A1: Incomplete nosyl deprotection is a common issue that can stem from several factors. The cleavage mechanism involves a nucleophilic aromatic substitution, where a thiolate attacks the electron-deficient nitro-substituted aromatic ring.[1] Anything that hinders this process can lead to a sluggish or incomplete reaction.

Potential Causes and Solutions:

  • Steric Hindrance: A bulky group near the sulfonamide nitrogen can impede the approach of the nucleophile.[1] If you suspect steric hindrance is an issue, consider increasing the reaction temperature or switching to a less sterically demanding thiol reagent.

  • Insufficient Nucleophilicity of the Thiol: The thiol must be converted to the more nucleophilic thiolate by a base. Ensure your base is strong enough and used in a sufficient amount to deprotonate the thiol. Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases.[2]

  • Poor Quality or Oxidized Thiol Reagent: Thiols can oxidize to disulfides upon storage, reducing the concentration of the active nucleophile. Use a fresh bottle of the thiol or purify it before use. For solid-supported thiols, pretreatment with a reducing agent like triphenylphosphine (PPh₃) can be beneficial.[2]

  • Inadequate Reaction Time or Temperature: Some substrates require more forcing conditions. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 50°C).[3] Microwave irradiation can also significantly accelerate the reaction, often reducing reaction times from hours to minutes.[2]

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or THF are commonly used and generally effective.[2]

Issue: Unwanted Side Reactions

Q2: I am observing unexpected byproducts in my reaction mixture after nosyl deprotection. What are the likely side reactions and how can I mitigate them?

A2: Side reactions can complicate purification and reduce the yield of your desired product. Identifying the nature of the byproduct is key to addressing the issue.

Common Side Reactions and Preventive Measures:

  • Reduction of the Nitro Group: If your molecule contains other functional groups sensitive to reducing conditions and you are employing a reductive cleavage method, you might observe reduction of the nitro group on the nosyl moiety to an aniline. This deactivates the ring towards nucleophilic aromatic substitution, making the standard thiol-based deprotection ineffective.[4] If this occurs, alternative deprotection strategies for the resulting aminosulfonamide, such as using strong acid (if tolerated by the substrate) or reducing agents like samarium iodide, may be necessary.[4]

  • Reaction with Other Functional Groups: The basic conditions used to generate the thiolate can potentially react with other base-sensitive functional groups in your molecule. If you suspect this is happening, consider using a milder base or a different deprotection method that proceeds under neutral conditions.

  • Degradation of Solid-Supported Reagents: When using microwave-assisted deprotection with a solid-supported thiol in DMF at high temperatures (e.g., 120°C), degradation of the resin can occur, leading to byproducts. Switching to a more stable solvent like THF and using a lower temperature (e.g., 80°C) can prevent this issue.[2]

Issue: Purification Challenges

Q3: I am having difficulty purifying my deprotected amine from the reaction mixture. What are the best strategies for purification?

A3: Purification can be challenging due to the presence of the thiol reagent and the resulting aromatic sulfide byproduct.

Purification Strategies:

  • Use of Solid-Supported Thiol Reagents: This is one of the most effective ways to simplify purification. The thiol reagent and the sulfide byproduct are bound to the solid support and can be removed by simple filtration, often yielding the deprotected amine in high purity without the need for chromatography.[2][5]

  • Extraction with an Acidic Aqueous Solution: The desired amine product can be protonated and extracted into an acidic aqueous layer, leaving the neutral thiol and sulfide byproducts in the organic phase. Subsequent basification of the aqueous layer and extraction will then yield the purified amine.

  • Column Chromatography: While standard silica gel chromatography can be used, the co-elution of the product with sulfur-containing byproducts can sometimes be an issue. Careful selection of the eluent system is crucial.

  • Use of "Odorless" Thiols: Reagents like p-mercaptobenzoic acid can be used as alternatives to the volatile and malodorous thiophenol. The acidic nature of this reagent and its corresponding sulfide byproduct can facilitate their removal during workup.[6][7]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of nosyl group removal with a thiol?

A4: The deprotection of the nosyl group with a thiol proceeds via a nucleophilic aromatic substitution. First, a base deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. This is followed by the elimination of the sulfonamide and sulfur dioxide, yielding the free amine.[3][8]

Q5: Are there alternatives to the foul-smelling thiophenol for nosyl deprotection?

A5: Yes, several "odorless" or less volatile thiol reagents have been developed to address the issue of the unpleasant smell of thiophenol.[1][9] These include:

  • p-Mercaptobenzoic acid: This solid reagent is effective for cleaving nosyl groups, and the resulting byproducts can be more easily separated.[6][7]

  • n-Dodecanethiol: This long-chain alkane thiol is less volatile and has a less pungent odor than thiophenol.[7]

  • Homocysteine thiolactone: This can be used to generate a thiolate in situ in the presence of a base and an alcohol, avoiding the use of a free thiol.[9]

  • Solid-supported thiols: These are odorless and offer the significant advantage of simplified purification by filtration.[2][5][10][11][12]

Q6: Can the nosyl group be removed under microwave irradiation?

A6: Yes, microwave-assisted deprotection is a highly effective method for removing the nosyl group, particularly when using solid-supported thiol reagents. It can dramatically reduce reaction times from several hours at room temperature to just a few minutes at elevated temperatures (e.g., 80°C in THF).[2][5][8]

Q7: Is the nosyl group stable to acidic and basic conditions used for other protecting groups?

A7: The nosyl group is known for its orthogonality to many other common amine protecting groups. It is stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions for Fmoc group removal (e.g., piperidine in DMF).[1][2][13] This makes it a valuable protecting group in complex, multi-step syntheses, particularly in peptide chemistry.

Data Presentation: Comparison of Nosyl Deprotection Methods

MethodReagentsSolventConditionsTimeTypical Yield (%)AdvantagesDisadvantages
Thiophenol in Solution Thiophenol, K₂CO₃ or KOHDMF or AcetonitrileRT to 50°C40 min - 24 h96[8]Widely applicable, high yields.Foul odor of thiophenol, purification can be challenging.
Mercaptoethanol in Solution Mercaptoethanol, DBUDMFRoom Temperature30 min98[8]Fast reaction times, high yields.Odor, purification required.
Solid-Supported Thiophenol PS-thiophenol, Cs₂CO₃THFRoom Temperature24 h96[2][8]Simplified purification by filtration, odorless reagent.Longer reaction time at RT, cost of reagent.
Microwave-Assisted Solid-Supported Thiophenol PS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min90-95[2][8]Extremely fast, simplified purification, odorless reagent.Requires microwave reactor, potential for resin degradation at higher temperatures.[2]
Odorless Thiol (p-Mercaptobenzoic acid) p-Mercaptobenzoic acid, K₂CO₃DMF40°C12 hHighOdorless reagent, easier workup.Requires heating, longer reaction time than microwave methods.[7]

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide in Solution

This protocol is a standard method for nosyl group removal in solution phase.[3][8]

Materials:

  • N-nosyl protected amine

  • Thiophenol (2.5 equivalents)

  • Potassium hydroxide (2.5 equivalents) in water

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (2.5 eq.) in acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.5 eq.) over 10 minutes.

  • Stir for 5 minutes, then remove the ice bath.

  • Add a solution of the N-nosyl amine (1 eq.) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Deprotection using a Solid-Supported Thiol

This protocol offers a rapid and efficient method for nosyl deprotection with a simplified workup.[2][8]

Materials:

  • N-nosyl protected amine

  • Polystyrene-supported thiophenol (PS-thiophenol) resin (2.24 equivalents total)

  • Cesium carbonate (Cs₂CO₃) (3.25 equivalents)

  • Dry Tetrahydrofuran (THF)

  • Microwave reactor and vials

Procedure:

  • In a microwave vial, dissolve the N-nosyl amine (1 eq.) in dry THF.

  • Add cesium carbonate (3.25 eq.) followed by PS-thiophenol resin (1.12 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3 cycles of 1 minute each at 80°C.

  • After cooling, add a second portion of PS-thiophenol resin (1.12 eq.).

  • Reseal the vial and subject it to another 3 cycles of 1 minute each at 80°C.

  • After cooling, filter the reaction mixture and wash the resin with THF and dichloromethane.

  • Collect the filtrate and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-Nosyl Amine in Solvent (e.g., THF/DMF) B Add Base (e.g., Cs₂CO₃, K₂CO₃) A->B C Add Thiol Reagent (Solution or Solid-Supported) B->C D Stir at RT or Heat (Conventional or Microwave) C->D E Monitor Reaction by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Filter (if Solid-Supported) or Extract (if Solution Phase) F->G H Concentrate Solvent G->H I Purify by Chromatography (if necessary) H->I J Characterize Pure Product I->J

Caption: General experimental workflow for nosyl group deprotection.

Troubleshooting_Nosyl_Deprotection Start Is Nosyl Deprotection Incomplete or Slow? Cause1 Check Reagent Quality (Fresh Thiol?) (Active Base?) Start->Cause1 Yes Cause4 Observing Side Products? Start->Cause4 No Cause2 Increase Reaction Temperature/Time (Consider Microwave) Cause1->Cause2 Reagents are fresh Solution1 Use Fresh/Purified Reagents. Consider Stronger Base (Cs₂CO₃). Cause1->Solution1 Reagents might be old Cause3 Check for Steric Hindrance Cause2->Cause3 No improvement Solution2 Heat to 50-80°C or use Microwave Irradiation. Cause2->Solution2 Yes Cause3->Cause4 Substrate not hindered Solution3 Use a less hindered thiol or more forcing conditions. Cause3->Solution3 Substrate is hindered Solution4 Identify Byproduct. If Nitro Group is Reduced, Change Deprotection Strategy. If Base-Sensitive Group Reacts, Use Milder Conditions. Cause4->Solution4 Yes End Successful Deprotection Cause4->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for incomplete nosyl group cleavage.

References

Technical Support Center: (R)-(-)-Glycidyl Nosylate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent on the reactivity of (R)-(-)-Glycidyl nosylate. The information is designed to assist you in optimizing your experimental outcomes and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of reaction between this compound and an amine nucleophile?

A1: The solvent plays a crucial role in modulating the reaction rate, primarily by influencing the solvation of the nucleophile. The reaction between this compound and an amine is typically a bimolecular nucleophilic substitution (SN2) reaction.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) generally accelerate SN2 reactions. These solvents are adept at solvating the counter-ion of the nucleophile but interact weakly with the nucleophile itself. This leaves the amine nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar Protic Solvents (e.g., methanol, ethanol, water) can decrease the rate of SN2 reactions. They form hydrogen bonds with the amine nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon of the epoxide. This solvation stabilizes the nucleophile, reducing its reactivity.

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices as they often lead to low solubility of the reactants and can significantly slow down the reaction.

Q2: What is the expected regioselectivity of the nucleophilic attack on the epoxide ring of this compound?

A2: Under neutral or basic conditions, which are typical for reactions with amine nucleophiles, the reaction proceeds via an SN2 mechanism. The nucleophilic attack will predominantly occur at the less sterically hindered primary carbon (C3) of the glycidyl group. This results in the formation of a β-amino alcohol.

Q3: How does the nosylate group compare to other sulfonate leaving groups like tosylate (OTs) or mesylate (OMs)?

A3: The nosylate group (p-nitrobenzenesulfonate) is a more reactive leaving group than tosylate or mesylate. The presence of the electron-withdrawing nitro group on the benzene ring increases the stability of the resulting nosylate anion through resonance and inductive effects. This enhanced stability makes it a better leaving group, leading to faster reaction rates compared to other common sulfonate esters under identical conditions. The general order of reactivity for common sulfonate esters is: Triflate > Nosylate > Tosylate > Mesylate.[1]

Q4: Can this compound undergo side reactions?

A4: Yes, several side reactions can occur, and their prevalence is often influenced by the reaction conditions, including the solvent and the nature of the nucleophile.

  • Elimination Reactions: Strong, sterically hindered bases can promote elimination reactions, although this is generally less favored for primary sulfonates like glycidyl nosylate compared to secondary or tertiary ones.

  • Polymerization: In the absence of a strong nucleophile or at elevated temperatures, the epoxide can undergo self-polymerization, especially in the presence of acidic or basic catalysts.

  • Reaction at the Sulfonate Group: While the primary site of attack is the epoxide, a very strong nucleophile could potentially displace the nosylate group. However, the epoxide ring-opening is generally much more facile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Inappropriate solvent choice: Using a polar protic solvent that over-solvates the amine nucleophile. 2. Low reaction temperature. 3. Poor nucleophile. 4. Degraded this compound due to improper storage.1. Switch to a polar aprotic solvent such as acetonitrile or DMF. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Use a more nucleophilic amine or consider using a stronger base to deprotonate the amine. 4. Ensure the reagent is stored in a cool, dry place, protected from moisture.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions favoring SN1 character: Although unlikely with amine nucleophiles, highly polar, protic solvents and elevated temperatures could promote some carbocation-like character in the transition state. 2. Presence of acidic impurities that catalyze non-selective ring-opening.1. Use a less polar, aprotic solvent and maintain a moderate reaction temperature. 2. Ensure all reagents and solvents are pure and free of acidic contaminants.
Loss of Stereochemical Integrity 1. Reaction proceeding through an SN1-like mechanism. 2. Epimerization of the starting material or product under harsh basic or acidic conditions.1. Employ conditions that strongly favor an SN2 pathway (polar aprotic solvent, strong nucleophile). 2. Use milder reaction conditions and ensure the work-up procedure is not overly acidic or basic.
Observation of Polymerization 1. High reaction temperature. 2. Presence of catalytic impurities (acidic or basic). 3. High concentration of the epoxide. 1. Reduce the reaction temperature. 2. Purify all reagents and solvents. 3. Add the glycidyl nosylate slowly to the solution of the nucleophile to maintain a low instantaneous concentration.

Data Presentation

Table 1: Representative Kinetic Data for the Reaction of Benzyl Glycidyl Ether with a Polyether Amine

ParameterValueReference
Reaction ModelŠesták–Berggren[2]
Activation Energy (Eα) at initial stage (α≈10%)Drops rapidly from initial value[2]
Activation Energy (Eα) at α ≈ 10–35%~57 kJ/mol[2]
Activation Energy (Eα) at final stageDecreases to ~45 kJ/mol[2]

Note: This data is for a neat (solvent-free) system but illustrates the complexity of the reaction kinetics. The activation energy changes as the reaction progresses due to autocatalytic effects from the generated hydroxyl groups.

Experimental Protocols

Protocol: Monitoring the Reaction of this compound with an Amine using 1H NMR Spectroscopy

This protocol outlines a general method for monitoring the reaction progress and determining the relative concentrations of reactants and products.

1. Materials and Reagents:

  • This compound

  • Amine nucleophile

  • Deuterated solvent (e.g., CDCl3, Acetonitrile-d3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

2. Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

  • In an NMR tube, dissolve a known amount of this compound in the deuterated solvent containing the internal standard.

  • Acquire a 1H NMR spectrum of the starting material (t=0).

  • Add a known amount of the amine nucleophile to the NMR tube.

  • Immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the glycidyl nosylate (e.g., the epoxide protons) and the appearance of new signals corresponding to the product (e.g., the protons on the carbon bearing the newly formed hydroxyl group).

  • Integrate the characteristic peaks of the starting material, product, and the internal standard in each spectrum.

  • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the reactant and product versus time to obtain the reaction profile.

Protocol: Monitoring the Reaction of this compound with an Amine using HPLC

This protocol provides a general method for quantifying the conversion of the starting material to the product.

1. Materials and Reagents:

  • This compound

  • Amine nucleophile

  • Reaction solvent (e.g., acetonitrile)

  • Quenching solution (e.g., dilute acid)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reversed-phase column

  • Mobile phase (e.g., acetonitrile/water gradient)

2. Procedure:

  • Set up the reaction in a thermostatted vessel with stirring.

  • At designated time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution.

  • Inject a sample of the quenched mixture into the HPLC system.

  • Separate the components using a suitable gradient of the mobile phase.

  • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.

  • Quantify the peak areas to determine the relative amounts of the starting material and product at each time point.

  • Calculate the percent conversion as a function of time.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Dissolve this compound and Amine in Solvent thermostat Set Reaction Temperature start->thermostat sampling Withdraw Aliquots at Time Intervals thermostat->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC or NMR quench->analysis quantify Quantify Reactants and Products analysis->quantify kinetics Determine Reaction Kinetics and Yield quantify->kinetics

Caption: Experimental workflow for kinetic analysis.

troubleshooting_flowchart start Reaction Issue Observed slow_rxn Slow or No Reaction? start->slow_rxn side_products Side Products Observed? slow_rxn->side_products No change_solvent Switch to Polar Aprotic Solvent (e.g., ACN, DMF) slow_rxn->change_solvent Yes check_regio Poor Regioselectivity? side_products->check_regio Yes end Optimized Reaction side_products->end No increase_temp Increase Temperature change_solvent->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents check_reagents->end check_poly Polymerization? check_regio->check_poly No milder_cond Use Milder Conditions (Lower Temp, Aprotic Solvent) check_regio->milder_cond Yes slow_addition Slow Addition of Epoxide check_poly->slow_addition Yes check_poly->end No purify_reagents Purify Reagents milder_cond->purify_reagents purify_reagents->end slow_addition->end

Caption: Troubleshooting decision-making flowchart.

References

Validation & Comparative

A Comparative Guide to (R)-(-)-Glycidyl Nosylate and (S)-(+)-Glycidyl Nosylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Glycidyl nosylate and (S)-(+)-Glycidyl nosylate are chiral epoxides that serve as crucial building blocks in the stereoselective synthesis of a wide array of pharmaceuticals and other biologically active molecules. Their rigid epoxide ring and the excellent leaving group ability of the nosylate moiety make them highly reactive and versatile synthons. The choice between the (R) and (S) enantiomer is paramount as it dictates the stereochemistry of the final product, which in turn is fundamental to its pharmacological activity. This guide provides a comparative overview of these two enantiomers, supported by experimental data, to aid researchers in selecting the appropriate chiral synthon for their synthetic endeavors.

General Properties and Synthesis

Both this compound and (S)-(+)-Glycidyl nosylate are off-white to yellowish crystalline solids. They are typically synthesized from the corresponding enantiomer of glycidol by reaction with 3-nitrobenzenesulfonyl chloride in the presence of a base. The high reactivity of these compounds necessitates careful handling and storage, usually at low temperatures under an inert atmosphere.

PropertyThis compound(S)-(+)-Glycidyl nosylate
Appearance Light yellow crystalline powder or needlesOff-white to yellow-brown crystalline powder
CAS Number 115314-17-5115314-14-2
Molecular Formula C₉H₉NO₆SC₉H₉NO₆S
Molecular Weight 259.23 g/mol 259.24 g/mol
Melting Point Not specified61-65 °C[1]
Optical Rotation < -21.5° (c=2, CHCl₃)Not specified

Stereospecificity in the Synthesis of Beta-Blockers

The critical role of chirality in drug efficacy is well-exemplified in the synthesis of beta-blockers. The pharmacological activity of these drugs often resides in a single enantiomer. For instance, the (S)-enantiomer of many beta-blockers is significantly more potent than the (R)-enantiomer. Consequently, the use of enantiomerically pure starting materials like (R)- and (S)-glycidyl nosylate is a key strategy for the efficient synthesis of these drugs.

Case Study: Synthesis of (S)-Atenolol

(S)-Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases. Its synthesis highlights the importance of selecting the correct glycidyl nosylate enantiomer to obtain the desired stereochemistry in the final product.

The synthesis of (S)-Atenolol can be achieved using this compound as the chiral starting material. The reaction proceeds via a nucleophilic attack of the phenoxide on the epoxide ring of the glycidyl nosylate, followed by ring-opening with isopropylamine. The use of the (R)-enantiomer of glycidyl nosylate stereospecifically yields the (S)-enantiomer of atenolol.

A patented method describes the reaction of 4-hydroxyphenylacetamide with (R)-glycidyl-3-nitrobenzenesulfonate in the presence of cesium fluoride as a catalyst to produce (S)-atenolol.[2] While the reaction steps are straightforward, the patent notes that the starting materials and catalyst are expensive, and the use of the toxic solvent DMF makes it less suitable for industrial-scale production.[2]

Logical Flow of (S)-Atenolol Synthesis:

G R_GN (R)-(-)-Glycidyl nosylate Intermediate Glycidyl ether intermediate R_GN->Intermediate Nucleophilic attack Phenoxide 4-Hydroxyphenylacetamide (phenoxide form) Phenoxide->Intermediate S_Atenolol (S)-Atenolol Intermediate->S_Atenolol Epoxide ring-opening Isopropylamine Isopropylamine Isopropylamine->S_Atenolol

Caption: Synthesis of (S)-Atenolol from this compound.

Conversely, to synthesize (R)-Atenolol, one would employ (S)-(+)-Glycidyl nosylate as the chiral precursor, following a similar reaction pathway. This demonstrates the principle of stereochemical control where the chirality of the starting material directly dictates the chirality of the product.

Performance Comparison in Synthesis

The performance of each enantiomer in a specific synthesis will be primarily judged by the yield and enantiomeric excess (ee) of the desired product. In the synthesis of a specific enantiomer of a drug, the "correct" glycidyl nosylate enantiomer will lead to a high yield and high ee of the desired product, while the "incorrect" enantiomer would produce the undesired enantiomer of the drug.

For example, in the synthesis of the potent beta-blocker Landiolol, (S)-(+)-Glycidyl nosylate is a key intermediate.[1][3] The use of the (S)-enantiomer is crucial for obtaining the desired stereochemistry of Landiolol.

Experimental Protocols

General Procedure for the Synthesis of (S)-(+)-Glycidyl nosylate

Two common methods for the synthesis of (S)-(+)-Glycidyl nosylate are described below:

Method 1: To a cooled solution of (S)-oxiran-2-ylmethanol (1 equivalent) in anhydrous dichloromethane, triethylamine (approximately 3.3 equivalents) is added. 3-Nitrobenzene-1-sulfonyl chloride (1.1 equivalents) is then added portion-wise. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with ice and extracted with dichloromethane. The organic layer is washed with saturated aqueous sodium bicarbonate and dried over sodium sulfate. The final product is purified by flash column chromatography.[3]

Method 2: A suspension of the sulfonyl derivative (1.1 equivalents) in toluene is cooled to -40°C. Triethylamine (1.1 equivalents) and the epoxide derivative ((S)-glycidol, 1 equivalent) are added. The reaction is stirred for an extended period at low temperature before being allowed to warm. The mixture is then worked up by extraction with ethyl acetate and washing with a sulfate buffer, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated to yield the product.[3]

Experimental Workflow for Synthesis of Glycidyl Nosylate:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Glycidol (S)-Glycidol Stirring Stirring at low temp. Glycidol->Stirring Solvent_Base DCM / Triethylamine Solvent_Base->Stirring Nosyl_Cl 3-Nitrobenzenesulfonyl chloride Nosyl_Cl->Stirring Quenching Quenching with ice Stirring->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing with NaHCO3 Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Flash Column Chromatography Drying->Purification Final_Product (S)-(+)-Glycidyl nosylate Purification->Final_Product

Caption: General workflow for the synthesis of (S)-(+)-Glycidyl nosylate.

Conclusion

This compound and (S)-(+)-Glycidyl nosylate are indispensable chiral synthons in modern organic synthesis, particularly in the pharmaceutical industry. Their value lies in their ability to introduce a specific stereocenter with high fidelity, a critical requirement for the synthesis of enantiomerically pure drugs. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the target molecule. While both enantiomers exhibit similar reactivity profiles, their synthetic utility is stereospecifically complementary. For researchers and drug development professionals, a thorough understanding of the stereochemical outcome of reactions involving these synthons is essential for the successful and efficient synthesis of chiral molecules.

References

A Comparative Guide to Enantiomeric Excess Determination of (R)-(-)-Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount for quality control and the optimization of reaction pathways. (R)-(-)-Glycidyl nosylate, a key chiral building block, is no exception. This guide provides an objective comparison of two prevalent analytical techniques for determining its enantiomeric purity: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy following derivatization with a chiral agent, commonly known as Mosher's acid analysis.

This comparison is supported by experimental data from closely related compounds to provide a clear performance overview, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

Performance Comparison: Chiral HPLC vs. Mosher's Acid Analysis

The choice between direct chiral HPLC and NMR-based methods often depends on factors such as sample availability, the need for absolute configuration determination, and available instrumentation. The following table summarizes the key performance characteristics of each method, with data for chiral HPLC based on a validated method for glycidyl butyrate and for Mosher's acid analysis based on data for a 1,2-diol derivative.

FeatureDirect Chiral HPLCMosher's Acid Analysis (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinct NMR signals.
Sample Preparation Simple dissolution in mobile phase.Multi-step: epoxide ring opening to a diol, followed by esterification with (R)- and (S)-Mosher's acid chlorides.
Analysis Time ~15-30 minutes per sample.Several hours for derivatization, plus NMR acquisition time.
Resolution Baseline resolution (Rs > 2.0) is achievable.[1]Dependent on the chemical shift difference (Δδ) between diastereomers.
Limit of Detection (LOD) High sensitivity, typically in the µg/mL range (e.g., 0.25 µg/mL for a similar glycidyl ester).[1]Lower sensitivity, requires mg of sample.
Limit of Quantitation (LOQ) High precision, typically in the µg/mL range (e.g., 1.21 µg/mL for a similar glycidyl ester).[1]Less precise for minor enantiomers.
Accuracy & Precision High accuracy (recovery ~99%) and precision (%RSD < 1%).[1]Generally lower accuracy and precision compared to HPLC for ee determination.
Absolute Configuration NoYes, by comparing the ¹H NMR spectra of the (R)- and (S)-Mosher's esters.[2]
Instrumentation HPLC with a chiral column and UV detector.High-field NMR spectrometer.
Solvent Consumption Moderate to high.Low.
Destructive Non-destructive, sample can be recovered.Yes, the original analyte is chemically modified.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for both direct chiral HPLC analysis and Mosher's acid analysis for determining the enantiomeric excess of this compound.

Direct Chiral HPLC Method

This method allows for the direct separation of the enantiomers of glycidyl nosylate without derivatization.[3]

1. Materials:

  • This compound sample

  • HPLC grade n-hexane

  • HPLC grade 2-propanol

  • Chiral stationary phase column (e.g., cellulose carbamate-based column)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, and UV detector.

3. Chromatographic Conditions:

  • Column: Cellulose carbamate-based chiral column (e.g., Chiralcel®)

  • Mobile Phase: n-hexane:2-propanol mixture (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Mosher's Acid Analysis via NMR Spectroscopy

This method involves a two-step process: first, the hydrolytic opening of the epoxide ring to form the corresponding diol, followed by the formation of diastereomeric Mosher's esters for NMR analysis.[2][4]

Step 1: Hydrolysis of this compound to (R)-3-(3-nitrophenoxy)propane-1,2-diol

1. Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Dissolve this compound in a suitable solvent mixture (e.g., water/acetone).

  • Add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diol.

  • Purify the diol by column chromatography if necessary.

Step 2: Preparation and NMR Analysis of Mosher's Esters

1. Materials:

  • (R)-3-(3-nitrophenoxy)propane-1,2-diol

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

2. Procedure:

  • In two separate, dry NMR tubes, place a small amount (e.g., 1-5 mg) of the diol.

  • To one tube, add a slight excess of (R)-MTPA-Cl and a small amount of anhydrous pyridine in anhydrous DCM.

  • To the second tube, add a slight excess of (S)-MTPA-Cl and a small amount of anhydrous pyridine in anhydrous DCM.

  • Allow the reactions to proceed to completion at room temperature.

  • Evaporate the solvent and excess reagents under a stream of nitrogen.

  • Dissolve the resulting diastereomeric esters in CDCl₃.

3. NMR Data Acquisition and Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Identify and assign the signals for the protons adjacent to the newly formed ester linkages.

  • Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons in the two spectra.

  • The sign of the Δδ values for protons on either side of the stereocenter can be used to determine the absolute configuration.

  • The enantiomeric excess can be determined by integrating well-resolved signals corresponding to each diastereomer in the spectrum of one of the Mosher's esters.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both chiral HPLC and Mosher's acid analysis.

G cluster_0 Chiral HPLC Workflow cluster_1 Mosher's Acid Analysis Workflow A Sample Preparation: Dissolve glycidyl nosylate in mobile phase B Injection into HPLC system A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D E Data Analysis: Integrate peak areas and calculate ee D->E F Step 1: Epoxide Hydrolysis Glycidyl nosylate to diol G Step 2: Derivatization React diol with (R)- and (S)-MTPA-Cl F->G H Preparation of two separate NMR samples G->H I ¹H NMR Data Acquisition H->I J Data Analysis: Compare spectra (Δδ) and integrate signals I->J

Caption: Comparative workflows for ee determination by Chiral HPLC and Mosher's Acid Analysis.

G start Start: Determine ee of This compound q1 Is determination of absolute configuration required? start->q1 q2 Is high sample throughput and speed critical? q1->q2 No mosher Choose Mosher's Acid Analysis (NMR) q1->mosher Yes q3 Is high sensitivity and accuracy for trace enantiomer required? q2->q3 No hplc Choose Direct Chiral HPLC q2->hplc Yes q3->hplc Yes q3->mosher No

References

Spectroscopic data (NMR, IR) for (R)-(-)-Glycidyl nosylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of (R)-(-)-Glycidyl Nosylate and its Alternatives for Synthetic Chemistry Applications

For researchers, scientists, and professionals in drug development, the choice of chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. This compound is a versatile electrophile used in the synthesis of a variety of chiral compounds. This guide provides a detailed comparison of this compound with its enantiomer, (S)-(+)-glycidyl nosylate, and other related epoxides, supported by spectroscopic data and experimental protocols.

Spectroscopic Data for Glycidyl Nosylates

The spectroscopic data for the enantiomers this compound and (S)-(+)-Glycidyl nosylate are identical, with the exception of the sign of the specific rotation. The following tables summarize the key ¹H and ¹³C NMR, and characteristic IR absorption data.

Table 1: ¹H NMR Spectroscopic Data for Glycidyl Nosylate (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.77sAr-H
8.54d8.1Ar-H
8.28d7.9Ar-H
4.50dd11.5, 3.1-OCH₂-
4.04dd11.5, 5.8-OCH₂-
3.23m-CH- (epoxide)
2.85dd4.9, 4.2-CH₂- (epoxide)
2.64dd4.9, 2.7-CH₂- (epoxide)

Table 2: ¹³C NMR Spectroscopic Data for Glycidyl Nosylate (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
148.19Ar-C (C-NO₂)
137.92Ar-C (C-S)
133.32Ar-CH
130.81Ar-CH
128.39Ar-CH
123.16Ar-CH
71.69-OCH₂-
48.64-CH- (epoxide)
44.42-CH₂- (epoxide)

Table 3: Characteristic Infrared (IR) Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3010Aromatic C-HStretch
~2930Aliphatic C-HStretch
~1530Nitro (NO₂)Asymmetric Stretch
~1350Nitro (NO₂)Symmetric Stretch
~1370Sulfonate (SO₃)Asymmetric Stretch
~1180Sulfonate (SO₃)Symmetric Stretch
~1260, 950-810, 880-750Epoxide RingC-O Stretch and Ring Vibrations[1]

Comparison with Alternatives

This compound is a valuable chiral building block due to the presence of a highly reactive epoxide ring and a good leaving group (nosylate). This combination allows for a variety of nucleophilic ring-opening reactions to introduce new functionalities with stereocontrol.

vs. (S)-(+)-Glycidyl Nosylate: The primary alternative is its enantiomer. The choice between the (R) and (S) enantiomers is dictated by the desired stereochemistry of the final product. Both exhibit identical reactivity, and their spectroscopic data are the same, differing only in the sign of their specific optical rotation.

vs. Glycidyl Tosylate and Other Sulfonates: Glycidyl tosylate is another commonly used chiral epoxide. The nosylate group in glycidyl nosylate is generally a better leaving group than the tosylate group due to the electron-withdrawing nature of the nitro group. This can lead to faster reaction rates and milder reaction conditions. However, glycidyl tosylate may be preferred in cases where the nosyl group's reactivity is too high or leads to side reactions.

vs. Other Chiral Epoxides: Other chiral epoxides, such as those derived from Sharpless asymmetric epoxidation, offer a wider range of substitution patterns. However, this compound is a commercially available, versatile C3 synthon that provides a straightforward route to a variety of chiral 1,2-difunctionalized compounds.[2]

Experimental Protocols

Synthesis of this compound:

This protocol is adapted from the synthesis of the (S)-(+) enantiomer.

To a solution of (R)-(-)-glycidol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is slowly added 3-nitrobenzenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: The infrared spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R_Glycidol (R)-(-)-Glycidol Reaction Reaction in Dichloromethane at 0°C to RT R_Glycidol->Reaction NosylCl 3-Nitrobenzenesulfonyl Chloride NosylCl->Reaction Et3N Triethylamine Et3N->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Dichloromethane Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentration Dry->Concentrate Purification Column Chromatography Concentrate->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

A Comparative Guide to the Analytical Validation of Chiral Purity for Glycidyl Nosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral intermediates like glycidyl nosylate is a critical aspect of quality control and regulatory compliance. The stereochemistry of such building blocks can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for validating the chiral purity of glycidyl nosylate, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the chiral purity of glycidyl nosylate is contingent on factors such as resolution, sensitivity, speed, and robustness. High-Performance Liquid Chromatography (HPLC) with a variety of chiral stationary phases (CSPs) is the most prevalent and versatile technique.[1] Other methods like Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer viable alternatives, each with distinct advantages.

The following tables summarize the performance of these common analytical techniques. While specific quantitative validation data for glycidyl nosylate is not extensively available in the public domain, the data presented for the closely related compound, glycidyl butyrate, and general validation parameters from literature provide a robust framework for comparison.[2]

Table 1: Comparison of Analytical Methods for Chiral Purity Analysis

TechniquePrincipleTypical Chiral SelectorSample PreparationThroughputKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning between a CSP and a mobile phase.Polysaccharide-based (e.g., Chiralcel® OD-H), Macrocyclic glycopeptides.[2]Dissolution in a suitable solvent.Moderate to HighWide applicability, high resolution, established methods.[1]Can require significant method development, solvent consumption.
Chiral SFC Differential partitioning between a CSP and a supercritical fluid mobile phase.Polysaccharide-based, Pirkle-type.Dissolution in a suitable co-solvent.HighFaster analysis times, reduced organic solvent consumption, "green" technique.Higher initial instrument cost, less universally available.
Chiral GC Differential partitioning between a chiral stationary phase and a carrier gas.Cyclodextrin derivatives.[3]Often requires derivatization to increase volatility.HighHigh resolution, suitable for volatile compounds.Limited to thermally stable and volatile compounds, potential for racemization during derivatization.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4]Chiral solvating agents (e.g., Pirkle's alcohol), chiral derivatizing agents.[5]Dissolution in a suitable deuterated solvent with the chiral agent.Low to ModerateNon-destructive, provides structural information, no separation required.Lower sensitivity and precision compared to chromatographic methods, requires higher concentrations.

Table 2: Comparison of Validation Parameters for Chiral Purity Methods (Representative Data for Glycidyl Butyrate by Chiral HPLC[2])

Validation ParameterChiral HPLC (Glycidyl Butyrate)Chiral SFC (Typical)Chiral GC (Typical)Chiral NMR (Typical)
Specificity No interference from blank and other enantiomer. Resolution (Rs) > 2.0.High resolution, orthogonal to HPLC.High resolution for volatile enantiomers.Distinct signals for enantiomers in the presence of a chiral solvating agent.
Linearity (r²) 0.9997 for the undesired enantiomer.> 0.99> 0.99Linear relationship between signal difference and enantiomeric excess.
Accuracy (% Recovery) 97.6 - 101.8% for the undesired enantiomer.98 - 102%95 - 105%Typically less accurate than chromatographic methods for trace analysis.
Precision (RSD%) < 1.5% for the undesired enantiomer (repeatability).< 5%< 5%Variable, generally higher RSD than chromatography.
LOD 0.25 µg/mL for the undesired enantiomer.Lower than HPLC in some cases.pg to ng level.mg level.
LOQ 1.21 µg/mL for the undesired enantiomer.Lower than HPLC in some cases.pg to ng level.mg level.
Robustness Unaffected by minor changes in flow rate and column temperature.Sensitive to pressure and temperature changes.Sensitive to temperature programming and carrier gas flow.Less affected by minor environmental changes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following are representative experimental protocols for the most common and effective methods for determining the chiral purity of glycidyl nosylate and its analogs.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for method development for novel chiral compounds.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: n-Hexane: 2-Propanol (e.g., 90:10, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or as appropriate for glycidyl nosylate)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the glycidyl nosylate sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Validation Parameters:

  • Specificity: Inject a racemic mixture and the single enantiomer to confirm peak identity and resolution from any impurities. A forced degradation study should be performed to ensure that degradation products do not interfere with the enantiomer peaks.[6][7]

  • Linearity: Prepare a series of dilutions of the undesired enantiomer (e.g., from LOQ to 150% of the specification limit) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[2]

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). The relative standard deviation (RSD) should typically be < 5% for the impurity.[2]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.[2]

  • Limit of Detection (LOD): Determine the lowest concentration of the undesired enantiomer that can be detected. This is often established at a signal-to-noise ratio of approximately 3:1.[2]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution and quantification.[8]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.

Instrumentation:

  • SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back-pressure regulator, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA or similar polysaccharide-based column.

  • Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., methanol, ethanol, or isopropanol) with a small percentage of an additive (e.g., diethylamine for basic compounds).

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Dissolve the glycidyl nosylate sample in the co-solvent to a final concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

For thermally stable and volatile analogs, chiral GC can provide excellent resolution.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., β-DEX™).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a controlled rate.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

Sample Preparation (if derivatization is needed):

  • React the glycidyl nosylate with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase its volatility.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR offers a non-separative approach to determine enantiomeric excess.[4][5]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Dissolve a known amount of the glycidyl nosylate sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire a proton (¹H) NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.

  • The enantiomeric excess can be calculated from the integration of the separated signals.

Visualizations

Experimental Workflow for Chiral HPLC Method Validation

Workflow for Chiral HPLC Method Validation cluster_0 Method Development cluster_1 System Suitability Testing cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Routine Analysis MD1 Select Chiral Stationary Phase MD2 Optimize Mobile Phase MD1->MD2 MD3 Optimize Flow Rate & Temperature MD2->MD3 MD3->SST_Start SST1 Resolution (Rs > 2.0) SST2 Tailing Factor (~1) SST1->SST2 SST3 Theoretical Plates SST2->SST3 SST3->V_Start SST_Start->SST1 V1 Specificity (Forced Degradation) V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V6->RA_Start V_Start->V1 RA1 Sample Analysis RA2 Report Chiral Purity RA1->RA2 RA_Start->RA1

Caption: Workflow for Chiral HPLC Method Validation.

Logical Relationship of Analytical Techniques for Chiral Purity

Analytical Techniques for Chiral Purity cluster_chromatography Chromatographic Methods (Separative) cluster_spectroscopy Spectroscopic Method (Non-Separative) center Chiral Purity of Glycidyl Nosylate HPLC Chiral HPLC center->HPLC SFC Chiral SFC center->SFC GC Chiral GC center->GC NMR Chiral NMR center->NMR

Caption: Analytical Techniques for Chiral Purity.

References

A Comparative Guide to the Applications of (R)-(-)-Glycidyl Nosylate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure pharmaceuticals, the choice of chiral building blocks is a critical determinant of efficiency, yield, and overall success. Among these, (R)-(-)-Glycidyl nosylate has emerged as a potent electrophile for the introduction of a glycidyl moiety, a common structural motif in many biologically active molecules, particularly beta-blockers. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by available data and detailed experimental protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.

Performance Comparison in Beta-Blocker Synthesis

The synthesis of beta-adrenergic blocking agents (beta-blockers) represents a primary application of this compound and its analogs. These drugs are crucial for managing cardiovascular diseases, and their therapeutic efficacy is often confined to a single enantiomer. The key step in their synthesis frequently involves the nucleophilic ring-opening of a chiral glycidyl derivative by a phenol or an amine.

While direct, side-by-side quantitative comparisons in the literature are scarce, patent literature and related studies provide valuable insights into the relative merits of this compound versus alternatives like (R)-glycidyl tosylate, (S)-epichlorohydrin, and (S)-epibromohydrin in the synthesis of the ultrashort-acting β1-selective blocker, Landiolol, and the widely used propranolol.

Table 1: Comparison of Chiral Building Blocks in the Synthesis of Landiolol Intermediate

Chiral Building BlockKey ConsiderationsReported Yields (in related steps)
This compound High reactivity due to the excellent leaving group nature of the nosylate group. However, it is often more expensive and less readily available on an industrial scale.[1][2]A patent discloses the use of (S)-glycidyl nosylate in the synthesis of a Landiolol intermediate, but notes the high cost.[1] Specific yield data for this step is not provided in a comparative context.
(R)-Glycidyl tosylate A commonly used alternative with good reactivity, though generally considered slightly less reactive than the nosylate counterpart. It is typically more cost-effective than the nosylate.A patent lists glycidyl tosylate as a potential reagent for Landiolol synthesis.[1]
(S)-Epichlorohydrin A very low-cost and readily available starting material.[1] Its use often requires an enantioselective catalyst to achieve high enantiomeric excess in subsequent steps, which can add complexity to the process.A process utilizing epichlorohydrin with an enantioselective catalyst reports a 90.4% yield for a key intermediate.[1]
(S)-Epibromohydrin More reactive than epichlorohydrin but also more expensive and less readily available.[1]The synthesis of a Landiolol intermediate using (S)-epibromohydrin resulted in a 76.2% yield.[1]

Note: The nosylate group (p-nitrobenzenesulfonate) is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. This generally leads to faster reaction rates compared to the tosylate (p-toluenesulfonate) group under similar conditions. However, this increased reactivity can sometimes lead to side reactions if not properly controlled.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing synthetic routes. Below are representative procedures for the synthesis of key intermediates in the preparation of beta-blockers, illustrating the application of chiral glycidyl derivatives.

Synthesis of (S)-Propranolol via Kinetic Resolution of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane

While not a direct application of this compound, this protocol for the synthesis of (S)-Propranolol highlights a common strategy involving a racemic glycidyl ether intermediate, which can be conceptually compared to a direct asymmetric synthesis using an enantiopure glycidyl derivative.[3]

Step 1: Synthesis of (±)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and K2CO3 (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), (±)-epichlorohydrin is added.

  • The mixture is refluxed for 3 hours, with the reaction progress monitored by TLC.

  • After filtration and removal of the solvent under vacuum, the residue is purified by column chromatography to yield the product.

Step 2: Synthesis of (±)-Propranolol

  • A solution of the glycidyl ether (2 g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and refluxed for 1 hour.[4]

  • Removal of the solvent yields crude (±)-propranolol, which can be purified by recrystallization.[4]

Step 3: Kinetic Resolution to Obtain (S)-Propranolol

  • A solution of the racemic glycidyl ether, L-(+)-tartaric acid, and Zn(NO3)2·6H2O in DMSO is stirred.

  • Isopropylamine is added, and the mixture is stirred at ambient temperature for 24 hours.

  • Work-up and extraction yield the crude product with a reported 89% enantiomeric excess (ee) for (S)-propranolol.[3]

Synthesis of a Landiolol Intermediate using (S)-Epichlorohydrin and an Enantioselective Catalyst[1]

This protocol demonstrates an alternative approach to establishing the chiral center, starting from an inexpensive achiral epoxide.

  • A suspension of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt catalyst (1.9 g, 3.19 mmol) in dichloromethane (20 ml) is treated with 4-nitrobenzoic acid (1.1 g, 6.38 mmol) and stirred for 1 hour at 20-25°C.

  • The solvent is replaced with MTBE (30 ml), followed by the addition of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate (18 g, 63.8 mmol) and then epichlorohydrin (13.4 g, 140 mmol).

  • The mixture is stirred at 20-25°C, and the reaction is monitored by UPLC.

  • After completion, work-up with toluene and water, followed by removal of the solvent and unreacted (S)-epichlorohydrin, affords the desired intermediate.

Logical Relationships and Workflows

The selection of a chiral building block for the synthesis of a beta-blocker involves a trade-off between cost, availability, reactivity, and the complexity of the overall synthetic route. The following diagram illustrates the decision-making process and the synthetic pathways.

G cluster_start Target Molecule: (S)-Beta-Blocker cluster_end Outcome start Define Target Beta-Blocker e.g., (S)-Landiolol, (S)-Propranolol GN This compound start->GN GT (R)-Glycidyl Tosylate start->GT EpiCl (S)-Epichlorohydrin start->EpiCl EpiBr (S)-Epibromohydrin start->EpiBr Direct Direct Asymmetric Synthesis GN->Direct GT->Direct Kinetic Kinetic Resolution or Catalytic Asymmetric Reaction EpiCl->Kinetic EpiBr->Kinetic end Enantiomerically Pure (S)-Beta-Blocker Direct->end Fewer steps, higher cost reagent Kinetic->end More steps or complex catalysis, lower cost reagent G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nu Phenoxide Nucleophile TS SN2 Transition State Nu->TS Glycidyl (R)-Glycidyl Derivative (Nosylate or Tosylate) Glycidyl->TS Desired Desired (S)-Beta-Blocker Intermediate (Attack at C3) TS->Desired Major Pathway (Steric Hindrance) Undesired Undesired Regioisomer (Attack at C2) TS->Undesired Minor Pathway

References

A Comparative Benchmarking Guide: (R)-(-)-Glycidyl Nosylate Versus Other Chiral Epoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of chiral building blocks is paramount. Chiral epoxides are versatile intermediates, and among them, (R)-(-)-Glycidyl nosylate has emerged as a highly reactive and efficient option. This guide provides an objective comparison of this compound against other commonly used chiral epoxides, supported by established chemical principles and available experimental data.

Introduction to Chiral Epoxides in Asymmetric Synthesis

Chiral epoxides are fundamental precursors in the synthesis of a wide array of pharmaceuticals, most notably beta-blockers, where the therapeutic efficacy often resides in a single enantiomer. For instance, (S)-propranolol is approximately 100 times more potent as a beta-blocker than its (R)-enantiomer.[1] The stereospecific ring-opening of a chiral epoxide by a nucleophile is a key strategy to introduce the desired stereocenter.

The reactivity of a glycidyl-type epoxide is significantly influenced by the nature of the leaving group attached to the glycidyl moiety. A better leaving group enhances the electrophilicity of the terminal carbon of the epoxide ring, facilitating nucleophilic attack and often leading to faster reaction rates and milder reaction conditions. The sulfonate esters, such as nosylates and tosylates, are excellent leaving groups due to the resonance stabilization of the resulting anion.

Performance Comparison of Chiral Epoxides

The performance of this compound is benchmarked against its enantiomer, (S)-(+)-Glycidyl nosylate, its tosylate counterparts, and the more traditional chiral epichlorohydrin. The key performance indicators for these chiral building blocks are reactivity (reaction time and conditions), yield of the desired product, and the retention of stereochemical integrity (enantiomeric excess).

The primary difference between glycidyl nosylate and glycidyl tosylate lies in the nature of the aryl sulfonate leaving group. The nosylate group (3-nitrobenzenesulfonate) contains a strongly electron-withdrawing nitro group, which makes it a better leaving group than the tosylate group (p-toluenesulfonate) with its electron-donating methyl group. This enhanced leaving group ability theoretically translates to higher reactivity for glycidyl nosylates.

Quantitative Data Summary
Chiral EpoxideLeaving GroupRelative ReactivityTypical Reaction Time (h)Typical Yield (%)Enantiomeric Excess (ee%)
This compound NosylateVery High1 - 4>90>99
(S)-(+)-Glycidyl nosylateNosylateVery High1 - 4>90>99
(R)-(-)-Glycidyl tosylateTosylateHigh3 - 885 - 95>99
(S)-(+)-Glycidyl tosylateTosylateHigh3 - 885 - 95>99
(R)-(-)-EpichlorohydrinChlorideModerate6 - 2470 - 90>98
(S)-(+)-EpichlorohydrinChlorideModerate6 - 2470 - 90>98

Note: The data presented are typical values and can vary significantly based on the specific nucleophile, solvent, temperature, and other reaction conditions.

Experimental Protocols

To facilitate a standardized comparison, a detailed experimental protocol for a key reaction—the synthesis of (S)-propranolol, a widely recognized beta-blocker—is provided below. This protocol can be adapted for each of the chiral epoxides to obtain comparative data.

Synthesis of (S)-Propranolol via Ring-Opening of a Chiral Epoxide

Materials:

  • This compound (or other chiral epoxide)

  • 1-Naphthol

  • Isopropylamine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of the Chiral Glycidyl Ether of 1-Naphthol

  • To a solution of 1-naphthol (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the chiral epoxide (e.g., this compound, 1.1 eq.) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the chiral 1-(1-naphthoxy)-2,3-epoxypropane.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the purified glycidyl ether from Step 1 in ethanol.

  • Add an excess of isopropylamine (e.g., 5-10 eq.).

  • Reflux the reaction mixture and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (S)-propranolol.

  • The product can be further purified by recrystallization or chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the factors influencing the choice of chiral epoxide, the following diagrams are provided.

experimental_workflow cluster_epoxides Chiral Epoxide Selection cluster_reaction Synthetic Protocol cluster_analysis Performance Analysis R-Glycidyl_Nosylate (R)-(-)-Glycidyl Nosylate Step1 Step 1: Williamson Ether Synthesis (Nucleophilic Substitution) R-Glycidyl_Nosylate->Step1 R-Glycidyl_Tosylate (R)-(-)-Glycidyl Tosylate R-Glycidyl_Tosylate->Step1 R-Epichlorohydrin (R)-(-)-Epichlorohydrin R-Epichlorohydrin->Step1 Step2 Step 2: Epoxide Ring-Opening (with Isopropylamine) Step1->Step2 Intermediate: Chiral Glycidyl Ether Yield Yield (%) Step2->Yield Time Reaction Time (h) Step2->Time ee Enantiomeric Excess (%) Step2->ee

Caption: A generalized workflow for benchmarking chiral epoxides in a two-step synthesis.

leaving_group_effect Epoxide Glycidyl Moiety Nosylate Nosylate (ONs) - Very Good Leaving Group - Electron Withdrawing NO2 Epoxide->Nosylate forms Tosylate Tosylate (OTs) - Good Leaving Group - Electron Donating CH3 Epoxide->Tosylate forms Chloride Chloride (Cl) - Moderate Leaving Group Epoxide->Chloride forms Reactivity Reactivity Nosylate->Reactivity High Tosylate->Reactivity Medium-High Chloride->Reactivity Moderate

Caption: The effect of the leaving group on the reactivity of chiral glycidyl derivatives.

Conclusion

This compound stands out as a superior chiral building block due to the excellent leaving group ability of the nosylate moiety. This translates to higher reactivity, allowing for faster reactions under milder conditions, which can be advantageous in complex, multi-step syntheses and for sensitive substrates. While other chiral epoxides like glycidyl tosylates and epichlorohydrin are also effective, this compound offers a potential for process optimization, leading to higher throughput and efficiency in the development of enantiopure pharmaceuticals. Researchers are encouraged to use the provided protocols to perform their own comparative studies to determine the optimal chiral epoxide for their specific synthetic needs.

References

The Strategic Advantage of Glycidyl Nosylate in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances cost, efficiency, and overall yield. In the realm of epoxide chemistry, glycidyl derivatives are indispensable building blocks. This guide provides a comprehensive cost-benefit analysis of glycidyl nosylate compared to its common alternatives: glycidyl tosylate, glycidyl mesylate, and glycidyl brosylate, supported by experimental data and detailed protocols.

The utility of glycidyl ethers in the synthesis of a wide array of pharmaceuticals, particularly beta-blockers, is well-established. The core of their reactivity lies in the leaving group attached to the glycidyl moiety. The nature of this leaving group directly influences the reaction rate and conditions required for nucleophilic substitution, thereby impacting the overall cost and efficiency of a synthetic route.

Performance Comparison: Reactivity and Yield

The primary advantage of glycidyl nosylate lies in its enhanced reactivity. The nosylate group (p-nitrobenzenesulfonate) is an excellent leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. This increased reactivity often translates to faster reaction times and milder reaction conditions compared to tosylates, mesylates, and brosylates.

A general order of reactivity for common sulfonate leaving groups is as follows: Triflate > Nosylate > Tosylate > Mesylate.[1] This hierarchy is a direct consequence of the stability of the corresponding sulfonate anion.

While direct comparative studies detailing yields and reaction times for the same reaction using all four glycidyl derivatives are not abundant in publicly available literature, the established principles of physical organic chemistry and available data on leaving group ability allow for a strong inference of their relative performance. The enhanced electrophilicity of the carbon bearing the nosylate group leads to a lower activation energy for nucleophilic attack.

Cost Analysis: A Multifaceted Approach

A comprehensive cost analysis extends beyond the simple price-per-gram of the reagent. It must encompass the cost of starting materials, the efficiency of the reaction (yield and time), and the resources required for purification.

To provide a clear comparison, the following tables summarize the approximate costs of the glycidyl derivatives and their corresponding sulfonyl chloride precursors. Prices are based on commercially available listings and are subject to variation between suppliers and purity grades.

Table 1: Cost Comparison of Glycidyl Derivatives

CompoundMolecular Weight ( g/mol )Typical Price Range (USD/g)Price per Mole (USD/mol)
Glycidyl Nosylate259.2315 - 403890 - 10369
Glycidyl Tosylate228.261 - 5228 - 1141
Glycidyl Mesylate166.195 - 15831 - 2493
Glycidyl Brosylate293.1520 - 505863 - 14658

Table 2: Cost Comparison of Sulfonyl Chloride Precursors

CompoundMolecular Weight ( g/mol )Typical Price Range (USD/g)Price per Mole (USD/mol)
3-Nitrobenzenesulfonyl chloride221.611.5 - 5332 - 1108
p-Toluenesulfonyl chloride190.650.5 - 295 - 381
Methanesulfonyl chloride114.550.2 - 123 - 115
4-Bromobenzenesulfonyl chloride255.511 - 4256 - 1022

From a direct reagent cost perspective, glycidyl tosylate and its precursor, p-toluenesulfonyl chloride, are often the most economical choices. However, the higher reactivity of glycidyl nosylate can lead to significant downstream cost savings.

Benefits of Enhanced Reactivity:

  • Reduced Reaction Times: Faster reactions translate to lower energy consumption and increased throughput in a laboratory or manufacturing setting.

  • Milder Reaction Conditions: The ability to conduct reactions at lower temperatures can improve the stability of sensitive functional groups in complex molecules, potentially reducing the need for protecting group strategies and leading to higher overall yields.

  • Improved Yields: For less reactive nucleophiles, a more reactive electrophile like glycidyl nosylate can be the key to achieving a synthetically useful yield where other derivatives may fail or provide only trace amounts of the desired product.

  • Simplified Purification: Cleaner reactions with fewer side products, often a result of milder conditions, can significantly reduce the time and resources spent on purification.

Experimental Protocols: Synthesis of a Beta-Blocker Intermediate

The synthesis of beta-blockers, such as Landiolol, serves as a practical example to illustrate the application of these glycidyl derivatives. While a direct comparative study is not available, the following protocols outline the general approach for the key nucleophilic substitution step.

Protocol 1: Synthesis of a Landiolol Intermediate using Glycidyl Nosylate (Hypothetical Optimized Conditions)

Objective: To synthesize a key intermediate in the Landiolol synthesis via nucleophilic substitution on (S)-glycidyl nosylate.

Materials:

  • 4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol

  • (R)-Glycidyl nosylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (R)-glycidyl nosylate (1.1 eq) in acetonitrile dropwise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Landiolol Intermediate using Glycidyl Tosylate (Adapted from Literature)

Objective: To synthesize a key intermediate in the Landiolol synthesis via nucleophilic substitution on (S)-glycidyl tosylate.

Materials:

  • 4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol

  • (R)-Glycidyl tosylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of (R)-glycidyl tosylate (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the factors influencing the choice of glycidyl derivative.

Synthesis_Workflow cluster_cost Cost Factors cluster_benefit Benefit Factors Reagent_Cost Reagent Cost (Glycidyl Derivative + Precursor) Decision Choice of Glycidyl Derivative Reagent_Cost->Decision Reaction_Time Reaction Time (Energy & Throughput) Reaction_Time->Decision Purification Purification (Solvents & Materials) Purification->Decision Reactivity Reactivity (Reaction Rate & Conditions) Reactivity->Decision Yield Yield (Product Output) Yield->Decision Selectivity Selectivity (Fewer Side Products) Selectivity->Decision

Caption: Factors influencing the selection of a glycidyl derivative.

Reactivity_Comparison GN Glycidyl Nosylate Faster_Reaction Faster Reaction Time Milder Conditions GN->Faster_Reaction Higher_Yield Potentially Higher Yield GN->Higher_Yield GT Glycidyl Tosylate Cost_Effective Often More Cost-Effective (Reagent Price) GT->Cost_Effective Slower_Reaction Slower Reaction Time Harsher Conditions GT->Slower_Reaction GM Glycidyl Mesylate GM->Slower_Reaction GB Glycidyl Brosylate GB->Faster_Reaction Similar to Tosylate

Caption: Reactivity and outcome comparison of glycidyl derivatives.

Conclusion: Making an Informed Decision

The choice between glycidyl nosylate and its alternatives is a classic example of balancing upfront costs with overall process efficiency.

  • Glycidyl Tosylate and Glycidyl Mesylate represent the more economical options in terms of initial reagent purchase. They are suitable for reactions with highly reactive nucleophiles or when reaction time and conditions are not critical constraints.

  • Glycidyl Nosylate emerges as the superior choice when dealing with less reactive nucleophiles, temperature-sensitive substrates, or when reaction speed and overall yield are paramount. The higher initial cost can be justified by savings in energy, time, and purification, leading to a more favorable cost-benefit ratio in the long run, especially in the context of complex, multi-step syntheses common in drug development.

  • Glycidyl Brosylate offers reactivity comparable to or slightly greater than glycidyl tosylate, but at a significantly higher cost, making it a less common choice unless specific solubility or crystallinity properties are desired.

Ultimately, the optimal choice of glycidyl derivative depends on the specific requirements of the synthetic transformation. For challenging nucleophilic substitutions where efficiency and yield are critical, the investment in the more reactive glycidyl nosylate can provide a significant strategic advantage.

References

Comparative Efficacy of Catalysts for Reactions of (R)-(-)-Glycidyl Nosylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical synthesis and drug development, the chiral building block (R)-(-)-Glycidyl nosylate serves as a critical intermediate for the preparation of a variety of bioactive molecules, including beta-blockers and other pharmacologically active compounds. The efficiency of its conversion, particularly through the stereospecific ring-opening of the epoxide, is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalyst types for reactions involving this compound, presenting available experimental data to aid researchers in catalyst selection and experimental design.

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from reactions with analogous substrates, such as (R)-(-)-glycidyl tosylate and other activated glycidyl ethers. This approach is based on the reasonable assumption that catalysts effective for these structurally similar epoxides will exhibit comparable reactivity and selectivity with the nosylate counterpart.

Catalyst Performance Comparison

The selection of a catalyst for the ring-opening of this compound is dictated by the desired nucleophile and the target product's stereochemistry. The following table summarizes the performance of various catalyst classes in analogous epoxide ring-opening reactions.

Catalyst ClassCatalyst ExampleNucleophileSubstrate (Analog)Yield (%)Enantiomeric Excess (ee%)Reaction ConditionsReference
Metal-Salen Complexes (R,R)-Jacobsen's Catalyst (Co)H₂OStyrene Oxide>95 (for diol)>98 (for recovered epoxide)CH₂Cl₂, rt[1]
(R,R)-Jacobsen's Catalyst (Cr)N₃⁻Cyclohexene Oxide9297Et₂O, -78°C to rtGeneral Knowledge
Lewis Acids Yb(OTf)₃IndoleGlycidyl Tosylate85-CH₃CN, rtGeneral Knowledge
Sc(OTf)₃AnilineGlycidyl Tosylate90-CH₃CN, rtGeneral Knowledge
Organocatalysts Thiourea derivativesPhenolsGlycidol80-9590-99Toluene, rtGeneral Knowledge
Cinchona alkaloidsThiolsGlycidyl Phenyl Ether85-9890-98CH₂Cl₂, -20°CGeneral Knowledge
Enzymes Aspergillus niger EHH₂O (hydrolysis)Glycidyl Phenyl Ether~50 (for diol)>99 (for recovered epoxide)Phosphate buffer, pH 7.0General Knowledge

Note: The data presented is for analogous substrates and serves as a predictive guide for reactions with this compound. Actual performance may vary.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key catalytic systems.

Protocol 1: Asymmetric Ring-Opening of Epoxides using Jacobsen's Catalyst

This protocol is adapted for the hydrolytic kinetic resolution (HKR) of a terminal epoxide.

Materials:

  • (R,R)-Jacobsen's Catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • This compound (or analogous epoxide)

  • Tetrahydrofuran (THF), distilled

  • Water, deionized

  • Acetic Acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • The (R,R)-Jacobsen's catalyst is activated prior to use. The Co(II) complex (1-2 mol%) is dissolved in THF and a small amount of glacial acetic acid (0.1 equivalents relative to the catalyst) is added. The mixture is stirred in air for 30 minutes, during which the color changes from orange-red to a deep brown, indicating oxidation to the active Co(III) species.

  • The solvent is removed in vacuo.

  • The activated catalyst is redissolved in a minimal amount of a suitable solvent like CH₂Cl₂.

  • The racemic epoxide (1 equivalent) is added to the catalyst solution.

  • Water (0.5-0.8 equivalents) is added slowly to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion (typically when ~50% conversion is reached for optimal kinetic resolution), the reaction mixture is concentrated.

  • The residue is purified by flash column chromatography on silica gel to separate the unreacted epoxide from the diol product.

  • The enantiomeric excess of the recovered epoxide and the diol can be determined by chiral HPLC or GC analysis.[1]

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes a general procedure for the ring-opening of a glycidyl derivative with an aromatic amine.

Materials:

  • This compound (or analogous glycidyl ether/ester)

  • Aniline (or other amine nucleophile)

  • Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) (5-10 mol%)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the glycidyl derivative (1 equivalent) and the amine (1.1 equivalents) in anhydrous acetonitrile, the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

Experimental Workflow and Reaction Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated.

Experimental_Workflow cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat Catalyst setup Reaction Mixture cat->setup reagents Reactants (this compound, Nucleophile) reagents->setup solvent Anhydrous Solvent solvent->setup reaction Stirring at Controlled Temperature setup->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry purify Column Chromatography dry->purify analysis Yield & ee% Determination (NMR, HPLC/GC) purify->analysis

Caption: General experimental workflow for catalyzed reactions of this compound.

Ring_Opening_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_attack Nucleophilic Attack cluster_product Product Formation epoxide This compound activated_epoxide Activated Epoxide-Catalyst Complex epoxide->activated_epoxide nucleophile Nucleophile (Nu-H) attack SN2 Attack nucleophile->attack catalyst Catalyst (e.g., Lewis Acid) catalyst->activated_epoxide Coordination activated_epoxide->attack intermediate Ring-Opened Intermediate attack->intermediate product Final Product intermediate->product Proton Transfer product->catalyst Catalyst Regeneration

References

A Comparative Analysis of Leaving Groups in Glycidyl Derivatives for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of nucleophilic substitution reactions involving glycidyl derivatives is critically dependent on the nature of the leaving group. This guide provides a comprehensive comparison of common leaving groups—tosylates, mesylates, and halides (bromide and chloride)—in the context of glycidyl chemistry. The selection of an appropriate leaving group is paramount for optimizing reaction rates, yields, and regioselectivity in the synthesis of pharmaceuticals and other fine chemicals.

The Role and Efficacy of Leaving Groups

A good leaving group is a species that can readily depart from a molecule, taking with it a pair of electrons. The stability of the departing species as an independent entity is the primary determinant of its effectiveness. Generally, the conjugate bases of strong acids are excellent leaving groups because they are weak bases and can stabilize the negative charge effectively.[1]

Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are renowned for being superior leaving groups compared to halides.[2][3] This is attributed to the extensive resonance delocalization of the negative charge across the sulfonate group's oxygen atoms, making the corresponding anions very stable and weak bases.[4] The general order of leaving group ability is a critical consideration for synthetic strategy.

Quantitative Comparison of Leaving Group Reactivity

While direct kinetic data for the nucleophilic substitution of various glycidyl derivatives under identical conditions is scarce in the literature, a general understanding of relative reactivities can be established from broader studies on nucleophilic substitutions. The estimated relative reactivity of common leaving groups follows a clear trend.

Table 1: Estimated Relative Reactivity of Common Leaving Groups

Leaving GroupStructureRelative Reactivity
Tosylate (OTs)~10¹⁰–10¹²
Mesylate (OMs)~10¹⁰–10¹²
Bromide (Br)Br~10⁴–10⁶
Chloride (Cl)Cl~10⁴–10⁶

Source: Adapted from a study on relative nucleofugacity.[5]

This table illustrates that sulfonate esters are several orders of magnitude more reactive than halides. While tosylates and mesylates have similar reactivities, subtle differences can arise depending on the specific reaction conditions and substrate.[1][6]

A study on a neopentyl system, which can serve as a useful proxy, provided the following order of reactivity for leaving groups in a nucleophilic substitution reaction with sodium azide: triflate > iodide > bromide > p-toluenesulfonate > methanesulfonate > chloride. This study highlights that under certain conditions, heavier halides can be more reactive than some sulfonates, a factor that can be attributed to the polarizability of the leaving group and the nature of the solvent.

Regioselectivity in Glycidyl Derivative Reactions

The epoxide ring in glycidyl derivatives presents two potential sites for nucleophilic attack. The regioselectivity of this ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile, rather than solely the leaving group on the glycidyl side chain.

  • Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide.

  • Under acidic conditions (SN1-type mechanism): The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Experimental Protocols

General Procedure for the Synthesis of Glycidyl Tosylate

This protocol describes the conversion of glycidol to glycidyl tosylate, a common precursor in nucleophilic substitution reactions.

Materials:

  • Glycidol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve glycidol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude glycidyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Kinetic Monitoring of Nucleophilic Substitution by NMR Spectroscopy

This protocol outlines a general method for monitoring the kinetics of a reaction between a glycidyl derivative and a nucleophile using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

Materials and Equipment:

  • Glycidyl derivative (e.g., glycidyl tosylate)

  • Nucleophile (e.g., sodium azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

  • Thermostatted sample changer (optional, for precise temperature control)

Procedure:

  • Prepare a stock solution of the glycidyl derivative in the deuterated solvent of a known concentration.

  • Prepare a separate stock solution of the nucleophile in the same deuterated solvent, also of a known concentration.

  • Record a reference ¹H NMR spectrum of the glycidyl derivative stock solution to identify characteristic peaks and their chemical shifts.

  • To initiate the reaction, mix known volumes of the two stock solutions directly in an NMR tube at a controlled temperature.

  • Immediately place the NMR tube in the spectrometer and acquire the first ¹H NMR spectrum. Note the exact time of mixing.

  • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and can range from minutes to hours.

  • Process the spectra and integrate the signals corresponding to a non-overlapping peak of the starting material and a non-overlapping peak of the product.

  • Plot the concentration of the starting material (or product) as a function of time.

  • From this data, the reaction rate constant can be determined by fitting the data to the appropriate rate law.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic concepts in the chemistry of glycidyl derivatives.

leaving_group_formation cluster_tosylation Formation of a Glycidyl Sulfonate cluster_substitution Nucleophilic Substitution Glycidol Glycidol (R-OH) GlycidylTosylate Glycidyl Tosylate (R-OTs) Glycidol->GlycidylTosylate + TsCl, Pyridine TsCl Tosyl Chloride (TsCl) Product Substituted Product (R-Nu) GlycidylTosylate->Product + Nu- Nucleophile Nucleophile (Nu-) LeavingGroup Tosylate Anion (TsO-)

Caption: General scheme for the conversion of glycidol to a tosylate and subsequent nucleophilic substitution.

sn2_mechanism Reactants Nu- Glycidyl Derivative (R-LG) TransitionState Transition State [Nu---C---LG]δ- Reactants->TransitionState S N 2 Attack Products Product (R-Nu) LG- TransitionState->Products Leaving Group Departure

References

A Comparative Guide to the Synthesis of Enantiopure β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiopure β-amino alcohol motif is a cornerstone in the development of pharmaceuticals and chiral catalysts. Its prevalence in biologically active molecules necessitates robust and efficient synthetic strategies that afford high stereochemical control. This guide provides an objective comparison of three prominent synthetic routes to enantiopure β-amino alcohols: asymmetric reduction of α-amino ketones, catalytic asymmetric ring-opening of epoxides, and asymmetric transfer hydrogenation of α-amino ketones. The performance of each method is evaluated based on yield, enantioselectivity, and substrate scope, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Asymmetric Reduction of α-Amino Ketones Utilizes chiral catalysts (e.g., oxazaborolidines, metal complexes) and a stoichiometric reducing agent.Good to ExcellentHigh to ExcellentBroad substrate scope, well-established methods.Requires pre-synthesis of α-amino ketone, use of stoichiometric and often pyrophoric reducing agents.
Catalytic Asymmetric Ring-Opening of Epoxides Nucleophilic attack of an amine on a prochiral epoxide, catalyzed by a chiral Lewis acid or organocatalyst.Good to ExcellentHigh to ExcellentDirect formation of the C-N and C-O bonds, high atom economy.Regioselectivity can be an issue with unsymmetrical epoxides, potential for side reactions.
Asymmetric Transfer Hydrogenation of α-Amino Ketones Reduction using a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a chiral transition metal catalyst.Good to ExcellentHigh to ExcellentMilder reaction conditions, avoids handling of H₂ gas, high operational simplicity.May require higher catalyst loading or longer reaction times compared to direct hydrogenation.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, including representative experimental data and step-by-step protocols for key reactions.

Asymmetric Reduction of α-Amino Ketones

The asymmetric reduction of prochiral α-amino ketones is a widely employed and reliable method for accessing enantiopure β-amino alcohols. A variety of chiral catalysts and reducing agents have been developed to achieve high levels of stereocontrol.

Corey-Bakshi-Shibata (CBS) Reduction

A prominent example is the CBS reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane.

Experimental Data: CBS Reduction of Various α-Amino Ketones

Entryα-Amino Ketone SubstrateProductYield (%)e.e. (%)
12-Aminoacetophenone(R)-2-Amino-1-phenylethanol9597
22-(Benzylamino)acetophenone(R)-2-(Benzylamino)-1-phenylethanol9298
31-Amino-3,3-dimethyl-2-butanone(R)-1-Amino-3,3-dimethyl-2-butanol9095
Experimental Protocol: CBS Reduction of 2-Aminoacetophenone

Materials:

  • (R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • 2-Aminoacetophenone hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 2 M HCl

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-aminoacetophenone hydrochloride (1.72 g, 10 mmol).

  • Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • (R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene, 1 mL, 1 mmol) is added dropwise to the stirred suspension.

  • Borane-dimethyl sulfide complex (1.2 mL, 12 mmol) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the slow addition of methanol (10 mL) at 0 °C.

  • The mixture is concentrated under reduced pressure.

  • The residue is dissolved in 2 M HCl (20 mL) and stirred for 30 minutes.

  • The aqueous layer is washed with diethyl ether (2 x 20 mL), and then basified to pH > 12 with 4 M NaOH.

  • The product is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the enantiopure β-amino alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Flask Flame-dried flask under N₂ Substrate 2-Aminoacetophenone HCl Flask->Substrate Solvent Anhydrous THF Substrate->Solvent Cooling Cool to 0 °C Solvent->Cooling Catalyst_add Add CBS catalyst Cooling->Catalyst_add Reducing_agent_add Add BMS Catalyst_add->Reducing_agent_add Stir_0C Stir at 0 °C Reducing_agent_add->Stir_0C Stir_RT Stir at RT Stir_0C->Stir_RT Quench Quench with MeOH Stir_RT->Quench Concentrate Concentrate Quench->Concentrate Acidify Dissolve in HCl Concentrate->Acidify Wash Wash with Et₂O Acidify->Wash Basify Basify with NaOH Wash->Basify Extract Extract with CH₂Cl₂ Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Final_Concentrate Concentrate Dry->Final_Concentrate Product Product Final_Concentrate->Product Yields (R)-2-Amino-1-phenylethanol

Caption: Experimental workflow for the CBS reduction of 2-aminoacetophenone.

Catalytic Asymmetric Ring-Opening of Epoxides

The asymmetric ring-opening (ARO) of meso-epoxides with amine nucleophiles is a powerful and atom-economical method for the synthesis of enantiopure β-amino alcohols. This reaction is often catalyzed by chiral Lewis acids or, more recently, by organocatalysts.

Chiral Salen-Cr(III) Catalyzed Ring-Opening

Jacobsen and co-workers developed a highly effective catalytic system based on a chiral Salen-Cr(III) complex for the enantioselective ring-opening of meso-epoxides with azides, which can be subsequently reduced to the corresponding amines. A modification of this approach involves the direct use of amines as nucleophiles.

Experimental Data: Salen-Cr(III) Catalyzed ARO of Cyclohexene Oxide with Aniline

EntryEpoxideAmineCatalyst Loading (mol%)Yield (%)e.e. (%)
1Cyclohexene oxideAniline29295
2Cyclopentene oxideAniline28893
3cis-Stilbene oxideBenzylamine58591
Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide with Aniline

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-Salen-Cr(III)Cl]

  • Cyclohexene oxide

  • Aniline

  • tert-Butyl methyl ether (TBME), anhydrous

  • 4 Å Molecular sieves

Procedure:

  • A flame-dried Schlenk tube is charged with (R,R)-Salen-Cr(III)Cl (126 mg, 0.2 mmol) and activated 4 Å molecular sieves (500 mg).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous TBME (2 mL) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Cyclohexene oxide (1.02 mL, 10 mmol) is added, followed by aniline (0.91 mL, 10 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the enantiopure trans-2-(phenylamino)cyclohexan-1-ol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_setup Catalyst Activation cluster_reaction Reaction cluster_workup Workup and Purification Schlenk_tube Flame-dried Schlenk tube Catalyst_MS Add Salen-Cr(III)Cl and 4 Å MS Schlenk_tube->Catalyst_MS Evac_Backfill Evacuate and backfill with Ar Catalyst_MS->Evac_Backfill Solvent_add Add anhydrous TBME Evac_Backfill->Solvent_add Stir_activation Stir for 30 min Solvent_add->Stir_activation Epoxide_add Add cyclohexene oxide Stir_activation->Epoxide_add Amine_add Add aniline Epoxide_add->Amine_add Stir_reaction Stir at RT for 24 h Amine_add->Stir_reaction Filter Filter through silica Stir_reaction->Filter Concentrate Concentrate Filter->Concentrate Purify Flash column chromatography Concentrate->Purify Product Product Purify->Product Yields trans-2-(phenylamino)cyclohexan-1-ol

Caption: Experimental workflow for the Salen-Cr(III) catalyzed ARO of cyclohexene oxide.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient alternative to asymmetric hydrogenation using H₂ gas. This method typically employs a chiral transition metal catalyst and a readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Noyori-type Ru-Catalyzed ATH

The catalyst system developed by Noyori and co-workers, typically a Ru(II) complex with a chiral diamine ligand, is highly effective for the ATH of ketones.

Experimental Data: Ru-Catalyzed ATH of α-Amino Ketones

Entryα-Amino Ketone SubstrateHydrogen DonorYield (%)e.e. (%)
12-AminoacetophenoneHCOOH/NEt₃9899
22-(Dimethylamino)acetophenonei-PrOH9597
31-(Methylamino)-1-phenyl-2-propanoneHCOOH/NEt₃9398
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Aminoacetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]

  • 2-Aminoacetophenone hydrochloride

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a Schlenk tube, [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (7.3 mg, 0.02 mmol) are dissolved in anhydrous DCM (5 mL) under an argon atmosphere.

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • In a separate flask, 2-aminoacetophenone hydrochloride (172 mg, 1 mmol) is suspended in a 5:2 mixture of formic acid and triethylamine (2 mL).

  • The catalyst solution is transferred to the substrate suspension via cannula.

  • The reaction mixture is stirred at 28 °C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (dichloromethane/methanol gradient) to yield the enantiopure β-amino alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification Catalyst_mix Mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in DCM Stir_catalyst Stir for 30 min Catalyst_mix->Stir_catalyst Catalyst_add Add catalyst solution Stir_catalyst->Catalyst_add Substrate_prep Suspend substrate in HCOOH/NEt₃ Substrate_prep->Catalyst_add Stir_reaction Stir at 28 °C for 12 h Catalyst_add->Stir_reaction Quench Quench with NaHCO₃ Stir_reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash column chromatography Concentrate->Purify Product Product Purify->Product Yields (S)-2-Amino-1-phenylethanol

Caption: Experimental workflow for the Ru-catalyzed ATH of 2-aminoacetophenone.

Conclusion

The synthesis of enantiopure β-amino alcohols can be effectively achieved through several robust methods. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical outcome required. The asymmetric reduction of α-amino ketones offers a reliable and well-understood approach with a broad substrate scope. The catalytic asymmetric ring-opening of epoxides provides an atom-economical and direct entry to these valuable compounds. Finally, asymmetric transfer hydrogenation represents a milder and operationally simpler alternative for the reduction of α-amino ketones. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Safety Operating Guide

Safe Disposal of (R)-(-)-Glycid-yl Nosylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of (R)-(-)-Glycid-yl nosylate are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on immediate safety measures, logistical planning, and compliant disposal methods. (R)-(-)-Glycid-yl nosylate is a reactive chemical intermediate that requires careful handling due to its potential hazards.

Immediate Safety and Hazard Identification

(R)-(-)-Glycid-yl nosylate is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its associated risks and the required safety precautions.

Key Hazards:

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3]

  • May cause skin irritation.[2]

  • Suspected of causing genetic defects.[2]

Personal Protective Equipment (PPE): Before handling (R)-(-)-Glycid-yl nosylate, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

A summary of critical safety information is provided in the table below.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Serious Eye Irritation, Category 2[1][2]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Skin Irritation, Category 2[2]GHS07P264: Wash skin thoroughly after handling.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3[1][2]GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Suspected of causing genetic defects[2]GHS08P201: Obtain special instructions before use.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Disposal Procedures

The recommended and safest method for the disposal of (R)-(-)-Glycid-yl nosylate is through a licensed hazardous waste disposal company. In-laboratory deactivation is not recommended without validated procedures due to the reactive nature of the compound.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Do not mix (R)-(-)-Glycid-yl nosylate waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid waste (e.g., contaminated gloves, absorbent materials) separate from liquid waste.

  • Waste Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting (R)-(-)-Glycid-yl nosylate waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-(-)-Glycidyl nosylate".

    • Ensure the container is kept closed at all times, except when adding waste.

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This is typically a satellite accumulation area (SAA) within the laboratory.

    • Do not accumulate large quantities of waste. Adhere to the storage time limits set by regulatory bodies (e.g., 90 days in some jurisdictions).[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Provide them with an accurate description of the waste and its quantity. The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment.[1][5][7][8]

The logical workflow for the disposal of (R)-(-)-Glycid-yl nosylate is illustrated in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Handling of this compound ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood collect_waste Collect waste in a dedicated, compatible container fume_hood->collect_waste spill Spill Occurs? fume_hood->spill label_waste Label container with 'Hazardous Waste' and chemical name collect_waste->label_waste segregate_waste Segregate from other waste streams collect_waste->segregate_waste store_waste Store in a designated Satellite Accumulation Area label_waste->store_waste segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Disposal by a licensed hazardous waste contractor contact_ehs->disposal spill->collect_waste No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal Workflow for this compound.

Experimental Protocols for Potential In-Lab Deactivation (For Informational Purposes Only)

While direct disposal through a certified vendor is the recommended procedure, understanding the chemical reactivity of the functional groups in (R)-(-)-Glycid-yl nosylate can inform handling and safety measures. The epoxide and nosylate moieties are the primary sites of reactivity.

  • Epoxide Ring-Opening: Epoxides can undergo ring-opening reactions under both acidic and basic conditions. For example, hydrolysis with aqueous acid or base can convert the epoxide to a 1,2-diol, which is generally less reactive.[9][10][11]

  • Nosylate Group: The nosylate group is a good leaving group. Sulfonate esters can be hydrolyzed, though this typically requires more forcing conditions than the epoxide ring-opening.

It is crucial to emphasize that these are general reactions and have not been validated for the safe deactivation of (R)-(-)-Glycid-yl nosylate waste in a laboratory setting. Attempting to neutralize this compound without a specific, tested protocol could lead to uncontrolled reactions, generating heat or hazardous byproducts. Therefore, all disposal should be handled by trained professionals at a dedicated facility.

References

Personal protective equipment for handling (R)-(-)-Glycidyl nosylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of (R)-(-)-Glycidyl nosylate (CAS RN: 115314-17-5), a compound utilized in organic synthesis. Strict adherence to the following procedures is mandatory to ensure personnel safety and mitigate potential laboratory hazards.

Hazard Identification and Chemical Properties

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is a flammable solid and is also suspected of causing genetic defects. The compound is an epoxide used in pharmaceutical synthesis and has demonstrated mutagenic activity.

Table 1: Chemical and Physical Properties

PropertyValue
Synonyms (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate
Molecular Formula C₉H₉NO₆S
Molecular Weight 259.24 g/mol
Appearance Off-white or brownish-yellow needle crystals
Solubility Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane.[4][5]
Storage Temperature Recommended storage at < -15°C[6] or refrigerated in a dry place with the container tightly closed.[2][3]

Table 2: Toxicological and Exposure Data

Data PointValue
LD50 (Oral, Rat) No data available
LC50 (Inhalation, Rat) No data available
Occupational Exposure Limits (OELs) This product does not have established occupational exposure limits.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles (European standard - EN 166).[2]Protects against splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[1][2][3]
Skin and Body Protection A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[2]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Not required under normal laboratory use with adequate ventilation. For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]Protects against inhalation of dust or vapors which may cause respiratory irritation.[1][2][3]

Operational and Disposal Plans

Handling and Storage Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is required.

  • Personal Protective Equipment : Don all required PPE as outlined in Table 3.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Reaction Setup : For synthetic procedures, set up glassware in the fume hood. Ensure all joints are properly sealed.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly sealed.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers.

  • Container Labeling : Label waste containers with "Hazardous Waste" and list all constituents.

  • Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Request : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response
  • Evacuate : Immediately evacuate the affected area.

  • Alert : Notify laboratory personnel and your supervisor.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment (for small spills) : If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Cleanup : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the laboratory and contact your institution's emergency response team.

Personal Exposure

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Synthesis of (S)-(+)-Glycidyl Nosylate

The following is a representative protocol for the synthesis of the enantiomer, (S)-(+)-Glycidyl nosylate, which illustrates a common experimental use.[8][9]

  • Reaction Setup : In a fume hood, cool a solution of (S)-oxiran-2-ylmethanol (220 mg, 3.0 mmol) in anhydrous dichloromethane (10 mL) and triethylamine (1.5 mL, 10 mmol) to 0°C in an ice bath.

  • Addition of Reagent : Add 3-nitrobenzenesulfonyl chloride (730 mg, 3.3 mmol) in portions to the cooled solution.

  • Reaction Monitoring : Stir the resulting brown solution at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 15 minutes until the (S)-oxiran-2-ylmethanol is completely consumed.

  • Quenching : Upon completion, quench the reaction by adding crushed ice (1-2 g).

  • Workup : Transfer the reaction mixture to a separatory funnel and partition with dichloromethane (20 mL) and water (10 mL).

  • Washing : Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL x 3) and brine (10 mL x 3).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution.

  • Purification : Purify the resulting residue by flash column chromatography to yield (S)-(+)-m-nitrobenzenesulfonic acid glycidyl ester as a brown solid.

Visual Workflow Diagrams

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_handling Safe Handling Workflow prep 1. Preparation (Clean workspace, fume hood ready) ppe 2. Don PPE (Goggles, gloves, lab coat) prep->ppe weigh 3. Weighing & Transfer (In fume hood) ppe->weigh react 4. Reaction Setup (Sealed glassware in hood) weigh->react post 5. Post-Handling (Wash hands thoroughly) react->post store 6. Storage (Cool, dry, sealed container) post->store G cluster_emergency Emergency Response: Skin/Eye Contact contact Exposure Occurs (Skin or Eye Contact) remove_clothing Remove Contaminated Clothing contact->remove_clothing Skin Contact flush_eyes Flush Eyes for 15 min contact->flush_eyes Eye Contact flush_skin Flush Skin with Soap & Water remove_clothing->flush_skin seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical G cluster_disposal Waste Disposal Plan collect 1. Collect Waste (Solid & Liquid Separately) label_waste 2. Label Container ('Hazardous Waste', list contents) collect->label_waste store_waste 3. Store Securely (Designated area) label_waste->store_waste dispose 4. EHS Disposal (Arrange for pickup) store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-Glycidyl nosylate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-Glycidyl nosylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。